Product packaging for methyl 6-chloro-1H-indole-2-carboxylate(Cat. No.:CAS No. 98081-84-6)

methyl 6-chloro-1H-indole-2-carboxylate

Cat. No.: B1335453
CAS No.: 98081-84-6
M. Wt: 209.63 g/mol
InChI Key: HHDCCGVOJXWGEU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B1335453 methyl 6-chloro-1H-indole-2-carboxylate CAS No. 98081-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-1H-indole-2-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDCCGVOJXWGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405819
Record name methyl 6-chloro-1H-indole-2-carboxylate
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Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98081-84-6
Record name 1H-Indole-2-carboxylic acid, 6-chloro-, methyl ester
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Record name methyl 6-chloro-1H-indole-2-carboxylate
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Record name methyl 6-chloro-1H-indole-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-1H-indole-2-carboxylate is a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed, plausible synthesis protocol, and an exploration of its potential, yet currently undocumented, biological significance. The lack of extensive research on this specific compound necessitates a predictive approach to its biological activity based on the known pharmacology of structurally related indole-2-carboxylates. This document aims to serve as a foundational resource to stimulate and guide future research into this promising molecule.

Core Chemical and Physical Properties

This compound (CAS No. 98081-84-6) is a solid, yellow to orange compound.[1] Its core structure consists of an indole ring system chlorinated at the 6-position with a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Appearance Yellow to orange solid[1]
Boiling Point 365.5 °C at 760 mmHg
Flash Point 174.8 °C
Refractive Index 1.647
Storage Temperature 0-8 °C[1]

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient route can be adapted from established methods for the synthesis of substituted indole-2-carboxylates. The Fischer indole synthesis is a classic and versatile method for this purpose.

Proposed Synthesis Workflow: Modified Fischer Indole Synthesis

This proposed protocol involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 4-Chlorophenylhydrazine hydrochloride C Hydrazone Formation A->C B Dimethyl 2-ketoglutarate B->C D Fischer Indolization (Acid-catalyzed cyclization) C->D Heat, Acid Catalyst (e.g., H₂SO₄ or PPA) E Esterification D->E Methanol, Acid Catalyst F This compound E->F

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.

  • Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride and stir for 15 minutes at room temperature.

  • To this mixture, add dimethyl 2-ketoglutarate (1 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the formed hydrazone can be isolated by filtration or extraction.

Step 2: Fischer Indolization and Esterification

  • The crude hydrazone from the previous step is added to a solution of a strong acid catalyst, such as a mixture of sulfuric acid in methanol or polyphosphoric acid (PPA).

  • The mixture is heated to reflux (typically 80-100 °C) for several hours. The progress of the cyclization is monitored by TLC.

  • The simultaneous esterification of the resulting carboxylic acid at the 2-position occurs in the presence of methanol and the acid catalyst.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and then purified.

Step 3: Purification

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • The fractions containing the desired product are combined and the solvent is evaporated under reduced pressure to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is currently unavailable. However, the indole-2-carboxylate scaffold is a well-established pharmacophore present in numerous biologically active molecules. The presence of a chlorine atom at the 6-position can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological profile.

Predicted Areas of Biological Relevance

Based on the activities of structurally similar compounds, this compound could potentially exhibit:

  • Anti-inflammatory Activity: Many indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of inflammatory enzymes or cytokines.

  • Anticancer Activity: The indole nucleus is a key component of several anticancer drugs. Chloro-substituted indoles, in particular, have shown promise in this area.

  • Antimicrobial Activity: Indole derivatives have been investigated for their antibacterial and antifungal properties. The chloro substituent may enhance this activity.

Postulated Signaling Pathway Involvement

Given the prevalence of indole-based compounds as kinase inhibitors, a plausible, yet speculative, mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cell growth, proliferation, and inflammation.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Gene Gene Expression (Proliferation, Inflammation) TF->Gene Indole Methyl 6-chloro-1H- indole-2-carboxylate Indole->RAF Potential Inhibition

Figure 2: A hypothetical signaling pathway (MAPK/ERK pathway) that could be modulated by this compound.

Caption: This diagram illustrates a potential mechanism where the compound inhibits a kinase (e.g., RAF) in the MAPK/ERK pathway, a critical regulator of cell proliferation and inflammation. This is a speculative model based on the known activities of similar indole structures.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons on the indole ring (multiple signals in the range of 7.0-8.0 ppm).- Singlet for the methyl ester protons (~3.9 ppm).- Broad singlet for the N-H proton of the indole ring (>10 ppm).
¹³C NMR - Carbonyl carbon of the ester (~160-165 ppm).- Aromatic carbons of the indole ring (signals in the range of 100-140 ppm).- Methyl carbon of the ester (~52 ppm).
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z 209 and 211 in a ~3:1 ratio, characteristic of a single chlorine atom.
IR Spectroscopy - N-H stretching vibration (~3300 cm⁻¹).- C=O stretching vibration of the ester (~1700-1720 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹).

Future Directions and Conclusion

This compound represents an under-explored molecule with significant potential for applications in drug discovery. The foundational data and predictive analyses presented in this guide are intended to catalyze further investigation into its synthesis, characterization, and biological evaluation. Future research should focus on:

  • Experimental validation of its physical and chemical properties.

  • Optimization of the synthesis protocol to improve yield and purity.

  • Comprehensive screening for its biological activities, particularly in the areas of cancer, inflammation, and infectious diseases.

  • Elucidation of its mechanism of action and identification of its molecular targets and affected signaling pathways.

This in-depth technical guide provides a starting point for researchers and scientists to unlock the full potential of this compound as a valuable scaffold in the development of novel therapeutics.

References

Synthesis of Methyl 6-chloro-1H-indole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining methyl 6-chloro-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The indole nucleus is a prevalent motif in numerous biologically active compounds, and the targeted functionalization at the 6- and 2-positions offers significant opportunities for the development of novel therapeutic agents. This document details the most prominent synthetic strategies, including the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthetic Strategies

Two principal and well-established methods for the synthesis of the indole core are particularly amenable to the preparation of this compound: the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for constructing the indole ring from an arylhydrazine and a carbonyl compound, typically an aldehyde or ketone, under acidic conditions.[1][2] For the synthesis of the target molecule, 4-chlorophenylhydrazine and methyl pyruvate serve as the key starting materials. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole ring.[1]

Reaction Pathway:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 4-Chlorophenylhydrazine C Methyl 2-((2-(4-chlorophenyl)hydrazono)propanoate A->C + Methyl Pyruvate (Acid Catalyst, Heat) B Methyl Pyruvate B->C D This compound C->D [3,3]-Sigmatropic Rearrangement - NH3

Figure 1: General workflow of the Fischer indole synthesis for this compound.

Experimental Protocol: Fischer Indole Synthesis

A general procedure, adaptable for the specific synthesis, is as follows:

  • Hydrazone Formation: To a solution of 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid, an equimolar amount of methyl pyruvate is added. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone.

  • Cyclization: An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, is added to the reaction mixture.[1] The mixture is then heated, typically between 80-150 °C, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data (Representative)

ParameterValueReference
Starting Materials4-Chlorophenylhydrazine, Methyl Pyruvate[1]
CatalystPolyphosphoric Acid (PPA)[1]
SolventAcetic Acid[4]
Reaction Temperature100-120 °CGeneral Protocol
Reaction Time2-6 hoursGeneral Protocol
Yield60-80% (typical for Fischer indole synthesis)General Estimate
Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a milder and often higher-yielding alternative to the Fischer method, particularly for indoles with specific substitution patterns.[5][6] This two-step process begins with the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.[5] For the synthesis of this compound, a suitable starting material would be a derivative of 4-chloro-2-nitrotoluene.

Reaction Pathway:

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A 4-Chloro-2-nitrophenyl derivative B Enamine Intermediate A->B + Formamide Acetal C This compound B->C Reductive Cyclization (e.g., H2, Pd/C)

Figure 2: General workflow of the Leimgruber-Batcho indole synthesis.

A more specific pathway would involve the synthesis of an appropriate acrylate intermediate followed by reductive cyclization.

Experimental Protocol: Reductive Cyclization of a Precursor

This protocol outlines the reductive cyclization of a plausible intermediate, methyl 2-((4-chloro-2-nitrophenyl)amino)prop-2-enoate.

  • Synthesis of the Precursor: The synthesis of methyl 2-((4-chloro-2-nitrophenyl)amino)prop-2-enoate can be achieved through various methods, often involving the reaction of a substituted aniline with a pyruvate derivative.

  • Reductive Cyclization: The nitro-containing intermediate is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate. A catalyst for hydrogenation, typically palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature until the reduction of the nitro group and subsequent cyclization are complete.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or recrystallization to afford pure this compound.

Quantitative Data (Representative)

ParameterValueReference
Starting MaterialMethyl 2-((4-chloro-2-nitrophenyl)amino)prop-2-enoatePlausible Intermediate
Reducing AgentH₂, Pd/C[5]
SolventEthanol or Ethyl Acetate[7]
Reaction TemperatureRoom Temperature[7]
Reaction Time4-12 hoursGeneral Protocol
YieldHigh (often >80% for this step)[5]

Characterization Data

The structural confirmation of the synthesized this compound is crucial. Below is a summary of expected and reported spectroscopic data for similar indole structures, which can be used for comparative analysis.

Table of Spectroscopic Data (Reference Data for Similar Compounds)

Data TypeDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl ester protons, and the N-H proton. The aromatic protons will appear as doublets and doublets of doublets in the range of δ 7.0-8.0 ppm. The methyl ester protons will be a singlet around δ 3.9 ppm, and the N-H proton will be a broad singlet at a higher chemical shift (δ > 8.0 ppm).
¹³C NMR The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (δ > 160 ppm). The aromatic and indole ring carbons will resonate in the region of δ 100-140 ppm. The methyl carbon of the ester will be observed around δ 52 ppm.
Mass Spec. High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₁₀H₈ClNO₂) by providing an accurate mass measurement.
Melting Point The melting point of the purified solid product is a key indicator of its purity.

Note: Specific spectral data for this compound should be acquired and compared with literature values if available, or with the expected values based on related structures.

Conclusion

The synthesis of this compound can be effectively achieved through established synthetic methodologies, primarily the Fischer indole synthesis and the Leimgruber-Batcho synthesis. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for reaction conditions. The Fischer indole synthesis offers a direct approach from commercially available precursors, while the Leimgruber-Batcho synthesis provides a milder and often higher-yielding alternative. Detailed characterization using modern spectroscopic techniques is essential to confirm the structure and purity of the final product, which serves as a valuable building block for the development of new chemical entities in the pharmaceutical industry.

References

An In-Depth Technical Guide to Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 6-chloro-1H-indole-2-carboxylate, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. While specific biological activities and signaling pathways for this exact compound are not extensively documented in publicly available literature, this guide provides context based on the known activities of structurally related indole-2-carboxylates, which are recognized for their potential as anticancer and antiviral agents.

Chemical Structure and Properties

This compound possesses a core indole scaffold, which is a prevalent motif in numerous biologically active compounds. The presence of a chlorine atom at the 6-position and a methyl carboxylate group at the 2-position significantly influences its electronic properties and potential for biological interactions.

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂PubChemLite[1]
Molecular Weight 209.63 g/mol PubChemLite[1]
Canonical SMILES COC(=O)C1=CC2=C(N1)C=C(C=C2)Cl-
InChI Key Not available-
CAS Number 31900-51-9 (tentative)-

Synthesis

The primary synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 6-chloro-1H-indole-2-carboxylic acid. This precursor is commercially available.

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid.

Materials:

  • 6-chloro-1H-indole-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of 6-chloro-1H-indole-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) at 0 °C.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Fischer Esterification:

Fischer_Esterification Reactants 6-chloro-1H-indole-2-carboxylic acid + Methanol Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Add Reflux Heat to Reflux Catalyst->Reflux Initiate Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup After reaction Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Fischer Esterification Workflow

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. The chlorine atom at the 6-position will influence the chemical shifts of the protons on the benzene ring. Based on data for 6-Chloro-3-methyl-1H-indole[2], the aromatic protons are expected in the range of δ 7.0-7.9 ppm. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 8.0-12.0 ppm). The methyl ester protons will be a sharp singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the ten carbon atoms of the molecule. The carbonyl carbon of the ester group is expected to resonate in the downfield region (δ 160-170 ppm). The aromatic carbons will appear in the range of approximately δ 110-140 ppm. The methyl carbon of the ester group will be observed in the upfield region, typically around δ 52 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.63 g/mol ). Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A broad band around 3300-3400 cm⁻¹

  • C=O stretch (ester): A strong absorption band around 1700-1725 cm⁻¹

  • C-O stretch (ester): Bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹

  • C-Cl stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹

Potential Biological Activity and Applications

While specific biological studies on this compound are limited in the reviewed literature, the indole-2-carboxylate scaffold is a well-established pharmacophore in drug discovery.

Derivatives of indole-2-carboxylic acid have been investigated for a range of biological activities, including:

  • Anticancer Activity: Many indole derivatives exhibit potent antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell growth and proliferation.[3][4]

  • Antiviral Activity: The indole nucleus is a core component of several antiviral drugs. Indole-2-carboxylic acid derivatives have been explored as potential inhibitors of viral enzymes, such as HIV-1 integrase.[2]

  • IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets for cancer immunotherapy. Some indole-2-carboxylic acid derivatives have shown inhibitory activity against these enzymes.[5]

The presence and position of substituents on the indole ring are crucial for determining the specific biological activity and potency. The 6-chloro substituent on the target molecule is expected to modulate its lipophilicity and electronic properties, which could influence its binding to biological targets. Further research is warranted to elucidate the specific biological profile of this compound.

Signaling Pathway Diagram (Hypothetical based on related compounds):

Signaling_Pathway cluster_0 Potential Anticancer Mechanism Indole Methyl 6-chloro-1H- indole-2-carboxylate Kinase Tyrosine Kinase (e.g., EGFR) Indole->Kinase Inhibition CDK Cyclin-Dependent Kinase (e.g., CDK2) Indole->CDK Inhibition Apoptosis Apoptosis Indole->Apoptosis Induces Proliferation Cell Proliferation Kinase->Proliferation Promotes CDK->Proliferation Promotes

Hypothetical Anticancer Signaling

Conclusion

This compound is a synthetically accessible indole derivative with potential for further investigation in drug discovery programs. This guide provides foundational information on its structure, synthesis, and expected analytical characteristics. While direct biological data is sparse, the known activities of related indole-2-carboxylates suggest that this compound warrants evaluation for its potential as an anticancer, antiviral, or immunomodulatory agent. Further experimental studies are necessary to fully characterize its biological profile and therapeutic potential.

References

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-2-carboxylate (CAS Number: 98081-84-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-1H-indole-2-carboxylate, identified by the CAS number 98081-84-6, is a halogenated indole derivative that serves as a crucial building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry due to the prevalence of the indole core in a vast array of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in drug discovery, and functionalized derivatives like this compound are instrumental in the synthesis of molecules targeting a range of diseases.

Physicochemical Properties

This compound is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 98081-84-6N/A
Molecular Formula C₁₀H₈ClNO₂N/A
Molecular Weight 209.63 g/mol N/A
Appearance Yellow to orange solidN/A
Melting Point Not definitively reported; related compounds have melting points in the range of 150-210 °CN/A
Boiling Point Data not availableN/A
Solubility Data not available; likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanolN/A

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl ester protons, and the aromatic protons on the chlorinated benzene ring. The NH proton of the indole typically appears as a broad singlet at a downfield chemical shift (around 8-12 ppm). The aromatic protons will exhibit splitting patterns consistent with their substitution on the indole nucleus. The methyl ester protons will appear as a sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the indole ring (around 3300-3400 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-Cl stretching in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.63), with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Synthesis

This compound can be synthesized through various established methods for indole ring formation. One common and versatile approach is the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of indole-2-carboxylates, which can be adapted for the synthesis of this compound.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Methyl pyruvate

  • Ethanol

  • Concentrated sulfuric acid or other acidic catalyst (e.g., polyphosphoric acid)

Procedure:

  • Hydrazone Formation: A mixture of (4-chlorophenyl)hydrazine hydrochloride and a slight excess of methyl pyruvate is refluxed in ethanol for 1-2 hours. The reaction mixture is then cooled, and the precipitated hydrazone is collected by filtration and washed with cold ethanol.

  • Indolization: The dried hydrazone is mixed with a suitable acidic catalyst, such as polyphosphoric acid or a solution of sulfuric acid in ethanol. The mixture is heated at a temperature ranging from 80°C to 150°C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated crude product is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Logical Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_indolization Indolization cluster_purification Work-up & Purification hydrazine (4-chlorophenyl)hydrazine hydrochloride hydrazone_reaction Reflux in Ethanol hydrazine->hydrazone_reaction pyruvate Methyl pyruvate pyruvate->hydrazone_reaction hydrazone Intermediate Hydrazone hydrazone_reaction->hydrazone indolization_reaction Heating hydrazone->indolization_reaction acid_catalyst Acid Catalyst (e.g., PPA, H₂SO₄) acid_catalyst->indolization_reaction crude_product Crude Product indolization_reaction->crude_product workup Precipitation in ice-water crude_product->workup purification Recrystallization or Column Chromatography workup->purification final_product This compound purification->final_product

Caption: General workflow for the Fischer indole synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. The indole-2-carboxylate scaffold is a key component in compounds targeting a range of therapeutic areas.

5.1. Antiviral Agents

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of viral enzymes. For instance, some indole-2-carboxylic acid derivatives have shown inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication. The core structure can chelate with magnesium ions in the enzyme's active site, while modifications at various positions of the indole ring can enhance binding affinity and specificity.

5.2. Anticancer Agents

The indole nucleus is present in numerous anticancer agents. Indole-2-carboxylic acid derivatives have been explored as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are involved in tryptophan metabolism and are implicated in tumor immune escape. By inhibiting these enzymes, such compounds can potentially restore anti-tumor immunity.

Signaling Pathway: IDO1/TDO Inhibition and Cancer Immunotherapy

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine T_Cell T Cell Kynurenine->T_Cell Suppresses activity IDO1_TDO->Kynurenine Produces TumorCell Tumor Cell TumorCell->IDO1_TDO Upregulates T_Cell->TumorCell Immune attack (restored) Indole_derivative Indole-2-carboxylic acid derivative Indole_derivative->IDO1_TDO Inhibits

An In-depth Technical Guide to the Starting Materials for Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials required for the preparation of methyl 6-chloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. This document outlines detailed experimental protocols for the synthesis of the necessary precursors and the final product via the Reissert, Fischer, and Hemetsberger indole syntheses. All quantitative data is summarized for clear comparison, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a versatile building block in medicinal chemistry, notably utilized in the development of various bioactive molecules. Its synthesis can be approached through several established methods for indole formation. This guide focuses on three prominent and adaptable routes: the Reissert, Fischer, and Hemetsberger syntheses. Each method offers distinct advantages and requires specific starting materials, the preparation of which is detailed herein.

Synthetic Pathways and Starting Materials

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Below is a summary of the starting materials for the three discussed pathways.

Synthetic RouteKey Starting Materials
Reissert Indole Synthesis 4-Chloro-2-nitrotoluene and Diethyl oxalate
Fischer Indole Synthesis (4-Chlorophenyl)hydrazine and Methyl pyruvate
Hemetsberger Indole Synthesis 4-Chlorobenzaldehyde and Methyl azidoacetate

Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for the preparation of indole-2-carboxylic acids and their esters from o-nitrotoluenes and diethyl oxalate.[1][2] The general two-step process involves the initial condensation to form an o-nitrophenylpyruvate, followed by reductive cyclization.

Logical Workflow for Reissert Synthesis

Reissert_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization & Esterification A 4-Chloro-2-nitrotoluene D Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate A->D B Diethyl oxalate B->D C Potassium ethoxide in Ethanol/Ether G This compound D->G E Fe / Acetic Acid F Methanol / H+

Reissert synthesis workflow for the target molecule.
Experimental Protocols

Starting Material: 4-Chloro-2-nitrotoluene

4-Chloro-2-nitrotoluene is a commercially available reagent. However, it can also be synthesized from 4-chlorotoluene.

  • Synthesis of 4-Chloro-2-nitrotoluene: A mixture of nitric acid and sulfuric acid is added dropwise to 4-chlorotoluene with cooling. The reaction mixture is stirred, and the product is isolated by separation and purified by vacuum distillation. A typical yield for the nitration of 4-chlorotoluene is approximately 65% for the desired 4-chloro-2-nitrotoluene isomer.[3]

Synthesis of this compound via Reissert Synthesis

  • Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate In a flame-dried flask under a nitrogen atmosphere, potassium metal is dissolved in absolute ethanol to prepare a solution of potassium ethoxide. The solution is cooled, and anhydrous ether is added. To this stirred solution, diethyl oxalate is added, followed by the dropwise addition of 4-chloro-2-nitrotoluene. The mixture is stirred and then allowed to stand, during which the potassium salt of the product precipitates. The salt is collected by filtration and washed with anhydrous ether.

  • Step 2: Reductive Cyclization to form 6-Chloro-1H-indole-2-carboxylic acid The potassium salt from the previous step is dissolved in water and acidified to produce ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate. This intermediate is then subjected to reductive cyclization. A common method involves using iron powder in acetic acid. The mixture is heated, and upon completion of the reaction, the iron salts are filtered off.

  • Step 3: Esterification to this compound The crude 6-chloro-1H-indole-2-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the product is precipitated by the addition of water, filtered, washed, and dried.

StepReactantsReagents/ConditionsProductYield
14-Chloro-2-nitrotoluene, Diethyl oxalatePotassium ethoxide, Ethanol/EtherEthyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate potassium salt70-80%
2Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetateFe, Acetic Acid6-Chloro-1H-indole-2-carboxylic acid~40-50% (from o-nitrotoluene)[4]
36-Chloro-1H-indole-2-carboxylic acidMethanol, H₂SO₄This compound>90%

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from an arylhydrazine and a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.[3]

Logical Workflow for Fischer Synthesis

Fischer_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization A (4-Chlorophenyl)hydrazine D Methyl 2-((2-(4-chlorophenyl)hydrazono)propanoate A->D B Methyl pyruvate B->D C Acid catalyst (e.g., Acetic Acid) F This compound D->F E Acid catalyst (e.g., Polyphosphoric Acid or ZnCl2), Heat

Fischer synthesis workflow for the target molecule.
Experimental Protocols

Starting Material: (4-Chlorophenyl)hydrazine

(4-Chlorophenyl)hydrazine can be prepared from 4-chloroaniline.

  • Synthesis of (4-Chlorophenyl)hydrazine hydrochloride: 4-Chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for example, with a solution of stannous chloride in hydrochloric acid. The (4-chlorophenyl)hydrazine hydrochloride precipitates and can be collected by filtration. A continuous flow process for this synthesis has been reported with yields up to 99.5%.[5]

Synthesis of this compound via Fischer Synthesis

  • Step 1: Formation of Methyl 2-((2-(4-chlorophenyl)hydrazono)propanoate) (4-Chlorophenyl)hydrazine (or its hydrochloride salt) is reacted with methyl pyruvate in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of acid may be added if the hydrochloride salt is not used. The reaction is typically stirred at room temperature until the hydrazone precipitates. The product is then isolated by filtration.

  • Step 2: Indolization The dried hydrazone is heated in the presence of an acid catalyst. Polyphosphoric acid (PPA) is a common choice, although other catalysts like zinc chloride or sulfuric acid can also be used. The mixture is heated until the cyclization is complete. The reaction is then quenched by pouring it onto ice, and the crude product is extracted with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

StepReactantsReagents/ConditionsProductYield
1(4-Chlorophenyl)hydrazine, Methyl pyruvateAcetic acid or EthanolMethyl 2-((2-(4-chlorophenyl)hydrazono)propanoateHigh
2Methyl 2-((2-(4-chlorophenyl)hydrazono)propanoatePolyphosphoric acid, HeatThis compoundVaries, can be moderate to good

Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal or photochemical decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. The azido-propenoic ester is typically prepared via a Knoevenagel condensation of an aromatic aldehyde with an azidoacetate.

Logical Workflow for Hemetsberger Synthesis

Hemetsberger_Workflow cluster_start Starting Materials cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Thermolysis A 4-Chlorobenzaldehyde D Methyl (Z)-2-azido-3-(4-chlorophenyl)acrylate A->D B Methyl azidoacetate B->D C Base (e.g., Sodium ethoxide) F This compound D->F E Heat (e.g., in xylene or mesitylene)

Hemetsberger synthesis workflow for the target molecule.
Experimental Protocols

Starting Materials

  • 4-Chlorobenzaldehyde: This is a common, commercially available chemical. It can be prepared by the hydrolysis of 4-chlorobenzal chloride or the oxidation of 4-chlorobenzyl alcohol.[1]

  • Methyl azidoacetate: This reagent can be prepared by reacting methyl chloroacetate with sodium azide in a suitable solvent like acetonitrile or a biphasic system with a phase-transfer catalyst. The reaction is typically heated to reflux. Yields are generally high, around 90%.[6] Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

Synthesis of this compound via Hemetsberger Synthesis

  • Step 1: Synthesis of Methyl (Z)-2-azido-3-(4-chlorophenyl)acrylate To a solution of 4-chlorobenzaldehyde and methyl azidoacetate in a solvent like methanol, a base such as sodium ethoxide is added. The reaction mixture is stirred, often at room temperature, to facilitate the Knoevenagel condensation. The product, an α-azidocinnamate ester, can be isolated by precipitation or extraction.

  • Step 2: Thermolysis The purified methyl (Z)-2-azido-3-(4-chlorophenyl)acrylate is dissolved in a high-boiling solvent, such as xylene or mesitylene, and heated to reflux. The thermolysis proceeds with the evolution of nitrogen gas to form the indole ring. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization.

StepReactantsReagents/ConditionsProductYield
14-Chlorobenzaldehyde, Methyl azidoacetateSodium ethoxide, MethanolMethyl (Z)-2-azido-3-(4-chlorophenyl)acrylateGood
2Methyl (Z)-2-azido-3-(4-chlorophenyl)acrylateXylene or Mesitylene, RefluxThis compoundTypically >70% for the thermolysis step

Conclusion

The synthesis of this compound can be effectively achieved through the Reissert, Fischer, or Hemetsberger indole synthesis routes. The choice of method will be guided by the availability and cost of the starting materials, as well as the desired scale of the synthesis. This guide provides the necessary foundational information, including detailed workflows and experimental protocols, to enable researchers and drug development professionals to successfully prepare this important indole derivative. Careful consideration of the reaction conditions and safety precautions, particularly with the use of azides in the Hemetsberger synthesis, is essential for a successful outcome.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Chlorinated Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold, particularly its chlorinated derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core biological functions of chlorinated indole-2-carboxylates and their derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts in this promising area.

I. Antiproliferative and Kinase Inhibitory Activity

Chlorinated indole-2-carboxamides, synthesized from their corresponding carboxylate precursors, have shown significant promise as anticancer agents. Their mechanism of action often involves the inhibition of key protein kinases that are critical for cancer cell proliferation and survival.

Quantitative Antiproliferative and Kinase Inhibition Data

The following tables summarize the in vitro activity of various chlorinated indole-2-carboxamides against different cancer cell lines and their inhibitory effects on key kinases.

Table 1: Antiproliferative Activity of Chlorinated Indole-2-Carboxamides

Compound IDModificationsCancer Cell Line(s)GI₅₀ (µM)Citation
5a 5-Chloro-3-methyl-N-phenethylA-549, MCF-7, Panc-1, Caco-23.70[1]
5c 5-Chloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)A-549, MCF-7, Panc-1, Caco-21.70[1]
5d 5-Chloro-3-methyl-N-(4-morpholinophenethyl)A-549, MCF-7, Panc-1, Caco-21.05[1]
5e 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)A-549, MCF-7, Panc-1, Caco-20.95[1]
5h 5,7-Dichloro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)A-549, MCF-7, Panc-1, Caco-21.10[1]
Va 5-Chloro-N-(1H-indol-5-yl)Various0.026[2]
Vg 5-Chloro-3-((E)-2-methoxyvinyl)-N-(1H-indol-5-yl)Various0.031[2]
Vh 5-Chloro-3-(ethoxymethyl)-N-(1H-indol-5-yl)Various0.037[2]

Table 2: Kinase Inhibitory Activity of Chlorinated Indole-2-Carboxamides

Compound IDTarget KinaseIC₅₀ (nM)Citation
5d EGFR89[1]
5e EGFR93[1]
5e CDK213[1]
5h CDK211[1]
Va EGFR71[2]
Va BRAFV600E77[2]
Va VEGFR-22150[2]
Ve VEGFR-21.10[2]
Vg EGFR79[2]
Vg VEGFR-21.60[2]
Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Chlorinated Indole-2-Carboxamide Inhibitor->EGFR Inhibits

EGFR Signaling Pathway and Inhibition Point
Experimental Protocols

A general synthetic route involves two key steps: the synthesis of the chlorinated indole-2-carboxylic acid core, often via a Fischer indole synthesis, followed by amide coupling with a desired amine.

1. Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate:

  • Reactants: 4-chlorophenylhydrazine hydrochloride and ethyl pyruvate.

  • Catalyst: p-Toluenesulfonic acid (PTSA) or a Lewis acid like ZnCl₂.

  • Solvent: Ethanol.

  • Procedure: A mixture of the hydrazine and pyruvate is refluxed in ethanol with a catalytic amount of acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitated solid, which can be further purified by recrystallization.

2. Amide Coupling:

  • Reactants: The synthesized chlorinated indole-2-carboxylic acid and a selected amine.

  • Coupling Reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure: The carboxylic acid is dissolved in the solvent, followed by the addition of the coupling reagent, base, and the amine. The reaction mixture is stirred at room temperature overnight. The product is then isolated through aqueous workup and purified by column chromatography.

Amide_Coupling_Workflow Start Start Dissolve Dissolve Chlorinated Indole-2-Carboxylic Acid in DCM/DMF Start->Dissolve AddReagents Add Coupling Reagent (BOP/EDCI), Base (DIPEA), and Amine Dissolve->AddReagents Stir Stir at Room Temperature (overnight) AddReagents->Stir Workup Aqueous Workup Stir->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

General Amide Coupling Workflow

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the chlorinated indole-2-carboxylate derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined.

This protocol outlines a general method for determining the in vitro inhibitory potency of compounds against a specific kinase.

  • Reagents: Recombinant kinase, kinase buffer, ATP, and a suitable substrate (e.g., a peptide).

  • Procedure:

    • Serial dilutions of the test compound are prepared in kinase buffer.

    • The kinase and the test compound are pre-incubated in the wells of a microplate.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate) or the remaining ATP is quantified. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ (concentration that inhibits kinase activity by 50%) is determined by fitting the data to a dose-response curve.

II. Antimicrobial and Antiparasitic Activity

Beyond their anticancer properties, chlorinated indole-2-carboxylates have also demonstrated potent activity against various pathogens.

Quantitative Antimicrobial and Antiparasitic Data

Table 3: Antitubercular and Antiplasmodial Activity

Compound IDTarget OrganismActivity MetricValue (µM)Citation
8e Mycobacterium tuberculosisMIC2.80[3]
8f Mycobacterium tuberculosisMIC0.62[3]
8g Mycobacterium tuberculosis (4,6-dichloro)MIC0.32[3]
6a Plasmodium falciparum (3D7)IC₅₀1.39[4]
6f Plasmodium falciparum (3D7)IC₅₀0.4[4]
6x Plasmodium falciparum (3D7)IC₅₀0.33[4]
Experimental Protocols
  • Method: Broth microdilution method.

  • Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum: A standardized suspension of M. tuberculosis (e.g., H37Rv strain) is prepared.

  • Procedure:

    • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

    • The bacterial inoculum is added to each well.

    • The plates are incubated at 37°C for 7-21 days.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

  • Method: SYBR Green I-based fluorescence assay.

  • Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium.

  • Procedure:

    • Synchronized ring-stage parasites are seeded in a 96-well plate.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • The parasitic DNA is stained with SYBR Green I dye.

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ value is calculated by comparing the fluorescence in treated wells to that in untreated control wells.

III. Neurological and Cannabinoid Receptor Modulation

Chlorinated indole-2-carboxylates have also been investigated for their effects on the central nervous system, particularly as ligands for glycine and cannabinoid receptors.

Quantitative Receptor Binding Data

Table 4: Receptor Binding Affinity

CompoundTarget ReceptorBinding MetricValue (µM)Citation
2-carboxy-6-chloro-3-indoleacetic acidStrychnine-insensitive glycine receptorKi1.6[5]
ORG27569 (a 5-chloro-indole-2-carboxamide)Cannabinoid CB1 Receptor (Allosteric Modulator)KB-[6]
Experimental Protocols
  • Radioligand: [³H]glycine.

  • Tissue Preparation: Synaptic plasma membranes are prepared from rat cerebral cortex.

  • Procedure:

    • The membrane preparation is incubated with [³H]glycine and various concentrations of the test compounds.

    • The incubation is carried out at 4°C for a specific duration.

    • The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

  • Data Acquisition: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki (inhibitory constant) is calculated from the IC₅₀ value (concentration that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

  • Method: Radioligand binding assay to assess the effect on orthosteric ligand binding.

  • Radioligand: A CB1 agonist such as [³H]CP55,940.

  • Procedure:

    • Membranes from cells expressing the CB1 receptor are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the allosteric modulator.

    • The binding is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

  • Data Analysis: The effect of the allosteric modulator on the binding of the orthosteric radioligand is analyzed to determine if it acts as a positive or negative allosteric modulator. This is often visualized by a change in the Bmax (maximum number of binding sites) or Kd (dissociation constant) of the orthosteric ligand.

Receptor_Binding_Workflow Start Start Prepare Prepare Receptor Membranes and Radioligand ([³H]ligand) Start->Prepare Incubate Incubate Membranes, Radioligand, and Test Compound Prepare->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Measure->Analyze End End Analyze->End

Radioligand Receptor Binding Assay Workflow

IV. Conclusion

Chlorinated indole-2-carboxylates and their derivatives represent a versatile and highly adaptable scaffold for the development of novel therapeutic agents. Their demonstrated biological activities span a wide range of targets, including protein kinases, microbial enzymes, and central nervous system receptors. The structure-activity relationship studies highlighted in the cited literature indicate that the position and nature of the chlorine substituent, as well as the modifications at other positions of the indole ring and the carboxamide moiety, are critical for potency and selectivity. This technical guide provides a foundational overview of the core biological activities of this compound class, offering valuable data and methodological insights to guide future research and development endeavors. The continued exploration of chlorinated indole-2-carboxylates holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

An In-depth Technical Guide to Methyl 6-chloro-1H-indole-2-carboxylate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][3] Among the myriad of indole-based compounds, derivatives of methyl 6-chloro-1H-indole-2-carboxylate have emerged as a promising class of molecules with significant potential for drug discovery. The presence of a chlorine atom at the 6-position and a carboxylate group at the 2-position of the indole ring provides a valuable template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, along with detailed experimental protocols for their synthesis and evaluation.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is most effectively achieved through the Japp-Klingemann reaction followed by a Fischer indole synthesis.[4][5] This classical yet robust methodology allows for the construction of the indole ring system from readily available starting materials.

Synthetic Pathway

The general synthetic route involves the diazotization of 4-chloroaniline, which is then reacted with a β-ketoester, such as methyl 2-methylacetoacetate, in a Japp-Klingemann reaction to form a hydrazone intermediate. This intermediate is subsequently cyclized under acidic conditions in a Fischer indole synthesis to yield the desired this compound.

Synthesis_Workflow A 4-Chloroaniline B Diazotization (NaNO2, HCl) A->B C Aryl Diazonium Salt B->C E Japp-Klingemann Reaction C->E D Methyl 2-Methylacetoacetate D->E F Hydrazone Intermediate E->F G Fischer Indole Synthesis (Acid Catalyst, Heat) F->G H This compound G->H

Caption: General workflow for the synthesis of the core indole scaffold.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Japp-Klingemann and Fischer indole synthesis procedures.[4][5]

Step 1: Diazotization of 4-chloroaniline

  • In a flask cooled to 0-5 °C, dissolve 4-chloroaniline in a solution of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve methyl 2-methylacetoacetate in ethanol and cool to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the β-ketoester solution while maintaining the temperature and pH.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • The resulting hydrazone intermediate may precipitate and can be collected by filtration.

Step 3: Fischer Indole Synthesis

  • Suspend the dried hydrazone intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add a strong acid catalyst, for example, concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The crude product will precipitate and can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H).[6]

  • ¹³C NMR (125 MHz, CDCl₃): δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67.[6]

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the indole ring and ester group.

Medicinal Chemistry Applications

Derivatives of this compound have shown promise in several therapeutic areas, including oncology, virology, and microbiology.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, with several mechanisms of action identified.[2] These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[2][7]

Mechanism of Action: Inhibition of PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Indole compounds have been shown to inhibit this pathway at various points, leading to a reduction in cancer cell viability.[7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Indole Indole Derivatives Indole->PI3K Inhibits Indole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by indole derivatives.

Quantitative Data: Anticancer Activity

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
1 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideA549 (Lung)14.33[4]
2 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamideL929 (Fibroblast)>100[4]
3 Indole-1,2,4-triazole-N-phenyl acetamide (3,4-dichloro)Hep-G2 (Liver)10.99% cell viability at 100 µg/mL[8]
4 N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-2 (Colorectal)-[9]
5 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3[10]
6 Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)11.0[10]
Antiviral Activity

Indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza virus and coxsackievirus B3.[1][2][11] The mechanism of action can vary, but for many enveloped viruses, it involves the inhibition of viral entry and fusion with the host cell membrane.

Quantitative Data: Antiviral Activity

Compound IDDerivative TypeVirusEC₅₀ (µM)SIReference
7 Indole-2-carboxylate derivative 8fCoxsackievirus B37.1817.1[1][11]
8 Indole-2-carboxylate derivative 14fInfluenza A7.5312.1[1][11]
9 Indole-2-carboxylate derivative 2fCoxsackievirus B31.59-[11]
10 Indole-2-carboxylate derivative 3fCoxsackievirus B34.55-[11]
11 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindoleSARS-CoV-21.8478.6[12]
Antimicrobial Activity

Derivatives of indole-2-carboxamide have been investigated for their antibacterial and antifungal properties.[13] The presence of the carboxamide group is thought to be important for activity, potentially through hydrogen bonding interactions with target enzymes.

Quantitative Data: Antimicrobial Activity

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
12 Indole carboxamide derivativeStaphylococcus aureus1.56-3.13[5]
13 Indole carboxamide derivativeBacillus subtilis1.56-12.5[5]
14 Indole carboxamide derivativeEscherichia coli1.56-12.5[5]
15 Indole carboxamide derivativeCandida albicans-[5]
16 4,6-dibromoindoleCandida albicans25[14]
17 5-bromo-4-chloroindoleCandida albicans25[14]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the indole ring and modifications to the carboxylate group.

  • Substitution at the N1-position: Alkylation or arylation at the N1 position can modulate lipophilicity and steric bulk, which can impact cell permeability and target binding. For some anticancer indole derivatives, methyl substitution at the N-1 position of the indole has been shown to significantly enhance activity.[12]

  • Modification of the C2-carboxylate: Conversion of the methyl ester to other esters, amides, or hydrazides can introduce new points of interaction with biological targets and alter the pharmacokinetic profile of the compounds. The carboxamide linkage, in particular, can enhance molecular flexibility and provide hydrogen bonding opportunities.[15]

  • Substitution at the C3-position: Introduction of various substituents at the C3 position can lead to derivatives with diverse biological activities. For example, the presence of a vinyl group at C3 has been explored for anticancer activity.[16]

  • Substitution on the Benzene Ring: While the 6-chloro substituent is the focus of this guide, further substitution on the benzene ring can fine-tune the electronic and steric properties of the molecule. The presence of halogens, such as chloro and bromo groups, has been shown to be favorable for antimicrobial activity in some indole scaffolds.[17]

Detailed Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I

Caption: General workflow for the MTT assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound required to inhibit the formation of viral plaques in a cell culture.

Protocol:

  • Seed host cells (e.g., Vero cells) in 6-well plates and grow until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the virus with the different concentrations of the test compound for 1 hour at 37 °C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the test compound.

  • Incubate the plates at 37 °C until plaques are visible.

  • Fix and stain the cells with a solution of crystal violet in formalin.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • The EC₅₀ value (the concentration of compound that reduces the number of plaques by 50%) is then determined.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. Their synthesis via established methods like the Japp-Klingemann and Fischer indole syntheses allows for the generation of diverse chemical libraries. The significant anticancer, antiviral, and antimicrobial activities observed for various analogs highlight the therapeutic potential of this compound class. Further exploration of the structure-activity relationships, particularly through systematic modification of the N1, C2, and C3 positions, will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives, paving the way for the development of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers embarking on the exploration of this exciting area of drug discovery.

References

The Pivotal Role of Methyl 6-chloro-1H-indole-2-carboxylate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 6-chloro-1H-indole-2-carboxylate has emerged as a cornerstone building block in the synthesis of a diverse array of biologically active molecules, garnering significant attention from researchers in medicinal chemistry and drug development. Its unique structural features, including a reactive ester group, a modifiable indole nitrogen, and a chlorinated benzene ring, provide a versatile scaffold for the construction of complex molecular architectures with promising therapeutic potential. This technical guide delves into the synthesis, key reactions, and applications of this pivotal intermediate, offering a comprehensive resource for scientists in the field.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₈ClNO₂N/A
Molecular Weight 209.63 g/mol N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Appearance Off-white to white solid (typical for similar indole esters)General observation

Synthesis of this compound

The primary route to this compound is through the Fischer indole synthesis, a classic and robust method for constructing the indole core. This is followed by esterification of the resulting carboxylic acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 6-chloro-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

This reaction involves the condensation of (4-chlorophenyl)hydrazine with pyruvic acid under acidic conditions.

  • Materials: (4-chlorophenyl)hydrazine hydrochloride, pyruvic acid, glacial acetic acid, ethanol.

  • Procedure:

    • A mixture of (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in glacial acetic acid is heated to reflux for 2-4 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford crude 6-chloro-1H-indole-2-carboxylic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Esterification to this compound

The carboxylic acid is converted to its methyl ester via Fischer esterification.

  • Materials: 6-chloro-1H-indole-2-carboxylic acid, methanol, concentrated sulfuric acid (catalyst).

  • Procedure:

    • 6-chloro-1H-indole-2-carboxylic acid (1 equivalent) is suspended in an excess of methanol.

    • A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added.

    • The mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

    • After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, which can be further purified by column chromatography or recrystallization.

G cluster_0 Fischer Indole Synthesis cluster_1 Esterification 4-chlorophenylhydrazine 4-chlorophenylhydrazine Hydrazone_intermediate Hydrazone_intermediate 4-chlorophenylhydrazine->Hydrazone_intermediate Condensation Pyruvic_acid Pyruvic_acid Pyruvic_acid->Hydrazone_intermediate 6-chloro-1H-indole-2-carboxylic_acid 6-chloro-1H-indole-2-carboxylic_acid Methyl_6-chloro-1H-indole-2-carboxylate Methyl_6-chloro-1H-indole-2-carboxylate 6-chloro-1H-indole-2-carboxylic_acid->Methyl_6-chloro-1H-indole-2-carboxylate H2SO4 (cat.) Hydrazone_intermediate->6-chloro-1H-indole-2-carboxylic_acid Cyclization (Acid catalyst) Methanol Methanol Methanol->Methyl_6-chloro-1H-indole-2-carboxylate

Figure 1: General workflow for the synthesis of this compound.

Key Reactions in Organic Synthesis

This compound serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

N-Alkylation

The indole nitrogen can be readily alkylated to introduce diverse substituents at the N-1 position.

  • General Protocol:

    • To a solution of this compound (1 equivalent) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (e.g., sodium hydride, potassium carbonate) is added at 0 °C.

    • After stirring for a short period, the alkylating agent (e.g., an alkyl halide like benzyl bromide) is added.

    • The reaction is stirred at room temperature or gentle heating until completion (monitored by TLC).

    • The reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Saponification (Hydrolysis)

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid, which is a key step for subsequent amide bond formation.

  • General Protocol:

    • This compound is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.

    • The mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

    • The reaction mixture is cooled and the organic solvent is removed under reduced pressure.

    • The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • The solid is collected by filtration, washed with water, and dried.

Amide Coupling

The carboxylic acid obtained from saponification can be coupled with a variety of amines to form amide derivatives, a common feature in many bioactive molecules.

  • General Protocol:

    • To a solution of 6-chloro-1H-indole-2-carboxylic acid (1 equivalent) and an amine (1-1.2 equivalents) in a suitable solvent (e.g., DMF, dichloromethane), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a base (e.g., DIPEA or triethylamine) are added.

    • The reaction mixture is stirred at room temperature for several hours to overnight.

    • The reaction is worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

G cluster_alkylation N-Alkylation cluster_hydrolysis Saponification cluster_coupling Amide Coupling Methyl_6-chloro-1H-indole-2-carboxylate Methyl_6-chloro-1H-indole-2-carboxylate N-Alkyl_derivative N-Alkyl_derivative Methyl_6-chloro-1H-indole-2-carboxylate->N-Alkyl_derivative R-X, Base 6-chloro-1H-indole-2-carboxylic_acid 6-chloro-1H-indole-2-carboxylic_acid Methyl_6-chloro-1H-indole-2-carboxylate->6-chloro-1H-indole-2-carboxylic_acid Base, H2O Amide_derivative Amide_derivative 6-chloro-1H-indole-2-carboxylic_acid->Amide_derivative Amine, Coupling Agent

Figure 2: Key synthetic transformations of this compound.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a precursor to molecules with significant biological activities. The indole-2-carboxamide scaffold, in particular, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Anticancer Agents

Derivatives of indole-2-carboxamides have shown promise as anticancer agents by targeting key proteins involved in cancer cell proliferation and survival.

  • EGFR/CDK2 Dual Inhibitors: Certain indole-2-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] The inhibition of these kinases can disrupt cell cycle progression and signaling pathways that are often dysregulated in cancer.

    • Signaling Pathway: The EGFR signaling pathway, upon activation by its ligands, triggers a cascade of downstream events including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration. CDK2, in complex with cyclin E or A, is crucial for the G1/S transition in the cell cycle. Dual inhibition of EGFR and CDK2 can therefore lead to cell cycle arrest and apoptosis.

G EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation_Survival Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival Indole_Derivative Indole-2-carboxamide Derivative Indole_Derivative->EGFR Inhibition CDK2_Cyclin CDK2/Cyclin E/A Indole_Derivative->CDK2_Cyclin Inhibition Cell_Cycle_Progression G1/S Transition CDK2_Cyclin->Cell_Cycle_Progression

Figure 3: Simplified signaling pathway showing EGFR and CDK2 inhibition by indole-2-carboxamide derivatives.

Antitubercular Agents

The global health threat of tuberculosis has spurred the search for new drugs. Indole-2-carboxamides have been identified as a promising class of compounds with potent activity against Mycobacterium tuberculosis.

  • MmpL3 Inhibitors: Several indole-2-carboxamide analogues have been shown to target the mycobacterial membrane protein Large 3 (MmpL3).[2] MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors across the bacterial cell membrane, a critical step in the formation of the unique mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Antiviral Agents

The indole nucleus is present in many natural and synthetic compounds with antiviral properties.

  • SARS-CoV-2 3CLpro Inhibitors: Recent studies have explored indole-derived compounds as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[3] While not directly derived from the 6-chloro-2-carboxylate, these studies highlight the potential of the indole scaffold in developing antivirals. The 6-chloro substitution can be explored to enhance binding affinity and pharmacokinetic properties.

AMPK Activators

Adenosine monophosphate-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis.

  • Treatment of Metabolic Diseases: A derivative, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, has been identified as a direct activator of AMPK and investigated for the potential treatment of diabetic nephropathy.[4][5] While this is a 3-carboxylic acid derivative, it underscores the therapeutic potential of substituted chloroindoles in targeting metabolic pathways.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its accessible synthesis and the reactivity of its functional groups allow for the construction of a wide range of derivatives, particularly the biologically significant indole-2-carboxamides. The demonstrated and potential applications of these derivatives as anticancer, antitubercular, and antiviral agents, as well as modulators of metabolic pathways, ensure that this compound will remain a molecule of high interest to the scientific community. Further exploration of the chemical space accessible from this starting material is expected to yield novel therapeutic candidates for a variety of diseases.

References

Methyl 6-chloro-1H-indole-2-carboxylate: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Preliminary Technical Guide for Researchers and Drug Development Professionals

Methyl 6-chloro-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules. Its intrinsic chemical properties and potential for functionalization at various positions of the indole ring make it a valuable building block in medicinal chemistry. This document provides a preliminary investigation into its synthesis, chemical characteristics, and reported biological activities of its derivatives, offering a foundation for further research and development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus. This is typically followed by esterification of the resulting carboxylic acid.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Fischer Indole Synthesis cluster_1 Esterification 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Chlorophenylhydrazine->Hydrazone_Formation Methyl_pyruvate Methyl_pyruvate Methyl_pyruvate->Hydrazone_Formation Cyclization Acid-catalyzed Cyclization Hydrazone_Formation->Cyclization 6-Chloro-1H-indole-2-carboxylic_acid 6-Chloro-1H-indole-2-carboxylic_acid Cyclization->6-Chloro-1H-indole-2-carboxylic_acid Carboxylic_Acid 6-Chloro-1H-indole- 2-carboxylic acid Esterification_Reaction Acid-catalyzed Esterification Carboxylic_Acid->Esterification_Reaction Methanol Methanol Methanol->Esterification_Reaction Target_Compound Methyl 6-chloro-1H- indole-2-carboxylate Esterification_Reaction->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Indole Synthesis of 6-Chloro-1H-indole-2-carboxylic acid

This protocol is a generalized procedure based on the well-established Fischer indole synthesis.[1][2][3]

  • Hydrazone Formation:

    • Equimolar amounts of 4-chlorophenylhydrazine and methyl pyruvate are dissolved in a suitable solvent, such as ethanol or acetic acid.

    • The mixture is stirred at room temperature or gently heated to facilitate the condensation reaction, leading to the formation of the corresponding hydrazone.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The crude hydrazone may be purified by recrystallization or used directly in the next step.

  • Cyclization:

    • The crude hydrazone is treated with an acidic catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a strong protic acid like sulfuric acid (H₂SO₄) in a high-boiling solvent like xylene.[1][2]

    • The reaction mixture is heated to a high temperature (typically >100 °C) to induce cyclization and elimination of ammonia.

    • The reaction is monitored by TLC until the starting material is consumed.

    • After cooling, the reaction mixture is worked up by pouring it into ice water and neutralizing the acid.

    • The precipitated solid, 6-chloro-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.

Experimental Protocol: Esterification of 6-Chloro-1H-indole-2-carboxylic acid

This is a standard acid-catalyzed esterification procedure.

  • Reaction Setup:

    • 6-Chloro-1H-indole-2-carboxylic acid is suspended in an excess of methanol.

    • A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added.

  • Reaction Conditions:

    • The mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • NH proton: A broad singlet is expected around δ 8.5-9.5 ppm.

  • Aromatic protons: Signals for the protons on the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at the 3-position will likely be a singlet or a doublet with a small coupling constant. The protons at the 4, 5, and 7-positions will show characteristic splitting patterns (doublets and doublet of doublets) based on their coupling with each other.

  • Methyl ester protons: A sharp singlet for the -OCH₃ group is expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl carbon: The ester carbonyl carbon will resonate downfield, typically in the range of δ 160-165 ppm.

  • Indole carbons: The carbon atoms of the indole ring will appear in the aromatic region (δ 100-140 ppm).

  • Methyl ester carbon: The carbon of the -OCH₃ group will be observed in the aliphatic region, around δ 50-55 ppm.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.63 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected.

Biological Activities of Derivatives

While there is a lack of direct biological data for this compound, numerous studies have highlighted the significant therapeutic potential of its derivatives. This suggests that the 6-chloro-indole-2-carboxylate core is a "privileged scaffold" in drug discovery.

Anticancer Activity

Derivatives of indole-2-carboxylic acid have been investigated as potential anticancer agents. For instance, certain indole-2-carboxamides have been synthesized and evaluated for their ability to inhibit enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[5] Some derivatives have shown potent inhibitory activity with IC₅₀ values in the low micromolar range.[5] The general mechanism involves the indole scaffold interacting with the active site of these enzymes.

Antiviral Activity

The indole nucleus is a common feature in many antiviral compounds. Derivatives of indole-2-carboxylic acid have been explored as inhibitors of viral enzymes, such as HIV-1 integrase.[1][6] The mechanism often involves the chelation of metal ions in the enzyme's active site by the carboxylate group and the indole nitrogen.[1][6] Some synthesized derivatives have demonstrated significant inhibitory activity against viral replication with IC₅₀ values in the low micromolar to nanomolar range.[6]

Antibacterial Activity

Indole derivatives have also been investigated for their antibacterial properties. While specific data for this compound is not available, multi-halogenated indoles have shown potent bactericidal activity against drug-resistant bacteria like Staphylococcus aureus.[7] The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 20-30 μg/mL.[7]

Signaling Pathway Involvement (Hypothesized)

Based on the activities of its derivatives, this compound could potentially serve as a starting point for the development of modulators of various signaling pathways. The general mechanism for many indole-based enzyme inhibitors involves the indole scaffold acting as a pharmacophore that fits into the active site of the target protein.

Signaling_Pathway Indole_Scaffold Indole-2-Carboxylate Scaffold Enzyme_Target Enzyme Active Site (e.g., HIV Integrase, IDO1) Indole_Scaffold->Enzyme_Target Binding Biological_Response Inhibition of Biological Process Enzyme_Target->Biological_Response Leads to

Caption: General mechanism of indole-2-carboxylate derivatives.

Conclusion and Future Directions

This compound is a synthetically accessible and versatile chemical entity. While direct and comprehensive biological data for this specific compound are limited in the public domain, the extensive research on its derivatives strongly indicates its potential as a core structure in the development of novel therapeutics. Future research should focus on the detailed biological evaluation of this compound itself to establish a baseline of its activity. Systematic derivatization and subsequent structure-activity relationship (SAR) studies could then be conducted to optimize its properties for specific therapeutic targets, including but not limited to anticancer, antiviral, and antibacterial applications. The generation of a comprehensive dataset, including quantitative biological activity and detailed signaling pathway analysis, will be crucial for unlocking the full therapeutic potential of this promising scaffold.

References

The Discovery and Synthesis of Novel Indole-2-Carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, indole-2-carboxylate analogs have emerged as a particularly versatile class of molecules, demonstrating potential as therapeutic agents for a range of diseases, including infectious diseases, cancer, and neurological disorders. Their synthetic tractability and the ability to readily modify the indole core, as well as the carboxylate functionality, allow for the fine-tuning of their pharmacological properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel indole-2-carboxylate analogs, with a focus on their therapeutic applications, experimental protocols, and the signaling pathways they modulate.

Synthetic Methodologies

The synthesis of indole-2-carboxylate analogs typically involves the construction of the indole ring system followed by modification at various positions, or the derivatization of a pre-existing indole-2-carboxylic acid core. Key synthetic strategies include Fischer indole synthesis, Reissert indole synthesis, and various cross-coupling reactions to introduce diversity. A common and versatile approach involves the amide coupling of indole-2-carboxylic acids with a diverse range of amines.

General Experimental Protocol: Amide Coupling via EDC/HOBt

A widely employed method for the synthesis of indole-2-carboxamide analogs is the coupling of an indole-2-carboxylic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Materials:

  • Indole-2-carboxylic acid derivative (1.0 eq)

  • Amine hydrochloride (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole hydrate (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the indole-2-carboxylic acid in anhydrous DMF, add the amine hydrochloride, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Therapeutic Applications and Biological Evaluation

Indole-2-carboxylate analogs have been investigated for a multitude of therapeutic applications, with promising results in several areas. The following sections summarize the biological activities and quantitative data for some of these applications.

Antitubercular Activity

Several indole-2-carboxamide analogs have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] These compounds often target the mycobacterial membrane protein large 3 (MmpL3) transporter, which is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall.[1]

Table 1: Antitubercular Activity of Indole-2-Carboxamide Analogs [1]

CompoundSubstitution PatternMIC (μM) against M. tb H37RvIC50 (μM) against Vero cellsSelectivity Index (SI)
8g 4,6-difluoro, N-rimantadine0.3240.9128
8f 4-fluoro, N-rimantadine0.6239.964
3 N-(1-adamantyl)0.68>200>294
Anticancer Activity

The antiproliferative properties of indole-2-carboxylate derivatives have been explored against various cancer cell lines.[1][2] Some analogs have demonstrated potent activity against pediatric brain tumor cells and have been investigated as multi-kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and BRAFV600E.[2]

Table 2: Antiproliferative Activity of Indole-2-Carboxamide Analogs [2]

CompoundTarget Cancer Cell LinesGI50 (nM)Target KinaseIC50 (nM)
Va Four human cancer cell lines26-86EGFR71
Ve Four human cancer cell lines26-86BRAFV600E-
Vf Four human cancer cell lines26-86BRAFV600E-
Vg Four human cancer cell lines26-86BRAFV600E-
Vh Four human cancer cell lines26-86BRAFV600E-
Erlotinib (ref) -33EGFR80
Antiviral Activity (Anti-HIV)

Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3][4][5] These compounds chelate the magnesium ions in the active site of the integrase, preventing the strand transfer step of viral DNA integration into the host genome.[3][4][5]

Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Analogs [3][4][5]

CompoundSubstitution PatternIntegrase Strand Transfer IC50 (μM)
1 Unsubstituted32.37
4a C3-(2-methoxyphenyl)10.06
4b C3-(3-methoxyphenyl)10.70
17a C6-halogenated benzene ring3.11
20a C3-long branch0.13
Cannabinoid Receptor Modulation

Indole-2-carboxamides have been extensively studied as allosteric modulators of the cannabinoid CB1 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind, and they can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effects of the orthosteric ligand.

Table 4: Allosteric Modulatory Activity of Indole-2-Carboxamides on the CB1 Receptor

CompoundKB (nM)α (Cooperativity Factor)Effect on G-protein Coupling
1 (ORG27569) --Negative
26 --Maintained allosteric effect
27 --Maintained allosteric effect
36b --Antagonized agonist-induced G-protein coupling

Signaling Pathways and Mechanisms of Action

The therapeutic effects of indole-2-carboxylate analogs are mediated through their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integrase Integrase Viral DNA->Integrase Integration Integration Integrase->Integration Strand Transfer Provirus Provirus Integration->Provirus Host DNA Host DNA Host DNA->Integration Indole-2-Carboxylate Analog Indole-2-Carboxylate Analog Indole-2-Carboxylate Analog->Integrase Inhibition

Caption: Inhibition of HIV-1 Integrase by Indole-2-Carboxylate Analogs.

MmpL3_Inhibition cluster_mycobacterium Mycobacterium Cell Mycolic Acid Precursors Mycolic Acid Precursors MmpL3 Transporter MmpL3 Transporter Mycolic Acid Precursors->MmpL3 Transporter Transport Mycolic Acid Layer Mycolic Acid Layer MmpL3 Transporter->Mycolic Acid Layer Bacterial Viability Bacterial Viability Cell Wall Integrity Cell Wall Integrity Mycolic Acid Layer->Cell Wall Integrity Cell Wall Integrity->Bacterial Viability Indole-2-Carboxamide Analog Indole-2-Carboxamide Analog Indole-2-Carboxamide Analog->MmpL3 Transporter Inhibition

Caption: Mechanism of Action of Antitubercular Indole-2-Carboxamides.

Experimental Workflows

The discovery of novel indole-2-carboxylate analogs follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Design Design Synthesis Synthesis Design->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In vitro Screening In vitro Screening Purification & Characterization->In vitro Screening Lead Identification Lead Identification In vitro Screening->Lead Identification Lead Identification->Design Inactive/Revise Lead Optimization Lead Optimization Lead Identification->Lead Optimization Active Lead Optimization->Synthesis In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Preclinical Development Preclinical Development In vivo Studies->Preclinical Development

Caption: General Drug Discovery Workflow for Indole-2-Carboxylate Analogs.

Conclusion

Indole-2-carboxylate analogs represent a privileged scaffold in modern drug discovery, with demonstrated potential across a range of therapeutic areas. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective modulators of various biological targets. The data and protocols presented in this guide highlight the significant progress made in this field and provide a foundation for future research and development efforts. Continued exploration of the chemical space around the indole-2-carboxylate nucleus is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of Methyl 6-chloro-1H-indole-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 6-chloro-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Reissert indole synthesis, which offers a reliable and scalable route to this important heterocyclic compound.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. The 6-chloro-1H-indole-2-carboxylate scaffold, in particular, serves as a key intermediate for the development of therapeutic agents targeting a range of diseases. This protocol outlines a robust three-step synthesis commencing from the readily available starting material, 4-chloro-2-nitrotoluene.

Overall Reaction Scheme

The synthesis of this compound is achieved through a three-step sequence:

  • Condensation: Reaction of 4-chloro-2-nitrotoluene with diethyl oxalate in the presence of a strong base to yield ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate.

  • Reductive Cyclization: Intramolecular reductive cyclization of the nitro group and the ketone to form the indole ring, yielding 6-chloro-1H-indole-2-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, this compound, via Fischer esterification.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate

This step involves the base-catalyzed condensation of 4-chloro-2-nitrotoluene with diethyl oxalate. Potassium ethoxide is a preferred base for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-chloro-2-nitrotoluene171.5817.16 g0.10
Diethyl oxalate146.1421.92 g0.15
Potassium ethoxide84.1612.62 g0.15
Anhydrous Ethanol46.07200 mL-
Diethyl ether74.12As needed-
Hydrochloric acid (1 M)36.46As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • A solution of potassium ethoxide is prepared by carefully dissolving potassium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercially available potassium ethoxide can be used.

  • To a stirred solution of 4-chloro-2-nitrotoluene in anhydrous ethanol, add diethyl oxalate at room temperature.

  • Cool the mixture to 0-5 °C using an ice bath and slowly add the potassium ethoxide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The reaction is quenched by the addition of ice-cold 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • The mixture is then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords pure ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate.

Expected Yield: 75-85%

Step 2: Synthesis of 6-chloro-1H-indole-2-carboxylic acid

This step involves the reductive cyclization of the nitro-ketoester intermediate to form the indole-2-carboxylic acid. Zinc powder in acetic acid is a common and effective reducing agent for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate271.6527.17 g0.10
Zinc powder65.3832.69 g0.50
Glacial acetic acid60.05250 mL-
Water18.02As needed-
Ethyl acetate88.11As needed-

Procedure:

  • To a stirred solution of ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate in glacial acetic acid, add zinc powder portion-wise at a rate that maintains the reaction temperature below 60 °C. An ice bath may be required for cooling.

  • After the addition is complete, the reaction mixture is heated to 80-90 °C and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The hot reaction mixture is filtered through a pad of celite to remove excess zinc and other insoluble materials. The filter cake is washed with hot acetic acid.

  • The filtrate is cooled to room temperature and poured into a large volume of ice-water, which will cause the product to precipitate.

  • The solid is collected by filtration, washed thoroughly with water to remove acetic acid, and dried under vacuum to yield 6-chloro-1H-indole-2-carboxylic acid.

Expected Yield: 70-80%

Step 3: Synthesis of this compound

The final step is the esterification of the indole-2-carboxylic acid to the desired methyl ester using methanol in the presence of an acid catalyst (Fischer esterification).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-chloro-1H-indole-2-carboxylic acid195.6019.56 g0.10
Anhydrous Methanol32.04200 mL-
Concentrated Sulfuric Acid98.082 mL-
Saturated sodium bicarbonate solution84.01As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • Suspend 6-chloro-1H-indole-2-carboxylic acid in anhydrous methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) yields pure this compound.

Expected Yield: 85-95%

Summary of Quantitative Data

StepProductStarting MaterialStarting MolesProduct Moles (Theoretical)Expected Yield (%)
1Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate4-chloro-2-nitrotoluene0.100.1075-85
26-chloro-1H-indole-2-carboxylic acidEthyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate0.100.1070-80
3This compound6-chloro-1H-indole-2-carboxylic acid0.100.1085-95

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_reagents1 Reagents cluster_step2 Step 2: Reductive Cyclization cluster_reagents2 Reagents cluster_step3 Step 3: Esterification cluster_reagents3 Reagents SM1 4-chloro-2-nitrotoluene Intermediate1 Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate SM1->Intermediate1 Condensation SM2 Diethyl oxalate SM2->Intermediate1 Condensation SM3 Potassium ethoxide SM3->Intermediate1 Condensation Intermediate2 6-chloro-1H-indole-2-carboxylic acid Intermediate1->Intermediate2 Reductive Cyclization Reagent1 Anhydrous Ethanol Product This compound Intermediate2->Product Esterification Reagent2 Zinc powder, Acetic acid Reagent3 Methanol, H₂SO₄

Caption: Synthetic workflow for this compound.

Signaling_Pathway Start 4-chloro-2-nitrotoluene Step1 Condensation (Diethyl oxalate, KOEt) Start->Step1 Intermediate1 Ethyl 2-(4-chloro-2-nitrophenyl)-2-oxoacetate Step1->Intermediate1 Step2 Reductive Cyclization (Zn, AcOH) Intermediate1->Step2 Intermediate2 6-chloro-1H-indole-2-carboxylic acid Step2->Intermediate2 Step3 Esterification (MeOH, H+) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Logical relationship of the synthesis steps.

detailed experimental procedure for methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of methyl 6-chloro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocols outlined below are based on established synthetic methodologies, primarily the Fischer indole synthesis, and are intended for use by qualified researchers in a laboratory setting.

Introduction

This compound is a heterocyclic compound belonging to the indole class. The indole nucleus is a prominent scaffold in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] Substituted indole-2-carboxylates, in particular, have garnered significant interest in medicinal chemistry. They have been identified as potent antagonists for the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor and as inhibitors of HIV-1 integrase.[3] The chloro-substitution at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoester.[1][2][4] An alternative route, the Leimgruber-Batcho indole synthesis, provides another viable pathway starting from a substituted o-nitrotoluene.[3][5][6]

Method 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1][2][4][7][8] The overall reaction involves the condensation of (4-chlorophenyl)hydrazine with methyl pyruvate in the presence of an acid catalyst to form a hydrazone, which then undergoes a[9][9]-sigmatropic rearrangement and subsequent cyclization to yield the desired indole.

Experimental Workflow: Fischer Indole Synthesis

Leimgruber_Batcho A 4-chloro-2-nitrotoluene B Condensation (DMFDMA, Pyrrolidine) A->B C Enamine Intermediate B->C D Reductive Cyclization (e.g., Raney Ni, H2 or Hydrazine) C->D E 6-chloro-1H-indole D->E F Carboxylation at C2 E->F G 6-chloro-1H-indole-2-carboxylic acid F->G H Esterification (Methanol, Acid catalyst) G->H I This compound H->I

References

Application Notes and Protocols: Purification of Methyl 6-chloro-1H-indole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the purification of methyl 6-chloro-1H-indole-2-carboxylate using silica gel column chromatography. The methodology is designed to efficiently separate the target compound from reaction impurities, offering a robust procedure for obtaining high-purity material suitable for downstream applications in research and drug development. The protocol is based on established chromatographic principles for indole derivatives and includes recommendations for stationary phase, mobile phase, and elution techniques.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active molecules. Synthetic routes to this compound often yield a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent experimental results. Column chromatography is a widely used and effective technique for the purification of moderately polar organic compounds like indole derivatives. This application note details a standard normal-phase chromatography procedure using a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.

Physicochemical Properties of this compound

Structure:

Experimental Protocol

This protocol outlines the purification of this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (reagent grade), Ethyl acetate (reagent grade)

  • Column: Glass chromatography column with a stopcock

  • Sample: Crude this compound

  • Apparatus: Beakers, flasks, graduated cylinders, rotary evaporator, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm).

2. Thin Layer Chromatography (TLC) Analysis:

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto TLC plates.

  • Develop the TLC plates in the prepared eluent systems.

  • Visualize the spots under a UV lamp.

  • The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.

3. Column Preparation (Slurry Method):

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a layer of sand (approximately 1-2 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing of the silica gel.

  • Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

4. Sample Loading:

  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the solution onto the top of the column using a pipette, taking care not to disturb the silica bed.

5. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient could be starting with 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate.

  • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL).

  • Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.

  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.

Data Presentation

The following table summarizes the key parameters for the purification of this compound by column chromatography.

ParameterRecommended Value/Method
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System n-Hexane / Ethyl Acetate
Elution Mode Gradient Elution
Initial Mobile Phase 5-10% Ethyl Acetate in n-Hexane
Final Mobile Phase 20-30% Ethyl Acetate in n-Hexane
Sample Loading Dry loading with silica gel
Detection Method UV visualization at 254 nm
Target Rf Value (TLC) 0.2 - 0.3

Workflow Diagram

The following diagram illustrates the workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase) Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Determines Starting Eluent Sample_Loading Sample Loading (Dry Loading Recommended) Column_Prep->Sample_Loading Elution Gradient Elution (Hexane/Ethyl Acetate) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC Monitoring) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Isolation Solvent Evaporation (Rotary Evaporator) Pooling->Isolation Final_Product Pure this compound Isolation->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the separation of the target compound from impurities is not adequate, consider using a shallower gradient or a different solvent system.

  • Compound Stuck on the Column: If the compound does not elute, the mobile phase may be too nonpolar. Increase the polarity of the eluent. For very polar indoles, reversed-phase chromatography might be a more suitable technique.

  • Tailing of Spots on TLC: Tailing can occur due to the interaction of the indole N-H group with the acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this effect by neutralizing the acidic sites on the silica.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, sample loading, and elution, researchers can obtain the target compound with high purity, suitable for a variety of scientific applications.

Application Notes and Protocols for the Recrystallization of Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3][4][5] This process relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. For methyl 6-chloro-1H-indole-2-carboxylate, a compound of interest in medicinal chemistry and drug development, obtaining high purity is crucial for subsequent reactions and biological assays. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, experimental procedure, and expected outcomes.

Principle of Recrystallization

The core principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[2][3][5] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility profiles, remain dissolved in the solvent (mother liquor).[3][4] The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Solvent Selection

The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.[3]

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound.

Based on the purification of similar indole derivatives found in the literature, which often employ solvents like ethanol, ethyl acetate, and hexane, a mixed solvent system of ethanol and water or a single solvent such as ethanol is a promising starting point for the recrystallization of this compound.[6][7] Ethanol is a polar protic solvent that can dissolve the polar indole ester at elevated temperatures, while the addition of water as an anti-solvent can effectively induce crystallization upon cooling.

Experimental Protocol

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated carbon (optional, for colored impurities)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.[4]

    • If the solution is colored, and the pure compound is expected to be colorless or white, add a small amount of activated carbon to the hot solution and continue to heat for a few minutes to allow for the adsorption of colored impurities.[3]

  • Hot Filtration (if activated carbon was used):

    • If activated carbon was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the carbon. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.[3]

    • Wash the crystals with a small amount of ice-cold ethanol or an ethanol/water mixture to rinse away any remaining impurities from the mother liquor.[4]

  • Drying:

    • Dry the purified crystals under vacuum, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.[3]

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques such as NMR spectroscopy or HPLC can be performed to confirm the purity.

Data Presentation

ParameterExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point (Crude)Variable, lower than pure compound
Melting Point (Recrystallized)Sharp, defined range
Recovery Yield60-90% (highly dependent on initial purity and technique)
Purity (by HPLC)>99%

Experimental Workflow Diagram

Recrystallization_Workflow Recrystallization of this compound A Crude Solid B Add Hot Ethanol A->B C Dissolution B->C D Decolorize (Optional) with Activated Carbon C->D F Slow Cooling to RT C->F if no decolorization E Hot Gravity Filtration (if D is performed) D->E if needed E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I L Mother Liquor (contains impurities) H->L separate J Dry Crystals I->J K Pure Crystals J->K

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Oiling out: If the compound separates as an oil instead of crystals, it may be due to the solution being supersaturated or the melting point of the solid being lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly.

  • No crystal formation: If crystals do not form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent to increase the concentration and cool again.

  • Low recovery: This can be caused by using too much solvent, cooling too rapidly (which traps impurities), or washing the crystals with solvent that is not sufficiently cold.

By following this detailed protocol, researchers can achieve high purity of this compound, which is essential for reliable downstream applications in research and development.

References

Application Note: Spectroscopic Analysis of Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed NMR and mass spectrometry data and the corresponding experimental protocols for the characterization of methyl 6-chloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The presented data is essential for confirming the structure and purity of the compound.

Spectroscopic Data

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below is for ethyl 6-chloro-1H-indole-2-carboxylate and is expected to be very similar for the methyl ester, with the primary difference being the signal for the ester alkyl group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.24br s-1HN-H (indole)
7.59d8.71HAr-H
7.42d1.81HAr-H
7.14dd8.7, 1.81HAr-H
7.08d1.21HAr-H
4.41q7.22H-OCH₂CH₃
1.42t7.23H-OCH₂CH₃

Note: Data is for ethyl 6-chloro-1H-indole-2-carboxylate. For the methyl ester, the quartet at 4.41 ppm and the triplet at 1.42 ppm would be replaced by a singlet for the -OCH₃ group, typically appearing around 3.9 ppm.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule. Predicted chemical shifts for this compound are provided below based on structure-spectrum correlations.

Chemical Shift (δ) ppmAssignment
~162C=O (ester)
~137C-7a
~131C-6
~128C-3a
~125C-2
~122C-4
~121C-5
~112C-7
~108C-3
~52-OCH₃
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

IonCalculated m/zFound m/z
[M+H]⁺210.0265Not available
[M+Na]⁺232.0085Not available

Note: The table presents the expected exact masses for the protonated and sodiated molecular ions of this compound (C₁₀H₈ClNO₂). Actual experimental values are needed for confirmation.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data.

NMR Spectroscopy Protocol

Instrumentation:

  • A 300 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: ~3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2.0 seconds.

  • Spectral Width: 0 to 200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm for ¹H NMR and the solvent peak for ¹³C NMR.

High-Resolution Mass Spectrometry (HRMS) Protocol

Instrumentation:

  • A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

  • Drying Gas (N₂): Flow rate and temperature optimized for solvent evaporation.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Profile mode for high resolution.

Data Processing:

  • Process the acquired data using the instrument's software.

  • Perform mass calibration using a known standard to ensure high mass accuracy.

  • Determine the m/z values of the molecular ions and compare them with the calculated theoretical masses.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion synthesis Synthesis of Methyl 6-chloro-1H-indole-2-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr_acq NMR Data Acquisition (¹H and ¹³C) purification->nmr_acq Sample ms_acq HRMS Data Acquisition purification->ms_acq Sample nmr_proc NMR Spectra Processing & Interpretation nmr_acq->nmr_proc ms_proc Mass Spectrum Analysis & Formula Confirmation ms_acq->ms_proc confirmation Structural Confirmation & Purity Assessment nmr_proc->confirmation ms_proc->confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Application Notes and Protocols: Methyl 6-chloro-1H-indole-2-carboxylate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 6-chloro-1H-indole-2-carboxylate as a versatile intermediate in the synthesis of various biologically active compounds. This document outlines its applications in developing novel therapeutics, detailed experimental protocols for the synthesis of key derivatives, and insights into their mechanisms of action.

Introduction

This compound is a key building block in medicinal chemistry due to the prevalence of the indole scaffold in numerous natural products and pharmaceuticals. The presence of the chloro substituent and the methyl ester functionality at positions 6 and 2, respectively, provides strategic points for chemical modification, enabling the synthesis of a diverse array of derivatives with a wide range of pharmacological activities. This intermediate has been instrumental in the development of agents with anti-inflammatory, anticonvulsant, and anti-infective properties.

Therapeutic Applications and Lead Compounds

Derivatives of this compound have shown significant promise in several therapeutic areas.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[1] Antagonists of the CysLT1 receptor can effectively block the inflammatory cascade. Indole-2-carboxylic acid derivatives have been identified as a novel class of potent and selective CysLT1 antagonists.[2]

Table 1: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives as CysLT1 Antagonists [2]

CompoundStructureCysLT1 IC50 (µM)CysLT2 IC50 (µM)
17k 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid0.0059 ± 0.001115 ± 4
Montelukast (Reference Drug)--

The data indicates that indole derivative 17k is a highly potent and selective CysLT1 antagonist.[2]

Anticonvulsant Agents

Indole derivatives have been investigated for their anticonvulsant properties. The core indole structure is a feature of various ligands for receptors and enzyme inhibitors in the central nervous system.[3]

Table 2: Anticonvulsant Activity of Indole-Linked Pyrazole Derivatives [4]

CompoundRED50 (mmol/kg)TD50 (mmol/kg)Protective Index (TD50/ED50)
25 4-Cl13.1943.493.29
Diazepam (Standard)---

Compound 25 , a 3-{2-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-one, demonstrates significant anticonvulsant activity with a favorable protective index.[4]

Anti-Trypanosoma cruzi Agents

Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health issue in many parts of the world.[5] Indole-2-carboxamides have been identified as a promising scaffold for the development of new anti-Trypanosoma cruzi agents.[5]

Table 3: In Vitro Anti-Trypanosoma cruzi Activity of Indole-2-Carboxamides [5]

CompoundRpEC50
1 5-methyl>5.4
2 5-methyl>5.4
3 5-cyclopropyl>6.0
4 5-cyclopropyl>6.0
8 5-chloro<4.2
9 5-fluoro<4.2

The structure-activity relationship (SAR) studies indicate that small, electron-donating groups at the 5-position of the indole ring enhance anti-Trypanosoma cruzi activity, while electron-withdrawing groups like halogens are detrimental to potency.[5]

Experimental Protocols

General Amide Coupling Protocol for the Synthesis of Indole-2-Carboxamides

This protocol describes a general method for the synthesis of indole-2-carboxamides from the corresponding carboxylic acid, which can be obtained by hydrolysis of this compound.

Workflow for Amide Coupling

G cluster_hydrolysis Ester Hydrolysis cluster_coupling Amide Coupling start This compound hydrolysis NaOH, EtOH/H2O, Reflux start->hydrolysis acid 6-chloro-1H-indole-2-carboxylic acid hydrolysis->acid reagents EDC, HOBt, DIPEA, DMF acid->reagents amine Amine (R-NH2) amine->reagents product 6-chloro-1H-indole-2-carboxamide Derivative reagents->product G CysLT Cysteinyl Leukotrienes CysLT1R CysLT1 Receptor CysLT->CysLT1R Binds Gq11 Gq/11 CysLT1R->Gq11 Activates Antagonist Indole-2-Carboxamide Antagonist Antagonist->CysLT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Inflammation Inflammatory Response (Bronchoconstriction, etc.) DAG->Inflammation Ca->Inflammation G cluster_na Modulation of Voltage-Gated Sodium Channels cluster_gaba Enhancement of GABAergic Neurotransmission Na_channel Voltage-Gated Sodium Channel Stabilization Stabilizes Inactivated State Na_channel->Stabilization Indole_Na Indole Derivative Indole_Na->Na_channel Binds to Reduced_Firing Reduced Neuronal Firing Stabilization->Reduced_Firing GABA_R GABAA Receptor Increased_Inhibition Increased Cl- Influx (Hyperpolarization) GABA_R->Increased_Inhibition Indole_GABA Indole Derivative Indole_GABA->GABA_R Positive Allosteric Modulation Reduced_Excitability Reduced Neuronal Excitability Increased_Inhibition->Reduced_Excitability

References

Application of Methyl 6-chloro-1H-indole-2-carboxylate in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-chloro-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole family, a class of molecules that are of significant interest in the development of new agrochemicals. The indole scaffold is a key structural motif in a variety of bioactive molecules, and its derivatives have demonstrated a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides a detailed overview of the application of this compound and related indole derivatives in the synthesis of novel agrochemicals. We will explore its role as a key intermediate and present relevant experimental protocols and quantitative data.

Fungicidal Applications

Indole derivatives are recognized for their potential as antifungal agents. The modification of the indole ring system allows for the generation of a diverse library of compounds with the potential to inhibit fungal growth.

Synthesis of Novel Fungicides

While direct synthesis pathways starting from this compound are not extensively documented in publicly available literature, the synthesis of structurally related 3-acyl-6-bromoindoles highlights the utility of halogenated indoles in creating potent fungicides. These compounds have shown significant activity against devastating plant pathogens such as Botrytis cinerea and Monilinia fructicola.[1]

Experimental Protocol: Synthesis of 3-acyl-6-bromoindoles (A Representative Protocol)

This protocol is representative of the synthesis of acylated indole derivatives, which could be adapted for this compound.

  • Starting Material: 6-bromoindole (as a proxy for a halogenated indole).

  • Acylation: The 6-bromoindole is reacted with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane).

  • Reaction Conditions: The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-acyl-6-bromoindole.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity of representative indole derivatives against common plant pathogens.

CompoundPathogenEC50 (µg/mL)Reference
6-bromoindoleBotrytis cinerea11.62[1]
6-bromoindoleMonilinia fructicola18.84[1]
3-acetyl-6-bromoindoleBotrytis cinerea>100 (mycelial growth)[1]
3-acetyl-6-bromoindoleMonilinia fructicola>100 (mycelial growth)[1]

Note: While 3-acetyl-6-bromoindole showed low activity against mycelial growth, it was a potent inhibitor of spore germination, demonstrating the diverse mechanisms of action within this class of compounds.[1]

Logical Synthesis Pathway

Fungicide_Synthesis This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis 6-chloro-1H-indole-2-carboxylic acid 6-chloro-1H-indole-2-carboxylic acid Hydrolysis->6-chloro-1H-indole-2-carboxylic acid Acylation/Coupling Acylation/Coupling 6-chloro-1H-indole-2-carboxylic acid->Acylation/Coupling Novel Fungicide Novel Fungicide Acylation/Coupling->Novel Fungicide Herbicide_Screening_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Primary Screening (e.g., Petri dish assay) Primary Screening (e.g., Petri dish assay) Library of Derivatives->Primary Screening (e.g., Petri dish assay) Hit Identification Hit Identification Primary Screening (e.g., Petri dish assay)->Hit Identification Secondary Screening (e.g., Greenhouse trials) Secondary Screening (e.g., Greenhouse trials) Hit Identification->Secondary Screening (e.g., Greenhouse trials) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Secondary Screening (e.g., Greenhouse trials)->Structure-Activity Relationship (SAR) Lead Optimization Lead Optimization Structure-Activity Relationship (SAR)->Lead Optimization Insecticide_Development This compound This compound Amidation Amidation This compound->Amidation Indole-2-carboxamide Indole-2-carboxamide Amidation->Indole-2-carboxamide Coupling with Insecticidal Moiety Coupling with Insecticidal Moiety Indole-2-carboxamide->Coupling with Insecticidal Moiety Novel Insecticide Novel Insecticide Coupling with Insecticidal Moiety->Novel Insecticide

References

Application Notes and Protocols for the N-Alkylation of Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-alkylation of indole scaffolds is a cornerstone transformation in synthetic and medicinal chemistry. The resulting N-alkylated indoles are privileged structures found in a vast array of pharmaceuticals and biologically active compounds. Methyl 6-chloro-1H-indole-2-carboxylate is a valuable starting material, and its N-functionalization provides access to a diverse range of derivatives for drug discovery programs. The presence of the electron-withdrawing methyl ester at the C2 position enhances the acidity of the N-H proton, facilitating its removal and subsequent alkylation. This document provides detailed protocols and comparative data for the N-alkylation of this specific indole derivative.

General Considerations for N-Alkylation

Several factors must be considered to achieve efficient and selective N-alkylation of this compound:

  • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) are highly effective for complete deprotonation of the indole nitrogen.[1][2] However, for substrates with base-sensitive functional groups, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred.[3] The use of catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been reported for N-alkylation under mild conditions.[4]

  • Alkylating Agent: The reactivity of the alkylating agent (R-X) typically follows the order R-I > R-Br > R-Cl. Primary and benzylic halides are ideal substrates for this Sₙ2 reaction.[5] Other alkylating agents, such as dialkyl sulfates and carbonates, can also be employed.[4][6]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. They effectively dissolve the indole salt and promote the Sₙ2 reaction.[4]

  • Temperature: Reaction temperatures can range from 0 °C to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the chosen base and alkylating agent.[1][4]

  • Reaction Selectivity: The primary competing reaction is C3-alkylation. However, for indole-2-carboxylates, N-alkylation is strongly favored due to the electronic effect of the C2-ester group, which increases the acidity of the N-H proton and directs the reaction to the nitrogen atom.[3]

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF

This protocol is a classic and highly efficient method for the N-alkylation of indoles with relatively unreactive alkylating agents.[1][7]

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve indole in anhydrous DMF B Add NaH portion-wise at 0 °C under N2 A->B C Stir for 30-60 min B->C D Add alkylating agent dropwise at 0 °C C->D E Warm to RT or heat D->E F Monitor by TLC E->F G Quench with water/ice F->G H Extract with ethyl acetate G->H I Wash, dry, concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for N-alkylation using NaH.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Syringes

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases. The formation of the sodium salt of the indole may result in a turbid solution.[2]

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight. If required, the reaction can be heated to 50-80 °C to drive it to completion.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in Acetonitrile

This protocol uses a milder base, which is advantageous for substrates that are sensitive to strong bases.

General Sₙ2 Mechanism for N-Alkylation

G IndoleN Indole-N⁻ TransitionState [Indole---R---X]⁻ ᵟ IndoleN->TransitionState Sₙ2 Attack RX R-X RX->TransitionState Product Indole-N-R TransitionState->Product Bond Formation X_ion X⁻ TransitionState->X_ion Leaving Group Departs

Caption: Sₙ2 mechanism of indole N-alkylation.

Materials and Reagents:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stir bar and hotplate stirrer

  • Standard glassware for work-up

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), potassium carbonate (2.0-3.0 equiv), and anhydrous acetonitrile.

  • Add the alkyl halide (1.5 equiv) to the suspension.

  • Heat the mixture to reflux (approx. 82 °C for ACN) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF (if used).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical conditions for the N-alkylation of indole-2-carboxylates, providing a basis for comparison.

Table 1: N-Alkylation of Indole-2-Carboxylates with Strong Bases

Alkylating Agent Base (equiv) Solvent Temperature (°C) Time (h) Yield (%) Reference
Methyl Iodide NaH (1.2) DMF RT 12 ~98 [2]
Benzyl Bromide NaH (1.5) DMF 80 0.25 91 [1]
Ethyl Bromide LDA (1.1) THF -78 to RT 2 ~85-95 [8]

| Propargyl Bromide | NaH (1.1) | THF | RT | 16 | >90 | General |

Yields are representative for indole N-alkylation and may vary for the specific substrate.

Table 2: N-Alkylation of Indole-2-Carboxylates with Weaker Bases

Alkylating Agent Base (equiv) Solvent Temperature (°C) Time (h) Yield (%) Reference
(E)-1,3-diphenylallyl acetate Cs₂CO₃ (2.0) CH₂Cl₂ 40 12 99 [3]
Allylic Carbonates K₂CO₃ (2.0) ACN Reflux 8-12 80-95 General
Benzyl Bromide DABCO (0.1) DMF 90-135 5-24 >90 [4]

| Methyl 2-(bromomethyl)benzoate | K₂CO₃ (3.0) | DMF | 60 | 4 | >90 | General |

Yields are representative and demonstrate the utility of milder conditions for specific applications.[3]

Table 3: Alternative and Catalytic N-Alkylation Methods

Method Catalyst Alkylating Source Key Features Yield Range (%) Reference
Phase-Transfer Catalysis Bu₄N⁺HSO₄⁻ Alkyl Halides Biphasic system (e.g., C₆H₆/50% NaOH), mild conditions.[9] 78-98 [9]
Copper-Catalyzed CuI / P(p-tolyl)₃ N-Tosylhydrazones Reductive cross-coupling; broad scope for branched alkyls.[10][11] 60-90 [10][11]
Palladium-Catalyzed [Pd(C₃H₅)Cl]₂ / Ligand Allylic Acetates High enantioselectivity for chiral products.[3] 58-99 [3]

| Iron-Catalyzed | Fe-Complex | Alcohols | Borrowing hydrogen methodology; forms N-alkyl indoles from indolines.[12] | 70-92 |[12] |

These advanced catalytic methods provide powerful alternatives to traditional Sₙ2 reactions, often with higher functional group tolerance or the ability to install more complex or chiral alkyl groups.[3][12]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of methyl 6-chloro-1H-indole-2-carboxylate via palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable starting material in medicinal chemistry and materials science, and its derivatization at the C-6 position can lead to a diverse range of novel compounds with significant biological or material properties. The following sections detail the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position, yielding biaryl indole structures.

Key Considerations:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with the relatively less reactive aryl chloride. Bulky, electron-rich phosphine ligands are generally effective for activating the C-Cl bond.[1] Precatalysts, which are air- and moisture-stable palladium(II) complexes, can also be employed for convenience and reproducibility.[2]

  • Base and Solvent: A suitable base is required to activate the boronic acid derivative. Inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used.[2] A mixture of an organic solvent like dioxane and water is often employed to facilitate the dissolution of both organic and inorganic reagents.[2]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of this compound

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalyst (e.g., XPhos Pd G3)1-5 mol% loading is typical.
Ligand XPhos, SPhos, or other bulky phosphines1.5-2 equivalents relative to palladium.
Boronic Acid/Ester Arylboronic acid or pinacol ester1.2-2.0 equivalents.
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0-3.0 equivalents.
Solvent Dioxane/Water, Toluene/Water, THFA ratio of 4:1 to 10:1 is common for solvent mixtures.
Temperature 60-100 °CLower temperatures may be possible with highly active catalysts.[2]
Reaction Time 5-24 hoursMonitored by TLC or LC-MS.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst (0.015 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 5-8 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) catalyst Add Pd Precatalyst (e.g., XPhos Pd G3) reagents->catalyst solvent Add Degassed Dioxane/Water catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat to 60-100 °C inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (Water/EtOAc) monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

General workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction can be used to introduce vinyl groups at the 6-position of the indole core.

Key Considerations:

  • Catalyst System: Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalysts. Phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are often used to stabilize the catalyst and promote the reaction.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as sodium carbonate (Na₂CO₃) is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, DMA, or acetonitrile are typically used.

Table 2: Typical Reaction Conditions for Heck Coupling of this compound

ParameterConditionNotes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄2-5 mol% loading.
Ligand PPh₃, P(o-tol)₃1-2 equivalents relative to palladium.
Alkene Acrylates, styrenes, etc.1.2-2.0 equivalents.
Base Et₃N, K₂CO₃, NaOAc1.5-2.5 equivalents.
Solvent DMF, DMA, AcetonitrileAnhydrous conditions are preferred.
Temperature 80-140 °CHigher temperatures are often needed for aryl chlorides.
Reaction Time 12-36 hoursMonitored by TLC or GC-MS.

Detailed Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equivalents)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction tube

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 120 °C for 18-36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualization:

Heck_Mechanism Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Cl(L2) Pd0->OxAdd Oxidative Addition ArX Ar-Cl ArX->OxAdd Coord [Ar-Pd(II)(Alkene)-Cl(L2)] OxAdd->Coord Alkene Alkene Alkene->Coord Insert R-Pd(II)-Cl(L2) Coord->Insert Migratory Insertion Elim [H-Pd(II)-Cl(L2)] Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination Product Ar-Alkene Elim->Product HX H-Base+ Elim->HX Base Base Base->Pd0

Simplified catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. This is a valuable method for introducing alkynyl moieties at the C-6 position of the indole ring.

Key Considerations:

  • Catalyst System: A dual-catalyst system is traditionally used, consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a stronger, non-nucleophilic base.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used to deprotonate the terminal alkyne and neutralize the resulting acid. For less reactive chlorides, a stronger base like LiHMDS might be beneficial.[1]

Table 3: Typical Reaction Conditions for Sonogashira Coupling of this compound

ParameterConditionNotes
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol% loading.
Copper Co-catalyst CuI1-10 mol% (if not copper-free).
Ligand PPh₃Often part of the palladium complex.
Terminal Alkyne Aryl or alkyl alkyne1.1-1.5 equivalents.
Base Et₃N, i-Pr₂NH, LiHMDS2.0-3.0 equivalents.
Solvent THF, DMF, TolueneAnhydrous and degassed.
Temperature Room Temperature to 80 °CDependent on substrate reactivity.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.

Detailed Experimental Protocol: Sonogashira Coupling (Copper-Free)

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equivalents)

  • Tetrahydrofuran (THF, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol) and PdCl₂(PPh₃)₂ (0.03 mmol).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF (5 mL).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Cool the reaction to 0 °C and slowly add LiHMDS (2.5 mmol, as a solution in THF).

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction is ideal for synthesizing 6-aminoindole derivatives.

Key Considerations:

  • Catalyst System: A combination of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand is essential for high reactivity. Ligands like RuPhos and XPhos are known to be effective for the N-arylation of indoles.[1]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective, while weaker bases like K₃PO₄ can be used for more sensitive substrates.[1]

  • Amine: A wide variety of primary and secondary amines, including anilines and alkylamines, can be used as coupling partners.

Table 4: Typical Reaction Conditions for Buchwald-Hartwig Amination of this compound

ParameterConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-4 mol% loading.
Ligand RuPhos, XPhos, SPhos1.2-2.0 equivalents relative to palladium.
Amine Primary or secondary amine1.1-1.5 equivalents.
Base NaOt-Bu, K₃PO₄, LiHMDS1.5-2.5 equivalents.
Solvent Toluene, Dioxane, THFAnhydrous and degassed.
Temperature 80-110 °CDependent on the specific substrates and catalyst system.
Reaction Time 8-24 hoursMonitored by TLC or LC-MS.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • RuPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 equivalents)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu (1.5 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and RuPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-Cl(L) Pd0->OxAdd Oxidative Addition ArCl Ar-Cl ArCl->OxAdd Amide_Complex Ar-Pd(II)-NR2(L) OxAdd->Amide_Complex + Amine, + Base - Base-H+Cl- Amine R2NH Amine->Amide_Complex Base Base Base->Amide_Complex Amide_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amide_Complex->Product

Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Troubleshooting & Optimization

optimizing reaction yield for methyl 6-chloro-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of methyl 6-chloro-1H-indole-2-carboxylate. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a higher reaction yield.

Troubleshooting Guide

Low product yield and the formation of impurities are common challenges encountered during the synthesis of indole derivatives. This guide addresses specific issues that may arise during the synthesis of this compound via the Fischer indole synthesis.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor Quality Starting Materials - Ensure the purity of (4-chlorophenyl)hydrazine and methyl pyruvate. Impurities can lead to side reactions or inhibit the reaction. Consider recrystallization or distillation of starting materials if purity is questionable.
Suboptimal Reaction Temperature - The reaction temperature is critical in the Fischer indole synthesis.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, it can lead to decomposition of reactants or products, or the formation of unwanted side products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
Incorrect Acid Catalyst - The choice and concentration of the acid catalyst are crucial.[2][3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[2][3] The optimal catalyst may vary depending on the specific substrates and reaction conditions. Experiment with different catalysts and concentrations to find the most effective one.
Presence of Moisture - The Fischer indole synthesis is often sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also improve the yield.
Insufficient Reaction Time - Monitor the reaction progress using TLC. The reaction may require a longer time to reach completion than initially anticipated.

Issue 2: Formation of Multiple Products/Impurities

Potential Cause Troubleshooting Steps
Side Reactions - The Fischer indole synthesis can be accompanied by side reactions, such as the formation of regioisomers if an unsymmetrical ketone is used.[4] While methyl pyruvate is symmetrical, other side reactions can still occur. Lowering the reaction temperature may improve selectivity.
Decomposition of Product - Indole compounds can be sensitive to strong acids and high temperatures. Prolonged reaction times or harsh conditions can lead to product degradation. Minimize the reaction time and use the mildest effective conditions.
Oxidation of the Product - Indoles can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures. Work-up the reaction mixture promptly after completion and consider using an inert atmosphere.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Co-eluting Impurities - If impurities are difficult to separate by column chromatography, try different solvent systems. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent is another effective purification method for solid products.
Product Tailing on Silica Gel - The NH group of the indole can interact with the acidic silica gel, causing tailing during column chromatography. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can help to mitigate this issue.
Product Instability on Silica Gel - Some indole derivatives can be unstable on silica gel. If this is suspected, consider alternative purification methods such as preparative TLC, recrystallization, or using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of (4-chlorophenyl)hydrazine with methyl pyruvate.[2][3]

Q2: Which acid catalyst is best for this synthesis?

The choice of acid catalyst can significantly impact the reaction yield. Both Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH), and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) are commonly used for the Fischer indole synthesis.[2][3] The optimal catalyst should be determined experimentally. Polyphosphoric acid (PPA) is also a frequently used and effective catalyst for this reaction.

Q3: What are the typical reaction conditions?

The reaction is typically carried out by heating the mixture of (4-chlorophenyl)hydrazine, methyl pyruvate, and an acid catalyst in a suitable solvent. Common solvents include ethanol, acetic acid, or higher boiling point solvents like toluene or xylene. Reaction temperatures can range from room temperature to the reflux temperature of the solvent.[1][5] Solvent-free conditions have also been reported to be effective for the Fischer indole synthesis.[5]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of the product spot, which can be visualized under UV light, indicate the progression of the reaction.

Q5: What are the expected side products?

While methyl pyruvate is a symmetrical ketone, which minimizes the risk of regioisomer formation, other side products can arise from incomplete reaction, decomposition of the starting materials or product, or other competing side reactions. Careful control of reaction conditions is key to minimizing the formation of these impurities.

Data Presentation

The following table summarizes the reported yields for the synthesis of various substituted indole-3-carboxylates under different catalytic conditions, which can serve as a reference for optimizing the synthesis of this compound.

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ / Cu(OAc)₂ / K₂CO₃DMF80372[6]
Pd(OAc)₂ / Cu(OAc)₂ / K₂CO₃ (μW)DMF600.593[6]
p-Toluenesulfonic acidNone1000.08High[5]
Citric AcidEthanolReflux-85-98[4]

Experimental Protocols

Detailed Methodology for the Fischer Indole Synthesis of this compound

This protocol is a general guideline based on established Fischer indole synthesis procedures. Optimization may be required to achieve the best results.

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Methyl pyruvate

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (or another suitable acid catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in anhydrous ethanol.

  • Addition of Reactant: To this solution, add methyl pyruvate (1.1 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve (4-chlorophenyl)hydrazine in anhydrous ethanol add_pyruvate Add methyl pyruvate start->add_pyruvate add_catalyst Add H₂SO₄ (catalyst) add_pyruvate->add_catalyst reflux Reflux and monitor by TLC add_catalyst->reflux cool Cool to room temperature reflux->cool Reaction Complete neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization product Pure Methyl 6-chloro-1H- indole-2-carboxylate chromatography->product recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree decision decision issue issue solution solution start Low Yield or No Product? decision_purity Check Starting Material Purity? start->decision_purity Yes decision_impurities Multiple Products on TLC? start->decision_impurities No solution_purify_sm Purify starting materials (recrystallize/distill) decision_purity->solution_purify_sm Impure decision_conditions Review Reaction Conditions? decision_purity->decision_conditions Pure solution_lower_temp Lower reaction temperature to improve selectivity decision_impurities->solution_lower_temp Yes issue_purification Purification Difficulties decision_impurities->issue_purification No solution_temp Optimize temperature (monitor by TLC) decision_conditions->solution_temp Temp? solution_catalyst Screen different acid catalysts and concentrations decision_conditions->solution_catalyst Catalyst? solution_time Increase reaction time (monitor by TLC) decision_conditions->solution_time Time? solution_chromatography Try different eluents, add triethylamine, or consider recrystallization issue_purification->solution_chromatography Column Issues

References

Technical Support Center: Synthesis of Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 6-chloro-1H-indole-2-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and versatile methods for the synthesis of substituted indoles like this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with methyl pyruvate. The Leimgruber-Batcho synthesis offers an alternative route starting from a substituted o-nitrotoluene, which for this specific molecule would be methyl 2-(4-chloro-2-nitrophenyl)acetate, followed by reductive cyclization.

Q2: I am observing a significant amount of an isomeric byproduct in my Fischer indole synthesis. What is it and how can I minimize its formation?

A2: In the Fischer indole synthesis of 6-chloroindoles from (4-chlorophenyl)hydrazine, the formation of the 4-chloroindole regioisomer is a common side reaction. The cyclization of the phenylhydrazone intermediate can occur at either of the two ortho positions relative to the hydrazine nitrogen. The regiochemical outcome is influenced by the nature of the acid catalyst and the reaction conditions. To favor the formation of the desired 6-chloro isomer, careful optimization of the acid catalyst and temperature is crucial.

Q3: During the workup of my reaction, I am noticing a loss of the chloro-substituent. What could be causing this dehalogenation?

A3: Dehalogenation is a known side reaction in the synthesis of halo-substituted indoles, particularly during catalytic hydrogenation steps that might be employed in a Leimgruber-Batcho approach or for other transformations. Catalysts such as palladium on carbon (Pd/C) can facilitate the reductive cleavage of the carbon-chlorine bond. To mitigate this, one can screen different catalysts, use milder reducing agents, or carefully control the reaction time and hydrogen pressure.

Q4: My final product seems to have an additional alkyl group, according to my mass spectrometry data. What is the likely source of this?

A4: Unintended N-alkylation or C3-alkylation of the indole ring can occur if reactive alkylating agents are present in the reaction mixture or are used in subsequent steps. The indole nitrogen is nucleophilic and can react with electrophiles. The C3 position is also highly nucleophilic and prone to electrophilic substitution. To avoid this, ensure the purity of your starting materials and solvents, and if alkylating agents are used in a subsequent step, ensure the reaction is complete and the product is properly purified.

Q5: I am experiencing low yields. What are the general troubleshooting steps I can take?

A5: Low yields can be attributed to several factors including incomplete reaction, product degradation, or competing side reactions. To troubleshoot, you should:

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any byproducts.

  • Optimize reaction conditions: Systematically vary the temperature, reaction time, and concentration of reactants and catalysts.

  • Ensure reagent and solvent quality: Use pure, dry reagents and solvents, as impurities can interfere with the reaction.

  • Purification strategy: Evaluate your purification method to ensure you are not losing a significant amount of product during isolation.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solutions
Low or no product formation Fischer Indole Synthesis: - Inefficient formation of the phenylhydrazone intermediate.- Decomposition of the hydrazone under harsh acidic conditions.- Incorrect choice of acid catalyst.Leimgruber-Batcho Synthesis: - Incomplete formation of the enamine intermediate.- Inactive reduction catalyst or incomplete reduction.Fischer Indole Synthesis: - Pre-form the hydrazone before adding the acid catalyst.- Ensure anhydrous conditions for hydrazone formation.- Screen different Brønsted or Lewis acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂, PPA).- Optimize the reaction temperature and time.Leimgruber-Batcho Synthesis: - Ensure the use of a suitable activating agent for enamine formation (e.g., DMF-DMA).- Use fresh, active reduction catalyst (e.g., Raney Nickel, Pd/C).- Optimize reduction conditions (hydrogen pressure, temperature).
Formation of regioisomers (e.g., methyl 4-chloro-1H-indole-2-carboxylate) Fischer Indole Synthesis: - Non-selective cyclization of the phenylhydrazone. The electronic and steric effects of the chloro substituent may not be sufficient to direct the cyclization exclusively to one position.- Modify the acid catalyst and solvent system. Different acid strengths can influence the regioselectivity.- Carefully control the reaction temperature, as higher temperatures can sometimes lead to a loss of selectivity.- Be prepared to separate the isomers by column chromatography.
Presence of dehalogenated product (methyl 1H-indole-2-carboxylate) - Reductive cleavage of the C-Cl bond during catalytic hydrogenation steps (more common in Leimgruber-Batcho or subsequent modifications).- Use a milder reducing agent.- Screen different catalysts; for example, platinum-based catalysts may sometimes be less prone to dehalogenation than palladium-based ones.- Reduce the reaction time and temperature for the reduction step.- Add a stoichiometric amount of a base to neutralize any generated HCl that might promote dehalogenation.
Formation of N-alkylated or C3-alkylated byproducts - Presence of reactive alkylating agents as impurities in starting materials or solvents.- The indole product itself reacting with electrophilic intermediates present in the reaction mixture.- Use highly pure starting materials and solvents.- Quench the reaction promptly upon completion to minimize side reactions.- If possible, protect the indole nitrogen before carrying out further reactions that involve electrophiles.
Decarboxylation of the final product (formation of 6-chloroindole) - Exposure to high temperatures or strong acidic/basic conditions during reaction or workup.- Avoid excessive heating during the reaction and purification steps.- Use milder conditions for any subsequent reactions (e.g., hydrolysis of the ester).- Perform workup at lower temperatures and use buffered solutions if necessary.

Experimental Protocols

Fischer Indole Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add methyl pyruvate (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine. The phenylhydrazone may precipitate from the solution.

Step 2: Cyclization

  • To the mixture containing the phenylhydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), sulfuric acid, or zinc chloride.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature and time will depend on the chosen catalyst.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

ParameterTypical Range
Solvent Ethanol, Acetic Acid, Toluene
Acid Catalyst PPA, H₂SO₄, ZnCl₂, Eaton's Reagent
Temperature 80 - 120 °C
Reaction Time 2 - 24 hours
Yield 40 - 70% (can vary significantly)
Leimgruber-Batcho Indole Synthesis of 6-Chloroindole (Adapted for the target molecule)

This is an adapted protocol based on the synthesis of 6-chloroindole. The synthesis of the specific starting material, a substituted 2-nitrotoluene with an acetate group, is a prerequisite.

Step 1: Enamine Formation

  • Dissolve 4-chloro-2-nitrotoluene (1 equivalent) in dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).

  • Heat the solution at reflux (around 110-120 °C) for several hours, monitoring the reaction by TLC.

  • After cooling, remove the volatile components under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent mixture (e.g., methanol/THF).

  • Add a reduction catalyst, such as Raney nickel or palladium on carbon.

  • Add a reducing agent, such as hydrazine hydrate or introduce hydrogen gas.

  • The reaction is often exothermic and may require cooling to maintain a moderate temperature.

  • After the reaction is complete (monitored by TLC), filter off the catalyst.

  • Evaporate the solvent and purify the crude product by column chromatography or recrystallization.

ParameterTypical Range
Solvent (Enamine formation) DMF
Temperature (Enamine formation) 110 - 120 °C
Reducing Agent Raney Ni/Hydrazine, Pd/C/H₂
Solvent (Reduction) Methanol, Ethanol, THF
Yield 60 - 85% (can vary)

Visualizations

Fischer_Indole_Synthesis start 4-Chlorophenylhydrazine + Methyl Pyruvate hydrazone Formation of Phenylhydrazone Intermediate start->hydrazone Condensation tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization Acid Catalyst cleavage N-N Bond Cleavage hydrazone->cleavage Side Reaction rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Loss of Ammonia rearrangement->cyclization side_product Methyl 4-chloro-1H-indole-2-carboxylate (Regioisomer) rearrangement->side_product Alternative Cyclization product This compound cyclization->product

Fischer Indole Synthesis Workflow and Side Reactions

Leimgruber_Batcho_Synthesis start 4-Chloro-2-nitrotoluene derivative enamine Enamine Formation (with DMF-DMA & Pyrrolidine) start->enamine reduction Reductive Cyclization (e.g., Raney Ni, H2NNH2) enamine->reduction product This compound reduction->product dehalogenation Dehalogenated Product (Methyl 1H-indole-2-carboxylate) reduction->dehalogenation Side Reaction

Leimgruber-Batcho Synthesis Workflow and a Key Side Reaction

Troubleshooting_Low_Yield start Low Yield Observed analysis Analyze Crude Reaction Mixture (TLC, LC-MS) start->analysis incomplete Incomplete Reaction? analysis->incomplete side_products Significant Side Products? analysis->side_products degradation Product Degradation? analysis->degradation optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check catalyst activity incomplete->optimize_conditions Yes purify_reagents Ensure Reagent/Solvent Purity incomplete->purify_reagents Yes address_side_reactions Address Specific Side Reactions: - See Troubleshooting Guide side_products->address_side_reactions Yes modify_workup Modify Workup/Purification: - Milder conditions - Different chromatography degradation->modify_workup Yes

Troubleshooting Logic for Low Yield

Technical Support Center: Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indole-2-carboxylates. It addresses common issues encountered during popular synthetic routes like the Fischer and Reissert indole syntheses.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of an ethyl indole-2-carboxylate is resulting in a very low yield. What are the potential causes and solutions?

A1: Low yields in the Fischer indole synthesis of 2-carboxylates can stem from several factors. The choice of acid catalyst is critical; both Brønsted and Lewis acids can be used, but their effectiveness can be substrate-dependent. The reaction is also sensitive to the electronic properties of the substituents on the phenylhydrazine. Electron-donating groups, for instance, can sometimes lead to reaction failure by promoting side reactions over the desired cyclization.

Troubleshooting Steps:

  • Catalyst Optimization: Experiment with different acid catalysts such as polyphosphoric acid (PPA), methanesulfonic acid, or Lewis acids like zinc chloride (ZnCl₂). The amount of catalyst used can also significantly impact the yield and selectivity.

  • Reaction Conditions: Adjust the reaction temperature and time. Some reactions benefit from milder conditions to prevent degradation of the starting materials or product.

  • Starting Material Purity: Ensure the purity of your phenylhydrazine and ethyl pyruvate starting materials, as impurities can lead to undesired side reactions.

  • Consider Alternative Routes: If optimization of the Fischer indole synthesis is unsuccessful, consider alternative methods such as the Reissert indole synthesis, which may be more suitable for your specific substrate.

Q2: I am observing the formation of a dark, tarry substance in my indole synthesis reaction mixture. How can I prevent this?

A2: The formation of dark, polymeric materials is a common issue in indole chemistry, especially under strong acidic conditions. This is often due to the acid-catalyzed self-polymerization of the indole nucleus.

Preventative Measures:

  • Milder Acid Catalyst: Switch to a milder acid catalyst or use a lower concentration of the strong acid.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize the rate of polymerization side reactions.

  • Protecting Groups: If applicable, consider protecting the indole nitrogen with a suitable protecting group to reduce its reactivity towards polymerization.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to reduce the formation of colored impurities arising from oxidation.

Q3: My Reissert synthesis of indole-2-carboxylic acid is not proceeding to completion. What should I check?

A3: An incomplete reaction in the Reissert synthesis can often be attributed to the choice of base in the initial condensation step or the effectiveness of the reducing agent in the subsequent cyclization.

Troubleshooting Steps:

  • Choice of Base: For the initial condensation of o-nitrotoluene with diethyl oxalate, potassium ethoxide has been shown to give better results than sodium ethoxide. Using a stronger base can help drive the condensation to completion.[1]

  • Reducing Agent: A variety of reducing agents can be used for the reductive cyclization, including zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation. The choice of reducing agent can impact the reaction's efficiency. If one reducing agent is proving ineffective, consider trying an alternative.[2][3]

  • Reaction Time and Temperature: Ensure that both the condensation and the reduction steps are allowed to proceed for a sufficient amount of time and at the optimal temperature.

Q4: I am struggling with the purification of my crude ethyl indole-2-carboxylate. What are some effective purification strategies?

A4: The purification of indole-2-carboxylates can be challenging due to the presence of unreacted starting materials, side products, and potential polymeric material.

Purification Methods:

  • Column Chromatography: This is the most common method for purifying indole derivatives. A silica gel column is typically used with a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The specific solvent system will depend on the polarity of your product and impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

  • Work-up Procedure: A thorough aqueous work-up after the reaction can help to remove many inorganic impurities and some polar organic byproducts before attempting chromatographic purification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield (Fischer Synthesis) - Inappropriate acid catalyst.- Unfavorable electronic effects of substituents.- Decomposition of starting materials or product.- Screen different Brønsted and Lewis acid catalysts.- Adjust catalyst concentration.- Lower reaction temperature.- Consider an alternative synthetic route.
Low or No Product Yield (Reissert Synthesis) - Incomplete initial condensation.- Ineffective reduction of the nitro group.- Use a stronger base for the condensation (e.g., potassium ethoxide over sodium ethoxide).[1]- Try different reducing agents (e.g., Zn/AcOH, Fe/AcOH, catalytic hydrogenation).[2][3]- Ensure sufficient reaction time and optimal temperature for both steps.
Formation of Multiple Products/Isomers - Lack of regioselectivity in Fischer synthesis with unsymmetrical ketones.- Side reactions such as decarboxylation or formation of abnormal products.- For Fischer synthesis, the choice of acid catalyst can influence the ratio of isomers.- To avoid decarboxylation of indole-2-carboxylic acids, avoid excessively high temperatures during synthesis and work-up.[2]- Carefully control reaction conditions to minimize side reactions.
Dark/Tarry Reaction Mixture - Acid-catalyzed polymerization of the indole ring.- Use a milder acid catalyst or a lower concentration of a strong acid.- Lower the reaction temperature.- Consider using a nitrogen-protecting group.
Difficult Purification - Presence of closely related side products.- Tailing on silica gel column.- Optimize the solvent system for column chromatography.- Consider using a different stationary phase (e.g., alumina).- For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation.- Recrystallization may be an effective alternative to chromatography.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate via Fischer Indole Synthesis

This protocol is adapted from a general procedure for Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add ethyl pyruvate (1 equivalent) to the solution and stir at room temperature for 1 hour to form the phenylhydrazone.

  • To the mixture, add ethanol and a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of Indole-2-carboxylic Acid via Reissert Indole Synthesis

This protocol is based on the classical Reissert reaction.[1]

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol (absolute)

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol.

  • To this solution, add diethyl oxalate (1 equivalent) followed by the dropwise addition of o-nitrotoluene (1 equivalent).

  • Stir the reaction mixture at room temperature. The progress of the condensation can be monitored by the formation of the potassium salt of ethyl o-nitrophenylpyruvate as a precipitate.

  • After the reaction is complete, filter the precipitate and wash it with dry ether.

  • Reductive Cyclization: Suspend the isolated potassium salt in glacial acetic acid.

  • Add zinc dust portion-wise to the stirred suspension. The reaction is exothermic and may require cooling.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove excess zinc and other solids.

  • Pour the filtrate into a large volume of cold water to precipitate the indole-2-carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Bases in the Reissert Condensation Step

BaseSolventRelative Yield of Condensation ProductReference
Sodium EthoxideEthanolModerate[1]
Potassium EthoxideEthanol/EtherGood to Excellent[1][2]

Table 2: Common Reducing Agents for the Reissert Reductive Cyclization

Reducing AgentSolventTypical Yield RangeNotesReference
Zinc / Acetic AcidAcetic AcidGoodStandard, cost-effective method.[1][2]
Iron / Acetic AcidAcetic AcidGoodAn alternative to zinc.[2]
Catalytic Hydrogenation (H₂/Pd-C)VariousGood to ExcellentOften provides cleaner reactions and simpler work-up.[4]
Sodium DithioniteAqueous/OrganicVariableCan be a milder alternative.[2]

Visualizations

experimental_workflow_fischer cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Phenylhydrazine Phenylhydrazine HydrazoneFormation Hydrazone Formation (Acetic Acid, RT) Phenylhydrazine->HydrazoneFormation EthylPyruvate Ethyl Pyruvate EthylPyruvate->HydrazoneFormation Cyclization Acid-Catalyzed Cyclization (e.g., HCl, Reflux) HydrazoneFormation->Cyclization Neutralization Neutralization (NaHCO3) Cyclization->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct Ethyl Indole-2-carboxylate Purification->FinalProduct troubleshooting_low_yield Start Low Yield of Indole-2-carboxylate CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst CheckTemp Is the temperature appropriate? CheckCatalyst->CheckTemp Yes OptimizeCatalyst Optimize Catalyst: - Screen different acids - Adjust concentration CheckCatalyst->OptimizeCatalyst No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes AdjustTemp Adjust Temperature: - Lower for stability - Increase for rate CheckTemp->AdjustTemp No ConsiderRoute Is the synthetic route suitable? CheckPurity->ConsiderRoute Yes PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents No ChangeRoute Consider Alternative Synthesis (e.g., Reissert vs. Fischer) ConsiderRoute->ChangeRoute No

References

Technical Support Center: Identification of Impurities in Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in methyl 6-chloro-1H-indole-2-carboxylate. The information is designed to help you navigate potential challenges during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Based on the common synthetic routes, such as the Fischer indole synthesis, potential impurities in this compound can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual amounts of 4-chlorophenylhydrazine and methyl pyruvate.

    • Reagents and Solvents: Traces of acidic catalysts (e.g., sulfuric acid, polyphosphoric acid), and reaction solvents (e.g., ethanol, acetic acid).

    • Side-Products: Isomeric indole derivatives formed due to non-regioselective cyclization, or products from competing side reactions. For instance, if the starting ketone is unsymmetrical, it can lead to the formation of two different indole products.[1]

  • Degradation Products:

    • Hydrolysis Products: 6-chloro-1H-indole-2-carboxylic acid, formed by the hydrolysis of the methyl ester.

    • Oxidation Products: Oxidized indole species, which can be colored impurities.

    • Decarboxylation Products: 6-chloro-1H-indole, formed upon loss of the carboxylate group.

Q2: Which analytical techniques are most suitable for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or diode-array detection (DAD), is the primary technique for separating and quantifying impurities.[2] When coupled with mass spectrometry (LC-MS), it provides molecular weight information, aiding in the identification of unknown impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated impurities.[5] It provides detailed information about the molecular structure, which is crucial for definitive identification.

Q3: How can I troubleshoot common issues during the HPLC analysis of this compound?

A3: Common HPLC issues include peak tailing, poor resolution, and retention time drift. Here are some troubleshooting tips:

  • Peak Tailing: This is often observed for indole compounds due to interactions with residual silanols on the silica-based columns.

    • Solution: Use an end-capped column, adjust the mobile phase pH to suppress silanol ionization (typically lower pH for acidic compounds), or add a competing base to the mobile phase.

  • Poor Resolution: Inadequate separation between the main peak and impurity peaks.

    • Solution: Optimize the mobile phase composition (e.g., change the organic modifier or gradient profile), use a column with a different selectivity, or adjust the column temperature.

  • Retention Time Drift: Inconsistent retention times across injections.

    • Solution: Ensure proper column equilibration between runs, check for leaks in the system, and ensure the mobile phase composition is stable.[6]

Q4: What are some specific challenges when analyzing chlorinated compounds by GC-MS?

A4: The analysis of chlorinated compounds like this compound by GC-MS can present unique challenges:

  • Isotopic Peaks: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+2 peak in the mass spectrum for every chlorine atom in the molecule, which can aid in identification but also complicates spectral interpretation.

  • Column Bleed and Contamination: Chlorinated compounds can sometimes interact with the stationary phase, leading to peak tailing or carryover.

    • Solution: Use a column specifically designed for the analysis of halogenated compounds and perform regular column conditioning and blank runs.

Troubleshooting Guides

HPLC Method Development and Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing for the Main Compound and Impurities Interaction with active silanol groups on the column.Use a modern, end-capped C18 or Phenyl-Hexyl column. Adjust mobile phase pH to be between 2 and 4. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Poor Resolution Between Isomeric Impurities Insufficient selectivity of the stationary phase.Try a column with a different stationary phase (e.g., a PFP or biphenyl phase). Optimize the gradient steepness and the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).
Broad Peaks Column overload, extra-column volume, or secondary interactions.Reduce the injection volume or sample concentration. Use shorter, narrower tubing. Address potential secondary interactions as described for peak tailing.
Irreproducible Retention Times Inadequate column equilibration, temperature fluctuations, or mobile phase preparation issues.Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure accurate composition.
GC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape for Chlorinated Compounds Active sites in the inlet liner or on the column.Use a deactivated inlet liner. Consider using a column specifically designed for halogenated compounds. Perform regular maintenance, including trimming the column inlet.
Carryover of the Analyte Adsorption of the compound in the injection port or on the column.Optimize the injection port temperature. Use a higher final oven temperature in the GC method to "bake out" the column after each run.
Complex Mass Spectra Presence of chlorine isotope patterns.Familiarize yourself with the expected isotopic patterns for compounds containing one or more chlorine atoms. Use this pattern as a diagnostic tool for identifying chlorinated impurities.
Low Sensitivity for Certain Impurities Poor thermal stability or volatility of the impurity.Consider derivatization to increase volatility and thermal stability. If derivatization is not feasible, HPLC-MS is a better alternative for non-volatile or thermally labile impurities.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1) to a concentration of approximately 1 mg/mL.

GC-MS Method for Residual Solvents

This method is suitable for the analysis of common residual solvents that may be present from the synthesis.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector: Split/Splitless, 250 °C, Split ratio 20:1

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-350 amu

  • Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., DMSO, DMF) at a concentration of approximately 50 mg/mL for headspace analysis.

NMR Sample Preparation for Impurity Identification
  • Solvent Selection: Choose a deuterated solvent in which the analyte and potential impurities are soluble and that does not have signals that overlap with key resonances.[7] Common choices include DMSO-d₆, CDCl₃, or Acetone-d₆.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Quantification cluster_2 Impurity Identification Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Inject Purity_Check Assess Purity & Detect Impurity Peaks HPLC_UV->Purity_Check Quantify Quantify Impurities (Area %) Purity_Check->Quantify LC_MS LC-MS Analysis Purity_Check->LC_MS If unknown peaks > threshold GC_MS GC-MS Analysis (for volatile impurities) Purity_Check->GC_MS If residual solvents suspected Structure_Elucidation Structure Elucidation Quantify->Structure_Elucidation Report quantitative data NMR_Analysis Isolate Impurity & Perform NMR LC_MS->NMR_Analysis Isolate peak by prep-HPLC NMR_Analysis->Structure_Elucidation

Caption: Workflow for the identification and quantification of impurities.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_solutions Potential Solutions Problem HPLC Problem Observed Peak_Tailing Peak Tailing? Problem->Peak_Tailing Poor_Resolution Poor Resolution? Problem->Poor_Resolution Broad_Peaks Broad Peaks? Problem->Broad_Peaks Sol_Tailing Adjust pH Use end-capped column Add mobile phase modifier Peak_Tailing->Sol_Tailing Yes Sol_Resolution Optimize gradient Change stationary phase Adjust temperature Poor_Resolution->Sol_Resolution Yes Sol_Broad Reduce sample load Check for extra-column volume Broad_Peaks->Sol_Broad Yes

Caption: Troubleshooting logic for common HPLC peak shape problems.

References

Technical Support Center: Enhancing the Purity of Methyl 6-Chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in improving the purity of methyl 6-chloro-1H-indole-2-carboxylate during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While the impurity profile can vary based on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. If a Fischer indole synthesis is employed, potential impurities could arise from the phenylhydrazine and pyruvate starting materials, as well as byproducts from incomplete cyclization or rearrangement.[1][2]

Q2: My final product has a persistent color, even after initial purification. What could be the cause?

A2: Colored impurities in indole synthesis are common and can result from oxidation or the formation of polymeric byproducts. Inadequate removal of acidic or basic catalysts can also sometimes lead to colored salts.

Q3: I am observing poor peak shape (tailing or fronting) during HPLC analysis of my sample. What are the likely causes and solutions?

A3: Poor peak shape can be attributed to several factors. For basic compounds like some substituted indoles, interaction with acidic silanol groups on the silica-based stationary phase can cause peak tailing. To address this, consider adding a basic modifier like triethylamine (TEA) to the mobile phase or using a base-deactivated column. Additionally, if the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to poor peak shapes. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the recrystallized product is broad or lower than the literature value.

  • HPLC analysis shows multiple impurity peaks.

  • The crystalline product is discolored.

Root Causes & Solutions:

Root CauseRecommended Solution
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane, toluene) to find the optimal system.
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Insufficient Washing of Crystals Impurities present in the mother liquor can adhere to the surface of the crystals. Wash the collected crystals with a small amount of cold, fresh recrystallization solvent.
Co-precipitation of Impurities If an impurity has similar solubility properties to the desired product, it may co-precipitate. In this case, a different purification technique, such as column chromatography, may be necessary.
Issue 2: Poor Separation During Column Chromatography

Symptoms:

  • Eluted fractions contain a mixture of the desired product and impurities.

  • Broad peaks are observed during fraction analysis by TLC or HPLC.

  • The product elutes too quickly or not at all.

Root Causes & Solutions:

Root CauseRecommended Solution
Incorrect Mobile Phase Polarity The polarity of the mobile phase (eluent) is critical for good separation. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a mobile phase that provides good separation between your product and impurities (target Rf value for the product is typically 0.2-0.4).
Improper Column Packing An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Column Overloading Applying too much sample to the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Sample Insolubility at the Top of the Column If the sample is not fully dissolved in the mobile phase when loaded, it can precipitate on top of the column, leading to streaking and poor separation. Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Mobile Phase Selection: Use TLC to determine the optimal mobile phase composition. A good solvent system will give a clear separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica gel to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, for less soluble compounds, dissolve the product in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the elution of the compounds by TLC. Spot each fraction on a TLC plate and develop it in the mobile phase.

  • Isolation: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery (%)Notes
Recrystallization (Ethanol/Water) 85%95%70%Effective for removing less polar impurities.
Column Chromatography (Hexane:Ethyl Acetate 4:1) 85%>99%85%Provides higher purity but is more time-consuming.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result start Crude Product (this compound) recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Alternative Purification hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc hplc->recrystallization Further Purification Needed hplc->column_chromatography Further Purification Needed pure_product Pure Product (>99%) hplc->pure_product Purity Confirmed nmr NMR Analysis pure_product->nmr Structural Confirmation

Figure 1. A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Solutions start Impure Product recrystallization_fail Low Purity after Recrystallization start->recrystallization_fail chromatography_fail Poor Separation in Column Chromatography start->chromatography_fail wrong_solvent Incorrect Solvent? recrystallization_fail->wrong_solvent fast_cooling Cooled Too Fast? recrystallization_fail->fast_cooling insufficient_wash Insufficient Washing? recrystallization_fail->insufficient_wash screen_solvents Screen Solvents/Mobile Phases (TLC) wrong_solvent->screen_solvents optimize_conditions Optimize Conditions (Cooling Rate, Loading) fast_cooling->optimize_conditions proper_technique Ensure Proper Technique (Washing, Packing) insufficient_wash->proper_technique wrong_mobile_phase Incorrect Mobile Phase? chromatography_fail->wrong_mobile_phase bad_packing Improper Packing? chromatography_fail->bad_packing overloading Column Overloaded? chromatography_fail->overloading wrong_mobile_phase->screen_solvents bad_packing->proper_technique overloading->optimize_conditions

Figure 2. A troubleshooting decision tree for purifying this compound.

References

challenges in the scale-up of methyl 6-chloro-1H-indole-2-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of methyl 6-chloro-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, particularly when scaling up the synthesis from laboratory to pilot or industrial scale. The primary synthetic route discussed is the Fischer indole synthesis.

Problem Potential Cause Suggested Solution
Low Yield Suboptimal Reaction Temperature: The Fischer indole synthesis is highly sensitive to temperature. Too low a temperature can lead to an incomplete reaction, while excessive heat can cause degradation of the starting materials, intermediates, or the final product.Conduct small-scale optimization studies to determine the ideal temperature profile for the cyclization step. A gradual increase in temperature might be beneficial. For the reaction of 4-chlorophenylhydrazine with methyl pyruvate, a temperature range of 80-100°C is often a good starting point.
Inappropriate Acid Catalyst or Concentration: The strength and concentration of the acid catalyst are critical. Weak acids may not efficiently promote the necessary rearrangements, while overly strong acids can lead to side reactions like sulfonation or polymerization.Screen various acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride. The optimal choice will depend on the scale and specific reaction conditions. In some cases, a mixture of acids can provide better results.
Decomposition of Hydrazone Intermediate: The hydrazone formed from 4-chlorophenylhydrazine and methyl pyruvate can be unstable under harsh acidic conditions, leading to N-N bond cleavage and the formation of byproducts.Consider in-situ formation of the hydrazone under milder conditions before proceeding with the high-temperature cyclization. This can minimize the exposure of the sensitive intermediate to harsh conditions.
Poor Mixing at Larger Scales: Inefficient agitation in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.Ensure the use of appropriate stirring equipment (e.g., mechanical stirrer with a suitable impeller design) for the reactor size. Baffles within the reactor can also improve mixing efficiency.
High Impurity Levels Formation of Regioisomers: If an unsymmetrical ketone is used instead of a pyruvate, there is a risk of forming regioisomeric indole products, which can be difficult to separate.For the synthesis of this compound, the use of methyl pyruvate is standard and avoids this issue. If other ketones are necessary for related syntheses, careful selection of the acid catalyst and reaction temperature can influence regioselectivity.
Side Reactions: Common side reactions in the Fischer indole synthesis include the formation of dimeric and polymeric tars, as well as products from the cleavage of the N-N bond in the hydrazone intermediate.Maintain strict control over the reaction temperature and the rate of addition of the acid catalyst. Running the reaction under an inert atmosphere (e.g., nitrogen) can help minimize oxidative side reactions.
Residual Starting Materials: Incomplete reaction can leave unreacted 4-chlorophenylhydrazine or methyl pyruvate in the final product mixture.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, a small, controlled increase in temperature or an additional charge of the catalyst might be necessary.
Purification Challenges Crystallization Issues: The crude product may be an oil or may crystallize slowly, making isolation difficult. The presence of impurities can also inhibit crystallization.Experiment with different solvent systems for crystallization. A combination of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective. Seeding the solution with a small crystal of the pure product can induce crystallization.
Difficult Chromatographic Separation: On a large scale, column chromatography can be impractical and expensive for removing closely related impurities.Develop a robust crystallization procedure to purify the product. If chromatography is unavoidable, optimize the mobile phase and stationary phase on a small scale to achieve the best possible separation before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The Fischer indole synthesis is the most widely employed and scalable method for the preparation of this compound. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from 4-chlorophenylhydrazine and methyl pyruvate.

Q2: What are the critical process parameters to control during the scale-up of the Fischer indole synthesis for this compound?

A2: The most critical parameters to control during scale-up are:

  • Temperature: Precise temperature control is crucial to prevent side reactions and product degradation.

  • Rate of Reagent Addition: The controlled addition of the acid catalyst is important to manage the exothermic nature of the reaction and avoid localized overheating.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and consistent reaction conditions throughout the reactor.

  • Reaction Time: The reaction should be monitored to determine the optimal endpoint to maximize product yield and minimize impurity formation.

Q3: What are the common byproducts and impurities to expect, and how can they be minimized?

A3: Common impurities include unreacted starting materials (4-chlorophenylhydrazine and methyl pyruvate), regioisomers (if an unsymmetrical ketone is used), and polymeric tars. Minimization strategies include:

  • Ensuring the complete consumption of starting materials through reaction monitoring.

  • Using methyl pyruvate to avoid regioisomer formation.

  • Strict temperature control and inert atmosphere to reduce the formation of tars.

Q4: Are there any specific safety precautions to consider during the scale-up?

A4: Yes, several safety precautions are important:

  • The reaction can be exothermic, so a robust cooling system for the reactor is essential.

  • Many of the reagents and solvents are flammable and/or toxic. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be carried out in a well-ventilated area or a fume hood.

  • Pressure buildup can occur in a closed system, so proper venting is necessary.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative example for a laboratory-scale synthesis.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Methyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in ethanol. Add methyl pyruvate and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Cyclization: To the crude hydrazone, add polyphosphoric acid. Heat the mixture with stirring to 80-100°C. The reaction progress should be monitored by HPLC or TLC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and water. Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical data comparing a lab-scale synthesis with a pilot-plant scale production of this compound. This data is for illustrative purposes to highlight potential scale-up challenges.

Parameter Lab Scale (10 g) Pilot Plant Scale (10 kg)
Yield 75%65%
Reaction Time 4 hours8 hours
Purity (before purification) 90%80%
Major Impurity 1 (Unreacted Hydrazine) 2%5%
Major Impurity 2 (Polymeric Tars) 1%3%
Purification Method Column ChromatographyCrystallization
Final Purity >99%>98%

Visualizations

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Chlorophenylhydrazine->Hydrazone_Formation Methyl_Pyruvate Methyl Pyruvate Methyl_Pyruvate->Hydrazone_Formation Cyclization Cyclization Hydrazone_Formation->Cyclization Acid Catalyst (e.g., PPA) Heat Quenching_Neutralization Quenching & Neutralization Cyclization->Quenching_Neutralization Extraction Extraction Quenching_Neutralization->Extraction Purification Purification Extraction->Purification Crystallization or Chromatography Final_Product Final_Product Purification->Final_Product This compound

Caption: Fischer Indole Synthesis Workflow for this compound.

Scale_Up_Challenges Key Challenges in Scale-Up cluster_challenges Challenges Scale_Up Scale-Up from Lab to Plant Heat_Transfer Heat Transfer & Temperature Control Scale_Up->Heat_Transfer Mixing Efficient Mixing Scale_Up->Mixing Impurity_Profile Changing Impurity Profile Scale_Up->Impurity_Profile Purification Purification Method Scale_Up->Purification Safety Safety Considerations Scale_Up->Safety

Caption: Key Challenges in the Scale-Up of Chemical Synthesis.

Technical Support Center: Managing Reactive Intermediates in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reactive intermediates in indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during key indole synthesis methodologies.

FAQs: Frequently Asked Questions

Q1: What are the most common challenges related to reactive intermediates in classical indole syntheses like the Fischer and Bischler-Möhlau methods?

A1: In the Fischer indole synthesis, a primary challenge is the competing heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This is particularly problematic with electron-donating substituents on the phenylhydrazine, which can stabilize the resulting iminylcarbocation, leading to reaction failure or the formation of aniline and other byproducts instead of the desired indole.[1][2] For the Bischler-Möhlau synthesis, the traditionally harsh reaction conditions, often requiring high temperatures, can lead to the formation of tarry side products and generally low yields.[3] Unpredictable regioselectivity can also be an issue.[4]

Q2: How do reactive intermediates in palladium-catalyzed indole syntheses differ from classical methods?

A2: Palladium-catalyzed methods, such as the Heck, Buchwald-Hartwig, and C-H activation pathways, involve organometallic intermediates. Common challenges include managing the stability and reactivity of palladium-carbon and palladium-nitrogen bonded species. For instance, in Heck reactions, the desired intramolecular cyclization can compete with other processes. In C-H activation, achieving high regioselectivity can be difficult, and the choice of ligands and oxidants is critical to control the reaction pathway and prevent catalyst deactivation.

Q3: What is the general approach to troubleshooting a low-yielding indole synthesis?

A3: A systematic approach is crucial. First, verify the purity of all starting materials and reagents, as impurities can significantly impact the reaction outcome. Next, carefully re-evaluate the reaction conditions, including the choice and concentration of the catalyst (acidic, basic, or metallic), solvent, and temperature. Small changes in these parameters can have a substantial effect on the reaction pathway and yield. Monitoring the reaction progress by techniques like TLC or LC-MS can provide valuable insights into the formation of intermediates and byproducts, helping to identify the point of failure. Finally, consider alternative synthetic routes or modifications to the existing protocol, such as using microwave irradiation to reduce reaction times and potentially minimize side reactions.[5][6]

Troubleshooting Guides

Fischer Indole Synthesis

Problem: My Fischer indole synthesis is giving a very low yield or failing completely.

  • Possible Cause 1: Unfavorable electronic effects of substituents.

    • Explanation: Electron-donating groups on the arylhydrazine can stabilize an iminylcarbocation intermediate that results from N-N bond cleavage, a pathway that competes with the desired[5][5]-sigmatropic rearrangement.[1][2]

    • Solution: If possible, modify the synthetic strategy to avoid strongly electron-donating substituents on the hydrazine. Alternatively, using a milder Lewis acid catalyst (e.g., ZnCl₂) instead of a strong Brønsted acid may favor the desired cyclization pathway.[1]

  • Possible Cause 2: Steric hindrance.

    • Explanation: Bulky substituents on either the arylhydrazine or the carbonyl compound can sterically hinder the formation of the key C-C bond during the[5][5]-sigmatropic rearrangement.

    • Solution: If steric hindrance is suspected, consider using a smaller ketone or aldehyde if the synthesis allows. In some cases, higher reaction temperatures may help overcome the activation barrier, but this must be balanced against the risk of decomposition.

  • Possible Cause 3: Inappropriate acid catalyst.

    • Explanation: The choice of acid catalyst is critical. A catalyst that is too weak may not facilitate the necessary protonation steps, while an overly strong acid can promote side reactions or decomposition.[7]

    • Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often a good choice for difficult cyclizations.[7]

Problem: The reaction is producing a complex mixture of byproducts.

  • Possible Cause 1: N-N bond cleavage.

    • Explanation: As mentioned, cleavage of the N-N bond is a common side reaction, leading to the formation of anilines and other degradation products.[1]

    • Solution: Besides catalyst choice, running the reaction at a lower temperature for a longer duration can sometimes minimize this side reaction.

  • Possible Cause 2: Unwanted side reactions of the carbonyl compound.

    • Explanation: The acidic conditions of the Fischer synthesis can promote side reactions of the aldehyde or ketone starting material, such as aldol condensation.

    • Solution: A two-step procedure, where the hydrazone is first formed and isolated under milder conditions before being subjected to the acidic cyclization conditions, can often lead to a cleaner reaction.[7]

Bischler-Möhlau Indole Synthesis

Problem: The reaction requires very high temperatures and gives a low yield with significant tar formation.

  • Possible Cause: Harsh reaction conditions.

    • Explanation: The classical Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which can lead to decomposition of starting materials and products.[3]

    • Solution: Employ microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[5][6] Milder catalysts, such as lithium bromide, have also been reported to be effective.[8]

Problem: The reaction produces a mixture of regioisomers.

  • Possible Cause: Lack of regiochemical control.

    • Explanation: The cyclization step can occur at different positions on the aniline ring, leading to a mixture of indole regioisomers. The outcome can be influenced by the substitution pattern of the aniline.[4]

    • Solution: Modifying the substituents on the aniline starting material can direct the cyclization to a specific position. Computational studies can sometimes predict the favored regioisomer. Careful purification of the product mixture is often necessary.

Palladium-Catalyzed Indole Synthesis

Problem: Low yield in a palladium-catalyzed intramolecular Heck reaction for indole synthesis.

  • Possible Cause 1: Catalyst deactivation.

    • Explanation: The Pd(0) catalyst can be sensitive to air and may decompose, especially at higher temperatures.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand is also crucial for stabilizing the palladium catalyst.

  • Possible Cause 2: Inefficient reductive elimination.

    • Explanation: The final step of the catalytic cycle, reductive elimination to form the indole and regenerate the Pd(0) catalyst, may be slow.

    • Solution: The choice of ligand and base can influence the rate of reductive elimination. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

Problem: Poor regioselectivity in a palladium-catalyzed C-H activation/arylation of an indole.

  • Possible Cause: Multiple reactive C-H bonds.

    • Explanation: Indoles have several C-H bonds that can potentially undergo activation, leading to mixtures of C2- and C3-arylated products.

    • Solution: The regioselectivity can often be controlled by the choice of directing group on the indole nitrogen. The ligand on the palladium catalyst and the reaction additives can also play a significant role in directing the C-H activation to a specific position.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of 2,3-dimethylindole in the Fischer Indole Synthesis

EntryPhenylhydrazineKetoneCatalystSolventTemperature (°C)Time (min)Yield (%)
1Phenylhydrazine HClButanone-1,4-Dioxane1501564
2Phenylhydrazine HClButanone-THF1501597
3Phenylhydrazine HClButanone-2-MeTHF1501587
4Phenylhydrazine HClButanone-Toluene1501523

Data adapted from a study on microwave-assisted Fischer indole synthesis.[9]

Table 2: Yields of 2-Arylindoles in a Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis

EntryAnilinePhenacyl BromideYield (%)
1AnilinePhenacyl bromide71
24-MethylanilinePhenacyl bromide75
34-MethoxyanilinePhenacyl bromide72
44-ChloroanilinePhenacyl bromide68
5Aniline4'-Bromophenacyl bromide65

Data from a one-pot, solvent-free microwave irradiation protocol.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2,3-Dimethylindole[9]
  • Reactant Preparation: In a 10 mL microwave process vial, combine phenylhydrazine hydrochloride (1.0 eq.) and butanone (1.05 eq.) in tetrahydrofuran (THF) to a concentration of 0.63 M.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture at 150°C for 15 minutes with magnetic stirring.

  • Work-up: After the reaction, cool the vial to room temperature. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Phenylindole[6]
  • Reactant Mixture: In a suitable vessel, mix aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Initial Stirring: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the open vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • Work-up and Purification: After cooling, dissolve the residue in a suitable solvent and purify by flash column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of 3-Methylindole[10]
  • Reaction Setup: In a Schlenk tube, add 2-iodo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv.).

  • Solvent Addition: Add 2 mL of DMF to the Schlenk tube.

  • Reaction Conditions: Stir the mixture under air at 90°C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum. Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Failure check_purity Verify Purity of Starting Materials & Reagents start->check_purity re_eval_cond Re-evaluate Reaction Conditions (Catalyst, Solvent, Temperature) check_purity->re_eval_cond Pure monitor_rxn Monitor Reaction by TLC/LC-MS re_eval_cond->monitor_rxn no_change No Improvement re_eval_cond->no_change No Obvious Issues consider_alt Consider Alternative Routes or Modifications monitor_rxn->consider_alt Identify Side Products/ Unreacted Starting Material success Improved Yield consider_alt->success no_change->monitor_rxn

Caption: A general workflow for troubleshooting low-yielding indole synthesis reactions.

Fischer_Indole_Pathways cluster_fischer Fischer Indole Synthesis cluster_competing Competing Pathway Phenylhydrazone Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine->Sigmatropic_Rearrangement N-N_Cleavage Heterolytic N-N Cleavage Ene-hydrazine->N-N_Cleavage Favored by Electron-Donating Groups Di-imine Di-imine Sigmatropic_Rearrangement->Di-imine Cyclization Cyclization Di-imine->Cyclization Indole Indole Cyclization->Indole Iminylcarbocation Iminylcarbocation N-N_Cleavage->Iminylcarbocation Byproducts Aniline + Other Byproducts Iminylcarbocation->Byproducts

Caption: Competing pathways in the Fischer indole synthesis.

Bischler_Mohlau_Pathway start α-Bromo-acetophenone + Aniline intermediate1 Intermediate Formation start->intermediate1 pathway_a Pathway A: Direct Cyclization & Rearrangement intermediate1->pathway_a [1,2]-Aryl Shift pathway_b Pathway B: Imine Intermediate Formation intermediate1->pathway_b Reaction with 2nd equivalent of Aniline product_a 3-Aryl Indole pathway_a->product_a product_b 2-Aryl Indole pathway_b->product_b

Caption: Simplified competing pathways in the Bischler-Möhlau indole synthesis.

References

Technical Support Center: Synthesis of Methyl 6-Chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of methyl 6-chloro-1H-indole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method for the synthesis of this and similar indole-2-carboxylates is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a hydrazone, which is typically formed from the condensation of (4-chlorophenyl)hydrazine and methyl pyruvate.

Q2: How does the choice of solvent impact the Fischer indole synthesis of this compound?

A2: The solvent can influence reaction rate, yield, and purity by affecting the solubility of reactants and intermediates, as well as the acidity of the catalyst. While some studies suggest that solvent properties have a weak influence on isomer distribution in certain Fischer indole syntheses, the choice of solvent is still a critical parameter to optimize for overall reaction efficiency. Common solvents include alcohols (ethanol, methanol) and organic acids (acetic acid), with some procedures also being performed under solvent-free conditions.[3][4]

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Microwave-assisted synthesis has been shown to be effective for some indole carboxylate syntheses, often leading to significantly reduced reaction times and improved yields. In such cases, the choice of a microwave-absorbent solvent is crucial. For a related synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, solvents such as DMF, DMSO, and acetonitrile (ACN) were investigated under microwave conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?

    • Answer:

      • Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete. Ensure your starting materials, (4-chlorophenyl)hydrazine and methyl pyruvate, are pure. The reaction is often carried out in a suitable solvent like ethanol or acetic acid to ensure complete dissolution and reaction of the starting materials.[3]

      • Improper Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid, and Lewis acids such as zinc chloride.[1][2] The acidity of the medium can be influenced by the solvent. If using a protic solvent like ethanol, a stronger acid catalyst may be required. Acetic acid can serve as both a solvent and a catalyst.

      • Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the cyclization.[4] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product. Monitor the reaction by TLC to determine the optimal reaction time.

      • Solvent Incompatibility: The starting materials or the hydrazone intermediate may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and low conversion. Consider switching to a solvent with better solubilizing properties for your specific substrates.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure, and I am having difficulty with purification. What are common side products and how can I minimize them?

    • Answer:

      • Incomplete Cyclization: Unreacted hydrazone can be a major impurity. Ensure the reaction goes to completion by optimizing the reaction time and temperature.

      • Side Reactions: The acidic conditions and high temperatures can promote side reactions. For instance, if using a ketone with two different α-positions, regioisomers can be formed. While this is not an issue with the symmetrical methyl pyruvate, other side reactions like tar formation can occur. Using a milder acid catalyst or a lower reaction temperature might reduce the formation of these byproducts.

      • Purification Challenges: The product and impurities may have similar polarities, making chromatographic separation difficult. Experiment with different solvent systems for column chromatography. A common approach is to use a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent can also be an effective purification method.

Quantitative Data on Reaction Conditions

Catalyst/Solvent SystemTemperatureReaction TimeReported YieldNotes
Polyphosphoric acid (PPA)Not specifiedNot specifiedModeratePPA is a common catalyst for this reaction.
Sulfuric acid in acetic acidRefluxSeveral hoursGoodAcetic acid acts as both a solvent and co-catalyst.[5]
Zinc chloride (anhydrous)100-150°C1-5 hoursVariableA classic Lewis acid catalyst for this synthesis.[5]
p-Toluenesulfonic acid (neat)100°C5 minutesExcellentA solvent-free approach that can be very efficient.[4]
Ethanolic HClRefluxSeveral hoursGoodA common combination of a protic solvent and a strong acid.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via the Fischer indole synthesis. Researchers should optimize these protocols for their specific laboratory conditions.

Protocol 1: Fischer Indole Synthesis using Acetic Acid as Solvent

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine (1 equivalent) in glacial acetic acid. Add methyl pyruvate (1.1 equivalents) dropwise to the solution while stirring.

  • Cyclization: Heat the reaction mixture to reflux (around 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into ice-water, which should cause the product to precipitate.

  • Purification: Collect the solid product by filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Protocol 2: Solvent-Free Fischer Indole Synthesis

  • Mixing Reactants: In a test tube or a small round-bottom flask, thoroughly mix (4-chlorophenyl)hydrazine hydrochloride (1 equivalent), methyl pyruvate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Heating: Heat the mixture in a preheated oil bath at 100-120°C for 5-15 minutes.[4] The reaction is often rapid and can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water to the solidified mass and break it up.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography as described in Protocol 1.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the Fischer indole synthesis, highlighting the key stages where experimental conditions, including the choice of solvent, are critical.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 4-Chlorophenylhydrazine hydrazone Hydrazone Formation (Solvent: e.g., Ethanol, Acetic Acid) start1->hydrazone start2 Methyl Pyruvate start2->hydrazone cyclization Acid-Catalyzed Cyclization (Solvent/Catalyst: Acetic Acid, p-TSA, ZnCl2) hydrazone->cyclization In situ or isolated workup Quenching & Precipitation cyclization->workup purification Filtration & Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the Fischer indole synthesis of this compound.

References

Technical Support Center: Optimizing Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of indole-2-carboxylates. Our aim is to help you overcome common experimental challenges and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of indole-2-carboxylates, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Fischer Indole Synthesis

Question: My Fischer indole synthesis of an indole-2-carboxylate is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the Fischer indole synthesis are a common challenge and can be attributed to several factors. This reaction is known to be sensitive to the choice of catalyst and reaction conditions.[1][2][3]

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[4] An acid that is too strong can lead to polymerization or degradation of the starting materials, while a weak acid may not effectively catalyze the reaction.[1]

    • Solution: Screen a variety of Brønsted and Lewis acids to identify the optimal catalyst for your specific substrates. Polyphosphoric acid (PPA) is often an effective catalyst for the cyclization step.[2][3]

  • Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[2]

    • Solution: Carefully monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[2]

  • Poor Quality of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions and lower the overall yield.

    • Solution: Use freshly distilled or recrystallized starting materials. The hydrochloride salt of phenylhydrazine is often more stable and can be a better choice.[3]

  • N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the N-N bond, which competes with the desired cyclization, leading to reaction failure. This is particularly problematic with electron-donating substituents on the carbonyl compound.

    • Solution: If N-N bond cleavage is suspected, consider milder reaction conditions or a different acid catalyst. In some cases, pre-forming and isolating the hydrazone before cyclization can be advantageous.

Issue 2: Low Yield in Palladium-Catalyzed Aerobic Amination

Question: I am attempting to synthesize an indole-2-carboxylate via palladium-catalyzed aerobic amination of a 2-acetamido-3-aryl-acrylate, but the yield is very low. How can I optimize this reaction?

Answer: This direct oxidative C-H amination is a powerful method but requires careful optimization of the reaction conditions to achieve high yields.[5][6]

Potential Causes and Solutions:

  • Suboptimal Catalyst Loading: While it may seem counterintuitive, lowering the palladium catalyst loading can sometimes improve the yield. High catalyst concentrations can sometimes lead to side reactions.

    • Solution: Experiment with catalyst loading. For instance, in some reported cases, lowering the palladium catalyst loading from 10 mol% to 7 mol% was tolerated, but the yield began to drop at 5 mol%.[7]

  • Incorrect Temperature: The reaction temperature can significantly influence the outcome.

    • Solution: Optimize the reaction temperature. In some studies, lowering the temperature from 120 °C to a milder temperature facilitated the C–H amination.[7]

  • Solvent Effects: The choice of solvent and co-solvent can impact the reaction efficiency.

    • Solution: While dimethyl sulfoxide (DMSO) is a common solvent for this reaction, the introduction of a co-solvent like toluene has been shown to improve the yield of the desired indole product.[7]

  • Strong Oxidants: The use of strong oxidants may not be beneficial for this reaction.

    • Solution: Avoid strong oxidants like diacetoxyiodobenzene, which can lead to the complete decomposition of the substrate.[6] Oxygen is the intended terminal oxidant in this aerobic amination.[5][6]

Issue 3: Formation of Dark, Polymeric Byproducts

Question: My reaction mixture is turning dark, and I am isolating a significant amount of a polymeric material. What is causing this, and how can I prevent it?

Answer: The formation of dark, often intractable, polymeric material is a common side reaction in indole synthesis, especially under acidic conditions such as those used in the Fischer indole synthesis. This is often due to the acid-catalyzed self-polymerization of the indole nucleus.

Potential Causes and Solutions:

  • Excessively Strong Acid: Very strong acids can promote the polymerization of the electron-rich indole ring.

    • Solution: Use the mildest possible acid catalyst that still provides a reasonable reaction rate. Screening different acids is recommended.

  • High Reaction Temperature: Elevated temperatures can accelerate polymerization.

    • Solution: Run the reaction at the lowest effective temperature and monitor its progress closely to avoid prolonged heating after the reaction is complete.

  • High Concentration: Higher concentrations of the indole precursor can increase the rate of polymerization.

    • Solution: Running the reaction at a lower concentration may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic systems for synthesizing indole-2-carboxylates?

A1: The most common and effective catalytic systems include:

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of arylhydrazones. A wide range of Brønsted and Lewis acids can be used as catalysts.[4]

  • Palladium-Catalyzed Synthesis: These methods often involve C-H activation and amination reactions. A notable example is the aerobic oxidative amination of 2-acetamido-3-aryl-acrylates using a Pd(II) catalyst and oxygen as the terminal oxidant.[5][6]

  • Copper-Catalyzed Synthesis: Copper catalysts are used in reactions such as the ligand-free cascade process from 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. Greener protocols using renewable solvents have also been developed.

  • Rhodium-Catalyzed Synthesis: Rhodium catalysts are effective for the C-H functionalization of indoles, which can be adapted for the synthesis of indole-2-carboxylates.[8][9][10]

Q2: How do I choose the best catalyst for my specific substrate?

A2: The choice of catalyst depends on the starting materials and the desired substitution pattern on the indole ring.

  • For the Fischer indole synthesis , the choice of acid catalyst is crucial and often substrate-dependent. It is advisable to screen a few different acids to find the optimal one for your specific reaction.[1]

  • For palladium-catalyzed reactions , the ligand can play a significant role in determining the reactivity and selectivity. The electronic and steric properties of the ligand can influence the efficiency of the catalytic cycle.

  • Copper-catalyzed reactions are often advantageous due to the lower cost of the catalyst and the development of ligand-free protocols.

Q3: I am having difficulty with the purification of my indole-2-carboxylate. What are some effective strategies?

A3: The purification of indole-2-carboxylates can be challenging. Here are some common and effective techniques:

  • Column Chromatography: This is the most widely used method. Careful selection of the eluent system is critical. A gradual increase in the polarity of the eluent can improve separation. For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking on the column.[11]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11][12]

  • Acid-Base Extraction: Since indole-2-carboxylic acids are acidic, an acid-base extraction can be used to separate them from non-acidic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the desired product by adding acid.

Q4: Can I perform C-H functionalization on an indole with a free N-H group?

A4: Yes, C-H functionalization of indoles with a free N-H group is possible. However, the N-H bond can also be reactive and may compete with the desired C-H activation. In some cases, protecting the indole nitrogen with a suitable protecting group is necessary to achieve the desired selectivity. The choice of catalyst and reaction conditions is critical.[1]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in the synthesis of indole-2-carboxylates, allowing for easy comparison of their performance.

Table 1: Fischer Indole Synthesis - Effect of Different Acid Catalysts

CatalystSubstrateSolventTemperature (°C)Yield (%)
Acetic AcidPhenylhydrazone of a ketoneAcetic AcidReflux"Satisfactory"
Polyphosphoric Acid (PPA)Phenylhydrazone of pyruvic acidNeat150-160Good
Zinc Chloride (ZnCl₂)Phenylhydrazone of pyruvic acidNeat160-170Moderate to Good
Boron Trifluoride (BF₃·OEt₂)Phenylhydrazone of a ketoneDioxane100Varies

Table 2: Palladium-Catalyzed Aerobic Amination of Ethyl 2-acetamido-3-phenyl-acrylate

Pd Catalyst (mol%)Co-solventTemperature (°C)Yield of Acetylated Indole (%)
10None12045 (mixture with deacetylated)
10Toluene10065
7Toluene10063
5Toluene10055

Table 3: Copper-Catalyzed Synthesis of Ethyl 1H-indole-2-carboxylate

Copper Catalyst (mol%)SolventTemperature (°C)Yield (%)
CuI (20)DMSO8075
CuI (20)2-MeTHF8072
CuI (20)EtOAc8070

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl Indole-2-carboxylate using Polyphosphoric Acid (PPA)

This protocol is adapted from a general procedure for the Fischer indole synthesis.

Materials:

  • Phenylhydrazone of ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Crushed ice

  • Water

  • Ethanol

Procedure:

  • Hydrazone Formation (if not pre-formed): In a round-bottom flask, dissolve ethyl pyruvate (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[2]

  • Indolization: In a separate flask, preheat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.[2]

  • Carefully add the pre-formed hydrazone (or the crude reaction mixture from step 1 after removing ethanol) to the hot PPA with vigorous stirring.

  • Heat the mixture at 150-160°C for about 10-15 minutes. The color of the mixture will darken.[2]

  • Work-up: Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring. The solid product will precipitate.[2]

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.[2]

  • Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Palladium-Catalyzed Aerobic Amination of Ethyl 2-acetamido-3-phenyl-acrylate

This protocol is based on a reported procedure for the aerobic C-H amination.[6]

Materials:

  • Ethyl 2-acetamido-3-phenyl-acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Oxygen (balloon)

Procedure:

  • Reaction Setup: To a reaction vial, add ethyl 2-acetamido-3-phenyl-acrylate (1 equivalent) and palladium(II) acetate (0.07 equivalents).

  • Add a mixture of DMSO and toluene as the solvent.

  • Reaction Execution: Purge the vial with oxygen and then maintain a positive pressure of oxygen using a balloon.

  • Stir the reaction mixture at 100°C for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 1-acetyl indole-2-carboxylate.

  • Deacetylation (if required): The acetyl group can be removed by standard hydrolysis conditions (e.g., NaOH in methanol/water) to yield the final indole-2-carboxylate.[6]

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis Start Start: Arylhydrazine & Aldehyde/Ketone Hydrazone Phenylhydrazone Formation (Acid Catalyst) Start->Hydrazone Tautomerization Tautomerization to Ene-hydrazine Hydrazone->Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Aromatization Aromatization & Loss of Ammonia Rearrangement->Aromatization Product Indole-2-carboxylate Aromatization->Product

Caption: A simplified workflow of the Fischer Indole Synthesis.

Palladium-Catalyzed Aerobic Amination Catalytic Cycle

Palladium_Catalytic_Cycle Pd_II Pd(II) Pd_Amide Pd(II)-Amidate Pd_II->Pd_Amide Metathesis Palladacycle Chelated Pd(II) Intermediate Pd_Amide->Palladacycle C-H Activation Pd_0 Pd(0) Palladacycle->Pd_0 Reductive Elimination Pd_0->Pd_II Oxidation Product Indole-2-carboxylate Pd_0->Product Substrate Substrate (2-acetamido-3-aryl-acrylate) Substrate->Pd_Amide Oxygen O₂ Oxygen->Pd_II

Caption: Catalytic cycle for Pd-catalyzed aerobic amination.

References

preventing degradation of methyl 6-chloro-1H-indole-2-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of methyl 6-chloro-1H-indole-2-carboxylate during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellowish or orange tint during storage. What is the cause and is the material still usable?

A1: The appearance of a yellow to orange color in your solid sample is a common indicator of degradation.[1] This discoloration is often due to slow oxidation or photodegradation, especially if the compound has been exposed to air and light over time. The indole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[1]

Whether the material is still usable depends on the purity requirements of your experiment. It is highly recommended to assess the purity of the discolored material using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before use. For applications requiring high purity, using a discolored batch is not advised without purification.

Q2: I'm observing new, unexpected peaks in the HPLC analysis of my this compound sample. What are the likely degradation products?

A2: The appearance of new peaks in an HPLC chromatogram suggests the presence of degradation products. For indole derivatives, common degradation pathways include oxidation and hydrolysis.

  • Oxidation: The indole ring is electron-rich and can be oxidized, particularly at the 2 and 3-positions. This can lead to the formation of oxindole and isatin derivatives.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would result in the formation of 6-chloro-1H-indole-2-carboxylic acid.

To identify the specific degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at 0-8°C.[1] For long-term storage, colder temperatures (e.g., -20°C) are preferable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque container.[1]

  • Container: Use a tightly sealed container to prevent moisture ingress.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: A freshly prepared solution of this compound shows signs of degradation (e.g., color change, appearance of new HPLC peaks) within a short period.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Solvent Purity Use high-purity, anhydrous, and degassed solvents for preparing solutions. Residual water or dissolved oxygen can accelerate degradation.
pH of the Solution Avoid highly acidic or basic conditions. The indole ring can be sensitive to strong acids, and the ester group is prone to hydrolysis in basic media. Buffer your solution to a neutral or slightly acidic pH if your experimental conditions allow.
Exposure to Light Prepare and handle solutions in a laboratory with minimal exposure to direct sunlight or strong artificial light. Use amber glassware or wrap containers in aluminum foil.
Elevated Temperature Prepare and store solutions at low temperatures (e.g., 2-8°C) unless your experimental protocol requires otherwise.
Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You observe variability in the results of your biological experiments using different batches or preparations of this compound.

  • Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation of Stock Solutions Prepare fresh stock solutions for each experiment or, if storing, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Perform a quick purity check of your stock solution via HPLC before use.
Interaction with Assay Components Some components of your assay buffer or media could be promoting degradation. Investigate the compatibility of the compound with all assay reagents.
Phototoxicity/Photosensitivity If your assay involves incubation under light, consider the possibility of light-induced degradation or the formation of phototoxic byproducts. Include a "dark" control in your experiment.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required for your specific instrumentation.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2]

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be protected from light.

After exposure, analyze the samples by HPLC to assess the extent of degradation and the formation of degradation products.

Visualizations

Degradation_Pathway This compound This compound Oxidation Products Oxidized Derivatives (e.g., Oxindoles) This compound->Oxidation Products O2, Light Hydrolysis Product 6-chloro-1H-indole-2-carboxylic acid This compound->Hydrolysis Product H2O (Acid/Base) Troubleshooting_Workflow start Observed Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Review Solution Preparation (Solvent, pH) start->check_solution analyze_purity Analyze Purity by HPLC check_storage->analyze_purity check_solution->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok purify Purify Compound purify->analyze_purity discard Discard Batch purity_ok->start Yes, but degradation persists purity_ok->purify No purity_ok->discard Purification not feasible

References

Validation & Comparative

A Comparative Guide to Purity Validation of Methyl 6-chloro-1H-indole-2-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of methyl 6-chloro-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Supporting experimental protocols and data are presented to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed for the purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose. However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages in terms of speed, resolution, and structural elucidation. The choice of technique often depends on the specific requirements of the analysis, such as the need for high-throughput screening, absolute quantification, or impurity identification.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Supercritical Fluid Chromatography (SFC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation using columns with smaller particle sizes (<2 µm) at higher pressures for increased resolution and speed.[1]Uses a supercritical fluid (typically CO2) as the mobile phase, offering fast separations and reduced organic solvent consumption.[2][3]Absolute or relative quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[4][5][6][7]Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized analytes, enabling identification of impurities.[8]
Primary Application Routine purity determination and quantification of known impurities.High-throughput purity analysis with improved resolution and speed compared to HPLC.[1]Chiral separations and purification of thermally labile or poorly soluble compounds.[2][3][9][10]Absolute purity determination without the need for a specific reference standard of the analyte.[4][5][6][7][11]Identification and quantification of known and unknown impurities, even at trace levels.[8][12]
Typical Run Time 15-30 minutes2-10 minutes1-5 minutes5-15 minutes15-30 minutes
Solvent Consumption Moderate to highLowVery low (primarily CO2)LowModerate to high
Strengths Robust, reliable, widely available, and suitable for a broad range of compounds.Faster analysis, higher resolution, and increased sensitivity compared to HPLC.[1]"Green" technology, fast, and ideal for chiral compounds and preparative scale.[3][13]Primary analytical method, highly accurate, and provides structural information.High sensitivity and specificity, excellent for impurity identification.[8][14]
Limitations Longer run times and lower resolution compared to UPLC.Higher backpressure requires specialized instrumentation.Limited to compounds soluble in supercritical fluids and co-solvents.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation.Matrix effects can suppress ion signals, quantification can be less precise than UV-based methods.

Experimental Protocols

Proposed HPLC Method for Purity Determination

This protocol is a proposed method based on established procedures for similar indole derivatives and requires validation for this compound.

1. Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Potential Impurities to Monitor:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers with the chlorine atom at different positions on the indole ring.

  • Hydrolysis Product: 6-chloro-1H-indole-2-carboxylic acid.

  • By-products: Other related substances formed during the synthesis.

Quantitative NMR (qNMR) Protocol for Absolute Purity

1. Instrumentation and Software:

  • NMR spectrometer (400 MHz or higher).

  • Software for processing and integrating NMR spectra.

2. Materials:

  • This compound sample.

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution.

4. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant signals.

5. Data Analysis:

  • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

HPLC_Workflow SamplePrep Sample Preparation (Weighing, Dissolution, Filtration) HPLC_System HPLC System (Pump, Injector, Column Oven) SamplePrep->HPLC_System Inject Sample Column C18 Column HPLC_System->Column Detector UV/DAD Detector Column->Detector Separated Analytes Data_Acquisition Data Acquisition System Detector->Data_Acquisition Signal Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Report Purity Report Data_Analysis->Report

Caption: Workflow for HPLC purity analysis.

Method_Comparison_Logic Purity_Validation Purity Validation of Methyl 6-chloro-1H-indole-2-carboxylate HPLC HPLC (Routine Purity) Purity_Validation->HPLC UPLC UPLC (High-Throughput) Purity_Validation->UPLC SFC SFC (Chiral/Green) Purity_Validation->SFC qNMR qNMR (Absolute Purity) Purity_Validation->qNMR LCMS LC-MS (Impurity ID) Purity_Validation->LCMS HPLC->UPLC Faster, Higher Res. HPLC->qNMR Orthogonal Method HPLC->LCMS Adds Mass Info SFC->HPLC Alternative for specific applications

Caption: Logical relationships between analytical methods.

References

A Comparative Spectroscopic Analysis of Methyl 6-chloro-1H-indole-2-carboxylate and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of methyl 6-chloro-1H-indole-2-carboxylate, with a comparative analysis against key structural analogs. This guide provides a comprehensive overview of expected spectral data, detailed experimental protocols, and a visual workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 1H-indole-2-carboxylate and 6-chloro-1H-indole. These values provide a baseline for predicting the spectral characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 600 MHz)

CompoundChemical Shift (δ ppm) and Coupling Constants (J Hz)
Methyl 1H-indole-2-carboxylate [1]11.91 (s, 1H, NH), 7.66 (d, J=7.8 Hz, 1H, H-4), 7.49 (d, J=8.4 Hz, 1H, H-7), 7.27 (dd, J=7.2, 8.4 Hz, 1H, H-6), 7.18 (s, 1H, H-3), 7.09 (dd, J=7.8, 7.2 Hz, 1H, H-5), 3.88 (s, 3H, CH₃)
6-Chloro-1H-indole Predicted: The presence of the electron-withdrawing chloro group at the C-6 position is expected to deshield the aromatic protons, particularly H-5 and H-7, leading to a downfield shift. H-5 would likely appear as a doublet, H-7 as a doublet, and H-4 as a doublet of doublets. The NH proton would remain in the downfield region.

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 150 MHz)

CompoundChemical Shift (δ ppm)
Methyl 1H-indole-2-carboxylate [1]162.3 (C=O), 137.9 (C-7a), 127.5 (C-3a), 127.2 (C-2), 125.1 (C-6), 122.5 (C-4), 120.7 (C-5), 113.1 (C-7), 108.3 (C-3), 52.2 (CH₃)
6-Chloro-1H-indole Predicted: The carbon atom attached to the chlorine (C-6) will experience a significant downfield shift. The other carbon atoms in the benzene ring will also be affected, with C-5 and C-7 showing noticeable shifts. The chemical shifts of the pyrrole ring carbons are expected to be less affected.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
Methyl 1H-indole-2-carboxylate [2]C₁₀H₉NO₂175.18175 (M+), 144 ([M-OCH₃]⁺), 116 ([M-COOCH₃]⁺)
6-Chloro-1H-indole [3]C₈H₆ClN151.59151/153 (M+/M+2, due to ³⁵Cl/³⁷Cl isotopes), 116 ([M-Cl]⁺)
This compound C₁₀H₈ClNO₂209.63Predicted: 209/211 (M+/M+2), 178/180 ([M-OCH₃]⁺), 150/152 ([M-COOCH₃]⁺)

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
Methyl 1H-indole-2-carboxylate Predicted: ~3300 (N-H stretch), ~1700 (C=O stretch of ester), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch)
6-Chloro-1H-indole Predicted: ~3400 (N-H stretch), ~1600-1450 (C=C aromatic stretch), ~800-600 (C-Cl stretch)
This compound Predicted: ~3300 (N-H stretch), ~1700 (C=O stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch), ~800-600 (C-Cl stretch)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization method suitable for a wider range of compounds and is often used with LC-MS.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions. For chlorinated compounds, look for the isotopic pattern of chlorine (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or in a suitable solvent for solution-phase IR. For solid samples using an Attenuated Total Reflectance (ATR) accessory, no special preparation is needed.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C-O, C-Cl, and aromatic C=C bonds.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and data interpretation of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission MS Mass Spectrometry (EI or ESI) Purification->MS Sample Submission IR IR Spectroscopy (FTIR-ATR) Purification->IR Sample Submission Interpret_NMR Interpret NMR Spectra: Chemical Shifts, Coupling Patterns NMR->Interpret_NMR Interpret_MS Interpret Mass Spectrum: Molecular Ion, Fragmentation MS->Interpret_MS Interpret_IR Interpret IR Spectrum: Functional Group Identification IR->Interpret_IR Structure_Confirmation Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_MS->Structure_Confirmation Interpret_IR->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Analysis of Methyl 6-chloro-1H-indole-2-carboxylate and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, methyl 6-chloro-1H-indole-2-carboxylate and its analogs have emerged as a versatile class of molecules with a wide spectrum of pharmacological activities. This guide provides a comparative study of these compounds, summarizing their performance based on available experimental data and outlining key experimental protocols for their evaluation.

Data Presentation: Comparative Biological Activities

The biological potential of this compound analogs has been explored across various therapeutic areas, including oncology, infectious diseases, and neurology. The following tables summarize the quantitative data from several studies, offering a clear comparison of the potency of different analogs.

Anticancer Activity

Indole-2-carboxylate and its amide derivatives have shown significant potential as anticancer agents, often targeting key protein kinases involved in tumor growth and angiogenesis.

Table 1: Comparative Antiproliferative and Kinase Inhibitory Activities of Indole-2-carboxamide Analogs [1]

Compound IDR1R2XGI50 (nM)EGFR IC50 (nM)BRAFV600E IC50 (nM)VEGFR-2 IC50 (nM)
Va HClNH2671 ± 6--
Ve CH2OHClNH44--1.10
Vf PhClNH48---
Vg CH=CH-O-CH3ClNH---1.60
Vh -ClNH----
Erlotinib (Ref.) ---3380 ± 560-
Sorafenib (Ref.) ------0.17

GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration. Lower values indicate higher potency.

Antitubercular Activity

The threat of multidrug-resistant tuberculosis has spurred the search for novel antibacterial agents. Indole-2-carboxamides have been identified as promising candidates targeting the mycobacterial membrane protein large 3 (MmpL3).[2]

Table 2: Comparative Antitubercular Activity of Indole-2-carboxamide Analogs against Mycobacterium tuberculosis H37Rv [2]

Compound IDSubstitution on Indole RingMIC (µM)
8a Unsubstituted>20
8e 5-halo-
8f 6-bromo0.62
8g Not specified in abstract0.32
Ethambutol (EMB) (Ref.) -4.89

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. Indole-2-carboxamides have been investigated for their potential to combat this parasite.

Table 3: Comparative Activity of Indole-2-carboxamides against Trypanosoma cruzi [3][4]

Compound IDSubstitution on Indole RingpEC50
1 5'-methyl>5.4
2 5'-methyl>5.4
3 5'-cyclopropyl>5.4
4 5'-cyclopropyl>5.4
8 Halogen (EWG)<4.2
9 Halogen (EWG)<4.2
10 Trifluoromethyl (EWG)<4.2
24 Two substituents6.5

pEC50: negative logarithm of the 50% effective concentration. Higher values indicate higher potency. EWG: Electron-withdrawing group.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of these indole derivatives.

General Synthesis of Indole-2-carboxamides

Indole-2-carboxamides are typically synthesized through a one-pot amide coupling reaction.[2][5]

  • Starting Materials : Commercially available substituted indole-2-carboxylic acids and various amines.

  • Coupling Reaction : The indole-2-carboxylic acid is coupled with the desired amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like DMF (Dimethylformamide).

  • Reaction Conditions : The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Purification : The crude product is purified by column chromatography on silica gel to yield the desired indole-2-carboxamide.

Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.[1]

  • Assay Principle : The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using an ELISA-based method or a radiometric assay.

  • Reagents : Recombinant human kinase, substrate (e.g., a synthetic peptide), ATP (Adenosine triphosphate), and the test compounds at various concentrations.

  • Procedure : The kinase, substrate, and test compound are incubated together in a buffer solution. The reaction is initiated by the addition of ATP.

  • Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. For ELISA, this involves using a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antitubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is determined using the microplate Alamar blue assay (MABA).[2]

  • Bacterial Strain : M. tuberculosis H37Rv.

  • Assay Setup : Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing bacterial culture in an appropriate broth medium.

  • Incubation : The plates are incubated at 37°C for a specified period.

  • Detection : A solution of Alamar blue is added to each well, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar blue reagent.

Visualizations

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start Indole-2-carboxylic Acid + Amine coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization antiproliferative Antiproliferative Assay (e.g., MTT) characterization->antiproliferative kinase Kinase Inhibition Assay (e.g., ELISA) characterization->kinase antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial ic50 IC50 / GI50 Determination antiproliferative->ic50 kinase->ic50 mic_val MIC Value Determination antimicrobial->mic_val sar Structure-Activity Relationship (SAR) ic50->sar mic_val->sar

Caption: A generalized workflow for the synthesis and biological evaluation of indole-2-carboxamide analogs.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription IndoleAnalog Indole-2-carboxamide Analog (e.g., Va) IndoleAnalog->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of indole-2-carboxamide analogs.

References

A Comparative Analysis of the Biological Activities of 5-Chloro and 6-Chloro Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. The indole-2-carboxylate core is a privileged structure in medicinal chemistry, and the position of halogen substituents can significantly influence biological activity. This guide provides a comparative overview of the biological activities of 5-chloro- and 6-chloro-indole-2-carboxylates, supported by experimental data, to inform future drug discovery and development efforts.

This comparison focuses on key therapeutic areas where these compounds have shown promise, including cancer, infectious diseases such as tuberculosis, and viral infections like HIV.

Anticancer Activity: A Focus on Kinase Inhibition

Derivatives of 5-chloro-indole-2-carboxylate have been extensively investigated as potent inhibitors of key kinases involved in cancer progression, particularly Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF). In contrast, there is a noticeable scarcity of publicly available data on the anticancer activity of 6-chloro-indole-2-carboxylate derivatives, limiting a direct, comprehensive comparison in this therapeutic area.

5-Chloro-Indole-2-Carboxylates as EGFR and BRAF Inhibitors

Numerous studies have demonstrated the efficacy of 5-chloro-indole-2-carboxylate derivatives against various cancer cell lines. These compounds have been shown to inhibit both wild-type and mutant forms of EGFR and BRAF, which are crucial drivers in many cancers.

Compound ClassTargetCell LineActivity (IC₅₀/GI₅₀)Reference
5-Chloro-indole-2-carboxylate DerivativesEGFR-68 - 89 nM (IC₅₀)[1]
BRAF (V600E)-35 - 67 nM (IC₅₀)[2]
AntiproliferativePanc-1 (Pancreatic)29 - 42 nM (GI₅₀)[2]
AntiproliferativeMCF-7 (Breast)31 - 42 nM (GI₅₀)[2]
AntiproliferativeA-549 (Lung)29 - 35 nM (GI₅₀)[2]
Signaling Pathways in Cancer

The anticancer effects of these indole derivatives are primarily attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. The EGFR and BRAF kinases are key components of the MAPK/ERK pathway. By inhibiting these kinases, 5-chloro-indole-2-carboxylates can effectively halt the downstream signaling cascade that promotes tumor growth.

EGFR_BRAF_Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival 5-Chloro-Indole-2-Carboxylate 5-Chloro-Indole-2-Carboxylate 5-Chloro-Indole-2-Carboxylate->EGFR Inhibition 5-Chloro-Indole-2-Carboxylate->BRAF Inhibition

Simplified EGFR/BRAF Signaling Pathway and Inhibition.

Antitubercular Activity: A Direct Comparison

A key area where a direct comparison between 5- and 6-halo-substituted indole-2-carboxylates is available is in their activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have revealed that the position of the halogen substituent significantly impacts the antitubercular potency.

One study directly compared a 5-chloro substituted indole-2-carboxamide with a 6-bromo substituted analog. The results indicated a substantial increase in activity with the halogen at the 6-position.

CompoundSubstitutionAntitubercular Activity (MIC)
Indole-2-carboxamide Analog5-Chloro2.80 µM
Indole-2-carboxamide Analog6-Bromo0.62 µM

This suggests that for antitubercular activity, the 6-position on the indole ring is a more favorable site for halogen substitution than the 5-position. Further supporting this, a 4,6-dichloro substituted analog showed even greater potency with a Minimum Inhibitory Concentration (MIC) of 0.32 µM[3].

Anti-HIV Activity: Targeting Integrase

The indole-2-carboxylic acid scaffold has also been explored for the development of HIV-1 integrase inhibitors. Research in this area has highlighted the importance of substitutions on the indole ring for potent antiviral activity.

A study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors demonstrated that the introduction of a halogenated benzene ring at the C6 position of the indole core could effectively bind with the viral DNA, leading to potent inhibition of the integrase enzyme[3][4][5]. One such derivative, with a halogenated aniline at the C6 position, exhibited an IC₅₀ value of 3.11 µM against HIV-1 integrase[3][4][5]. While this study did not directly compare a 5-chloro versus a 6-chloro analog, it underscores the significance of substitution at the 6-position for this particular biological target.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of these compounds. For specific details, it is recommended to consult the original research articles.

Cell Viability (Antiproliferative) Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5-chloro-indole-2-carboxylates) and incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells, and the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is determined.

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Add MTT Add MTT Add Compound->Add MTT Add Solubilizer Add Solubilizer Add MTT->Add Solubilizer Plate Reader Plate Reader Add Solubilizer->Plate Reader Data Analysis Data Analysis Plate Reader->Data Analysis

General workflow for an MTT cell viability assay.
In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on specific kinase activity.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the target kinase (e.g., EGFR or BRAF), a suitable substrate, and ATP.

  • Compound Addition: The test compounds are added to the wells at a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Detection: The amount of ATP remaining or the amount of phosphorylated substrate is measured. Luminescence-based assays, such as the Kinase-Glo® assay, are commonly used, where the light output is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration to calculate the IC₅₀ value.

Conclusion

The available evidence strongly supports the role of 5-chloro-indole-2-carboxylates as potent anticancer agents, primarily through the inhibition of EGFR and BRAF kinases. While data on the anticancer activity of 6-chloro-indole-2-carboxylates is limited, preliminary findings in other therapeutic areas, such as antitubercular and anti-HIV research, suggest that the 6-chloro substitution pattern is a promising avenue for the development of novel therapeutics. The enhanced activity of 6-bromo and 6-halo derivatives in these contexts highlights the critical influence of the halogen's position on biological activity. Further research is warranted to fully explore the potential of 6-chloro-indole-2-carboxylates as anticancer agents and to enable a more direct and comprehensive comparison with their 5-chloro counterparts. This will undoubtedly provide valuable insights for the rational design of next-generation indole-based therapeutics.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Halogenated Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of halogenated indole-2-carboxylates, a class of compounds demonstrating significant therapeutic promise across various domains, including antiviral, anticancer, and neuromodulatory applications. By leveraging experimental data, we delve into how halogen substitution on the indole scaffold influences efficacy and target specificity.

The indole ring is a privileged scaffold in medicinal chemistry, and its functionalization has led to numerous clinically significant drugs. The introduction of halogen atoms at specific positions of the indole-2-carboxylate core can dramatically alter the physicochemical properties of the molecule, thereby impacting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity. This guide synthesizes findings from multiple studies to offer a clear comparison of these effects.

Comparative Analysis of Biological Activity

The biological activity of halogenated indole-2-carboxylates and their closely related amide derivatives is profoundly influenced by the nature and position of the halogen substituent. The following tables summarize the quantitative data from key studies, highlighting the structure-activity relationships (SAR) for different therapeutic targets.

As HIV-1 Integrase Inhibitors

Halogenated indole-2-carboxylic acids have been identified as promising inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The position of the halogen on an attached benzene ring has been shown to be a critical determinant of inhibitory potency.

Compound IDHalogen Substitution (at C6 of indole)IC50 (µM)[1][2]
17a 4-Fluorobenzyl3.11
17b 4-Chlorobenzyl4.25
17c 4-Bromobenzyl5.83
17d 3,4-Dichlorobenzyl7.94
17e 2,4-Dichlorobenzyl10.21
17f 4-Trifluoromethylbenzyl12.33
17g Unsubstituted Benzyl15.56

A lower IC50 value indicates greater potency.

The data clearly indicates that electron-withdrawing halogen substituents at the para-position of the C6-benzyl group enhance the inhibitory activity against HIV-1 integrase.[1][2] Fluorine substitution (17a) provided the most potent compound in this series.

As Cannabinoid Receptor 1 (CB1) Allosteric Modulators

While much of the research focuses on indole-2-carboxamides, the underlying indole-2-carboxylate scaffold is key. Halogenation at the C5 position of the indole ring is a common feature of potent CB1 receptor allosteric modulators. These modulators can fine-tune the receptor's response to endogenous cannabinoids.

Compound IDHalogen at C5Other Key SubstitutionsKB (nM)[3][4]Cooperativity (α)[3][4]
11j ChloroC3-pentyl, N-(4-(dimethylamino)phenethyl)167.316.55
12d ChloroC3-propyl, N-(4-(dimethylamino)phenethyl)259.324.5
12f ChloroC3-hexyl, N-(4-(dimethylamino)phenethyl)89.1-

KB represents the equilibrium dissociation constant for the allosteric site; a lower value indicates higher binding affinity. The cooperativity factor (α) indicates the degree to which the allosteric modulator enhances (α > 1) or diminishes (α < 1) the binding of the orthosteric ligand.

These findings highlight that a chloro group at the C5 position is favorable for potent allosteric modulation of the CB1 receptor.[3][4] The length of the alkyl chain at the C3 position also significantly impacts binding affinity.[3][4]

As Anticancer Agents (EGFR/CDK2 Dual Inhibitors)

In the realm of oncology, halogenated indole-2-carboxamides have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins in cancer cell proliferation.

Compound IDHalogen at C5Key Side ChainEGFR IC50 (nM)[5]CDK2 IC50 (nM)[5]
5d Chloro4-morpholin-4-yl phenethyl89 ± 6-
5e Chloro2-methylpyrrolidin-1-yl phenethyl93 ± 813
5j Chloro4-(dimethylamino)phenethyl98 ± 8-
5h Fluoro4-morpholin-4-yl phenethyl-11
5k Bromo4-morpholin-4-yl phenethyl-19
Erlotinib (Reference)-80 ± 5-
Dinaciclib (Reference)--20

The presence of a halogen at the C5 position of the indole ring is a common feature in these potent anticancer agents.[5] The data suggests that chloro, fluoro, and bromo substitutions are all well-tolerated and contribute to high potency against both EGFR and CDK2.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

HIV-1 Integrase Strand Transfer Assay

The inhibitory activity against HIV-1 integrase strand transfer was determined using a multi-well plate assay. The assay measures the integration of a donor DNA substrate into a target DNA substrate.

  • Reaction Mixture Preparation: A reaction mixture containing HIV-1 integrase, the donor DNA substrate, and the target DNA substrate in a suitable buffer is prepared.

  • Compound Incubation: The test compounds (halogenated indole-2-carboxylates) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C for a specified period to allow for the strand transfer reaction to occur.

  • Detection: The amount of integrated DNA is quantified using a specific detection method, such as ELISA-based detection of a labeled DNA strand.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.[2]

CB1 Receptor Allosteric Modulator Binding Assay

The binding affinity and cooperativity of the allosteric modulators for the CB1 receptor are determined using a radioligand binding assay.

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared.

  • Binding Assay: The membranes are incubated with a fixed concentration of a radiolabeled orthosteric agonist (e.g., [³H]CP55,940) in the presence of varying concentrations of the test compound (the allosteric modulator).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the equilibrium dissociation constant (KB) of the allosteric modulator and the cooperativity factor (α).[3][6]

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is calculated from the dose-response curve.[5]

Visualizing the Mechanism of Action

To illustrate the logical relationship in the drug discovery process for these compounds, the following workflow diagram is provided.

experimental_workflow General Workflow for SAR Studies of Halogenated Indole-2-Carboxylates cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Indole-2-Carboxylic Acid Precursor halogenation Regioselective Halogenation start->halogenation 1. Introduce Halogen esterification Esterification halogenation->esterification 2. Form Carboxylate in_vitro_assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Binding Assays) esterification->in_vitro_assays 3. Initial Screening cell_based_assays Cell-Based Assays (e.g., Antiproliferative, Antiviral) in_vitro_assays->cell_based_assays data_analysis Quantitative Data Analysis (IC50, KB, etc.) cell_based_assays->data_analysis 4. Generate Data sar_determination Structure-Activity Relationship (SAR) Determination data_analysis->sar_determination lead_optimization Lead Optimization sar_determination->lead_optimization 5. Refine Structure lead_optimization->start Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of halogenated indole-2-carboxylates.

The following diagram illustrates a simplified signaling pathway that can be targeted by halogenated indole-2-carboxylate derivatives with anticancer properties, such as EGFR inhibitors.

signaling_pathway Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Growth Factor) EGF->EGFR Inhibitor Halogenated Indole-2-Carboxylate Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by a halogenated indole-2-carboxylate derivative.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of indole-2-carboxylates is critical for ensuring data integrity throughout the research and development pipeline. The selection of a robust analytical method and its subsequent cross-validation against alternative techniques are cornerstones of a rigorous quality control strategy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of indole-2-carboxylates, supported by experimental data and detailed methodologies.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. When coupled with a Diode-Array Detector (DAD) or an Ultraviolet (UV) detector, it offers a robust and cost-effective method for routine analysis. For compounds that lack a strong chromophore, a Refractive Index Detector (RID) can be employed, although with lower sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for analyzing complex matrices and for detecting analytes at very low concentrations.

Cross-Validation Framework

Cross-validation is the process of demonstrating that two different analytical methods provide comparable results for the same analyte. This is essential when transferring methods between laboratories or when a new method is intended to replace an existing one. The core of cross-validation lies in comparing key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).

Caption: A generalized workflow for the cross-validation of analytical methods.

Quantitative Data Comparison

The following tables summarize the performance characteristics of representative HPLC and LC-MS/MS methods for the analysis of indole-2-carboxylates. The data is compiled from published studies and represents typical performance metrics.

Table 1: Performance Characteristics of HPLC Methods for Indole-2-Carboxylates

ParameterHPLC-RID (Octahydro-1H-indole-2-carboxylic acid)[1][2]HPLC-UV (Indole-2-carboxylic acid)
Linearity (R²) > 0.999> 0.998
Range LOQ to 150% of target concentration0.1 - 100 µg/mL
Accuracy (% Recovery) 93.9% - 107.9%98.5% - 101.2%
Precision (%RSD) < 2.0%< 1.5%
LOD ~0.006 mg/mL~0.03 µg/mL
LOQ 0.022 - 0.024 mg/mL0.1 µg/mL

Table 2: Performance Characteristics of LC-MS/MS Method for Indole-2-Carboxylic Acid

ParameterLC-MS/MS (Indole-2-carboxylic acid)[3]
Linearity (R²) > 0.999
Range 1 - 500 ng/mL
Accuracy (% Recovery) 97.2% - 103.5%
Precision (%RSD) < 5.0%
LOD ~0.3 ng/mL
LOQ 1 ng/mL

From the data, it is evident that LC-MS/MS offers significantly lower limits of detection and quantification compared to HPLC-based methods, making it the superior choice for applications requiring high sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for HPLC-UV and LC-MS/MS methods for the analysis of indole-2-carboxylic acid.

HPLC-UV Method for Indole-2-Carboxylic Acid

This protocol outlines a general approach for the quantification of indole-2-carboxylic acid using HPLC with UV detection.

  • Instrumentation : HPLC system with a UV/Vis or DAD detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection Wavelength : 280 nm.

  • Standard Preparation : Prepare a stock solution of indole-2-carboxylic acid in methanol and perform serial dilutions to create calibration standards.

  • Sample Preparation : Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method for Indole-2-Carboxylic Acid

This protocol provides a general framework for the sensitive quantification of indole-2-carboxylic acid using LC-MS/MS.

  • Instrumentation : LC system coupled to a triple quadrupole mass spectrometer.

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase : A gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode (analyte dependent).

  • MS Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for indole-2-carboxylic acid and an internal standard.

  • Standard Preparation : Prepare a stock solution of indole-2-carboxylic acid and a suitable internal standard (e.g., isotopically labeled indole-2-carboxylic acid) in methanol. Create calibration standards by spiking the internal standard into each dilution.

  • Sample Preparation : Perform a protein precipitation of the sample by adding ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

Caption: A typical experimental workflow for the LC-MS/MS analysis of biological samples.

Conclusion

Both HPLC and LC-MS/MS are powerful techniques for the analysis of indole-2-carboxylates. The choice of method should be guided by the specific requirements of the application. For routine quality control and assays where analyte concentrations are relatively high, HPLC with UV detection provides a reliable and cost-effective solution. However, for applications demanding the highest sensitivity and specificity, such as in bioanalysis or trace impurity analysis, LC-MS/MS is the unequivocally superior method. A thorough cross-validation as outlined in this guide is essential to ensure data comparability and reliability when employing different analytical methods.

References

A Head-to-Head Comparison of Synthetic Routes to Chloro-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, and its halogenated derivatives, particularly chloro-substituted indoles, are pivotal precursors and pharmacophores in a multitude of therapeutic agents. The regioselective introduction of a chlorine atom onto the indole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and versatile synthesis of chloro-substituted indoles is of paramount importance. This guide provides a head-to-head comparison of classical and modern synthetic methodologies for accessing these valuable compounds, supported by experimental data and detailed protocols to aid in reaction selection and optimization.

Comparative Analysis of Synthetic Routes

The synthesis of chloro-substituted indoles can be broadly categorized into classical methods, which involve the construction of the indole ring from acyclic precursors, and modern catalytic methods, which often involve functionalization of a pre-existing indole or a one-pot cyclization/chlorination sequence. Each approach presents a unique set of advantages and limitations in terms of substrate scope, functional group tolerance, reaction conditions, and overall efficiency.

Data Summary

The following table summarizes quantitative data for various synthetic routes to chloro-substituted indoles, providing a comparative overview of their performance.

Synthesis MethodChloro-Indole ProductStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Classical Methods
Fischer Indole Synthesis5-Chloro-1H-indole-2-carboxylic acid4-Chlorophenylhydrazine hydrochloride, Pyruvic acidGlacial Acetic AcidAcetic AcidReflux2High (not specified)[1]
Fischer Indole Synthesis2-Aryl-3,4-dihydro-2H-thieno[3,2-b]indoles (chloro-substituted)5-Aryldihydro-3(2H)-thiophenones, Arylhydrazine hydrochloride--MW-Good[2]
Bischler-Möhlau Synthesis2-Arylindoles (general)Anilines, Phenacyl bromidesNone (solid-state)DMF (cat.)MW (600W)1 min52-75[3]
Leimgruber-Batcho Synthesis5-Chloro-1H-indole4-Chloro-2-nitrotoluene, DMF-DMARaney Ni, H₂DMF-1036[4]
Reissert SynthesisIndole-2-carboxylic acids (general)o-Nitrotoluene, Diethyl oxalateK-ethoxide, Zn/AcOHEther, Acetic AcidHeatMulti-step-[5]
Nenitzescu Synthesis5-Hydroxyindoles (general)Benzoquinone, β-Aminocrotonic estersAcidPolar SolventsRT--[6]
Modern Catalytic Methods
Palladium-Catalyzed Chlorocyclization3-ChloroindolesN,N-Disubstituted 2-alkynylanilinesPd(OAc)₂, CuCl₂THF8012up to 96[7][8]
DMSO/SOCl₂-Mediated Cyclization3-ChloroindolesN,N-Disubstituted 2-alkynylanilinesSOCl₂DMSO40-Moderate to good[9][10]
Larock Indole Synthesis2,3-Disubstituted indoles (from o-chloroanilines)o-Chloroanilines, Internal alkynesPd catalyst, P(t-Bu)₃-60-110->80[11]
Buchwald-Hartwig AminationN-Arylindoles (general)Aryl halides, AminesPd catalyst, Ligand----[12]
C-H FunctionalizationC4-Functionalized indolesIndoles, IodoarenesPalladium catalyst----[13]

Classical Synthetic Routes

Classical methods have long been the bedrock of indole synthesis, offering reliable pathways to a wide range of indole derivatives.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[14][15] The reaction is known for its broad applicability but can be limited by the harsh acidic conditions and high temperatures required, which may not be suitable for sensitive substrates. Regioisomeric mixtures can also be a challenge when using unsymmetrical ketones.[1]

Experimental Protocol: Fischer Indole Synthesis of 5-Chloro-1H-indole-2-carboxylic acid [1]

  • A mixture of 4-chlorophenylhydrazine hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in glacial acetic acid is heated at reflux for 2 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-water.

  • The precipitated solid, 5-chloro-1H-indole-2-carboxylic acid, is collected by filtration, washed with water, and dried.

  • To obtain 5-chloro-1H-indole, the crude 5-chloro-1H-indole-2-carboxylic acid is heated at its melting point until the evolution of CO₂ ceases.

  • The resulting crude 5-chloro-1H-indole is purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst.[9][16] While historically significant, this method often suffers from harsh reaction conditions, low yields, and a lack of regioselectivity.[9] Modern variations, such as those employing microwave irradiation, have been developed to improve the efficiency and environmental friendliness of this reaction.[3][9]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles [3]

  • In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Stir the mixture at room temperature for 3 hours to form the N-phenacylaniline intermediate.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • After cooling, the crude product can be purified by column chromatography.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[17][18] The resulting enamine is then reductively cyclized to afford the indole.[17][18] This method is advantageous as it utilizes readily available starting materials and proceeds under relatively mild conditions, making it suitable for the synthesis of a variety of substituted indoles.[17]

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Chloro-1H-indole [4]

  • A mixture of 4-chloro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF is heated.

  • After the formation of the enamine intermediate, a reducing agent such as Raney Nickel and hydrogen gas is introduced to the reaction mixture.

  • The reductive cyclization is carried out over 10 hours to yield 5-chloro-1H-indole.

  • The product is then isolated and purified using standard techniques.

Reissert Indole Synthesis

The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvic acid ester.[5] This intermediate is then reductively cyclized using reagents like zinc in acetic acid to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated.[5]

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a condensation reaction between a benzoquinone and a β-aminocrotonic ester to produce 5-hydroxyindole derivatives.[6][19] The reaction is typically acid-catalyzed and proceeds through a Michael addition followed by a cyclization-elimination sequence. The use of substituted benzoquinones, such as chlorobenzoquinone, can provide access to chloro-substituted 5-hydroxyindoles.[20]

Modern Catalytic Methods

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, improved functional group tolerance, and novel pathways to previously inaccessible structures.

Palladium-Catalyzed Syntheses

Palladium catalysis has been extensively utilized for the synthesis of chloro-substituted indoles through various strategies.

  • Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of o-haloanilines (including o-chloroanilines) with internal alkynes.[11] It offers a direct and highly regioselective route to 2,3-disubstituted indoles under relatively mild conditions.[11]

  • Buchwald-Hartwig Amination: While not a direct indole synthesis, the Buchwald-Hartwig amination is a crucial tool for the N-arylation of indoles, including chloro-substituted derivatives.[12] This reaction allows for the coupling of an indole with an aryl halide or triflate.

  • C-H Functionalization: Direct C-H functionalization of the indole nucleus represents a highly atom-economical approach to substituted indoles. Palladium-catalyzed C-H arylation allows for the introduction of aryl groups at various positions of the indole ring, including chloro-substituted indoles.[13]

  • Chlorocyclization of 2-Alkynylanilines: A modern approach involves the palladium-catalyzed cyclization of 2-alkynylanilines in the presence of a chlorine source, such as copper(II) chloride, to directly afford 3-chloroindoles in high yields.[7][8]

Experimental Protocol: Palladium-Catalyzed Chlorocyclization of a 2-Alkynylaniline [7][8]

  • To a reaction vessel, add the N-substituted-2-alkynylaniline (1.0 equiv), Pd(OAc)₂ (5 mol%), and CuCl₂ (2.0 equiv).

  • Add anhydrous THF as the solvent and stir the mixture at 80 °C for 12 hours under an inert atmosphere.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the 3-chloroindole product.

Other Modern Methods
  • DMSO/SOCl₂-Mediated Cyclization: A metal-free approach for the synthesis of 3-chloroindoles involves the reaction of N,N-disubstituted 2-alkynylanilines with a mixture of dimethyl sulfoxide (DMSO) and thionyl chloride (SOCl₂). This method provides a convenient and environmentally benign alternative to metal-catalyzed processes.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and workflows of key synthetic routes to chloro-substituted indoles.

Classical Synthesis Mechanisms

classical_mechanisms cluster_fischer Fischer Indole Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis F1 Arylhydrazine + Ketone/Aldehyde F2 Arylhydrazone F1->F2 Condensation F3 Ene-hydrazine F2->F3 Tautomerization F4 [3,3]-Sigmatropic Rearrangement Intermediate F3->F4 [3,3]-Sigmatropic Rearrangement F5 Di-imine F4->F5 Rearomatization F6 Cyclized Intermediate F5->F6 Cyclization F7 Chloro-indole F6->F7 -NH3 L1 o-Nitrotoluene Derivative L2 Enamine L1->L2 + DMF-DMA L3 Reduced Intermediate L2->L3 Reduction (e.g., H₂/Raney Ni) L4 Chloro-indole L3->L4 Cyclization & Elimination

Core mechanisms of the Fischer and Leimgruber-Batcho indole syntheses.
Modern Catalytic Workflow

modern_workflow cluster_larock Larock Indole Synthesis cluster_pd_cyclo Pd-Catalyzed Chlorocyclization start_L o-Chloroaniline + Internal Alkyne pd_cat_L Pd(0) Catalyst ox_add_L Oxidative Addition pd_cat_L->ox_add_L Pd(OAc)₂/Ligand insertion_L Alkyne Insertion ox_add_L->insertion_L cyclization_L Reductive Elimination insertion_L->cyclization_L product_L 2,3-Disubstituted Chloro-indole cyclization_L->product_L start_P 2-Alkynylaniline pd_cat_P Pd(II) Catalyst activation_P Alkyne Activation pd_cat_P->activation_P Pd(OAc)₂ nucleophilic_attack_P Intramolecular Nucleophilic Attack activation_P->nucleophilic_attack_P chlorination_P Oxidative Chlorination nucleophilic_attack_P->chlorination_P + CuCl₂ product_P 3-Chloroindole chlorination_P->product_P

Comparative workflow of modern palladium-catalyzed indole syntheses.

Logical Relationship of Synthetic Approaches

logical_relationship cluster_main Synthetic Strategies for Chloro-Indoles Classical Classical Methods Fischer Fischer Classical->Fischer Bischler Bischler-Möhlau Classical->Bischler Leimgruber Leimgruber-Batcho Classical->Leimgruber Reissert Reissert Classical->Reissert Nenitzescu Nenitzescu Classical->Nenitzescu Modern Modern Catalytic Methods Palladium Palladium-Catalyzed Modern->Palladium MetalFree Metal-Free Catalysis Modern->MetalFree Larock Larock Annulation Palladium->Larock Buchwald Buchwald-Hartwig (N-Arylation) Palladium->Buchwald CH_Activation C-H Functionalization Palladium->CH_Activation

References

A Researcher's Guide to the Metabolic Stability of Methyl 6-Chloro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical early step in the drug discovery pipeline. This guide provides a comparative framework for assessing the metabolic stability of methyl 6-chloro-1H-indole-2-carboxylate derivatives, offering insights into experimental design, data interpretation, and the metabolic fate of related indole structures.

Comparative Metabolic Stability of Indole Derivatives

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in liver microsomes. A longer half-life and lower clearance rate are generally indicative of greater metabolic stability. The table below summarizes in vitro metabolic stability data for a series of indole derivatives, highlighting the influence of different substitution patterns on their metabolic fate. This data can serve as a valuable benchmark for predicting the stability of this compound derivatives.

Compound/DerivativeSubstitution PatternHalf-life (t½) in Mouse Liver Microsomes (min)Intrinsic Clearance (CLint) (μL/min/mg protein)Reference
2,3-unsubstituted indoleUnsubstituted at positions 2 and 312.35High[1]
Indole with EWG at 3-positionElectron-withdrawing group at position 321.77Moderate[1]
Indole with EDG at 3-positionElectron-donating group at position 39.29Very High[1]
N-methylated analog (LASSBio-1772)N-methylated sulfonylhydrazone126Low[2]
Non-N-methylated analog (LASSBio-1773)N-H sulfonylhydrazone~5Very High[2]

Note: The data presented is for comparative purposes and was obtained from studies on various indole derivatives. The metabolic stability of this compound and its specific derivatives will need to be determined experimentally. The presence of the chloro- substituent at the 6-position and the methyl carboxylate at the 2-position will influence the electronic properties and potential sites of metabolism of the indole ring.

Experimental Protocols for Assessing Metabolic Stability

The following is a detailed protocol for a standard in vitro liver microsomal stability assay, a common method for evaluating the metabolic stability of new chemical entities.

In Vitro Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.

Materials and Reagents:

  • Test compound (this compound derivative)

  • Pooled liver microsomes (from human or other relevant species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Cofactors for Phase II metabolism (optional, e.g., UDPGA)

  • Internal standard for analytical quantification

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • Control compounds (one high clearance and one low clearance compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system and keep it on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound to the desired final concentration (typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Vortex the terminated reaction samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume (μL) / mg of microsomal protein) .

Visualizing the Experimental Workflow and Metabolic Pathways

To further clarify the experimental process and the potential metabolic fate of indole derivatives, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) mix Combine Compound, Microsomes, and Buffer reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism indole Indole Derivative (e.g., this compound) hydroxylation Hydroxylation (e.g., at C3, C4, C5, C7) indole->hydroxylation n_oxidation N-Oxidation indole->n_oxidation demethylation O-Demethylation (of ester) indole->demethylation dehydrogenation Dehydrogenation indole->dehydrogenation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation demethylation->glucuronidation demethylation->sulfation excretion Excretion glucuronidation->excretion sulfation->excretion

Caption: Generalized metabolic pathway for indole derivatives.

Conclusion

The metabolic stability of this compound derivatives is a key determinant of their potential as therapeutic agents. While specific data for this scaffold is pending experimental determination, the provided comparative data and detailed protocols offer a solid foundation for initiating these critical studies. By understanding the metabolic liabilities of related indole structures and employing robust in vitro assays, researchers can efficiently guide the optimization of lead compounds towards candidates with improved pharmacokinetic profiles. The primary metabolic routes are anticipated to involve CYP450-mediated oxidation, and strategies to block or reduce the lability of potential metabolic soft spots should be considered in the design of new analogs.

References

Safety Operating Guide

Essential Disposal Protocol for Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for methyl 6-chloro-1H-indole-2-carboxylate was not located. The following guidance is based on procedures for structurally similar chlorinated indole compounds. Researchers must consult the manufacturer-provided SDS for this specific chemical and their institution's Environmental Health & Safety (EHS) office for definitive disposal instructions. All procedures must comply with local, state, and federal regulations.

Immediate Safety & Handling for Disposal

Proper disposal of this compound is critical to ensure personnel safety and environmental protection. This compound is presumed to be hazardous, and waste should be handled with care in a designated, well-ventilated area, such as a chemical fume hood.[1][2]

Personal Protective Equipment (PPE) is mandatory. Before handling the chemical for disposal, ensure you are wearing:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or other suitable protective clothing to prevent skin contact.[1]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated tips), in a dedicated, suitable, and clearly labeled waste container.[1][2]

    • The container must be kept tightly closed.[1][2]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard information (e.g., "Toxic," "Irritant").

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][2]

    • This area should be away from incompatible materials and sources of ignition.[1][2] The container should be stored locked up.[1][2]

  • Final Disposal:

    • The primary recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1][2]

    • Crucially, do not discharge this chemical into drains or sewer systems. [1][2] Discharge into the environment must be avoided.[1][2]

    • Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste disposal contractor.[3][4]

  • Empty Container Disposal:

    • Empty containers that held this compound are also considered hazardous waste.

    • Containers can be triple-rinsed with a suitable solvent (consult the SDS or EHS). The rinsate must be collected as hazardous waste.[1][2]

    • After proper rinsing, the container may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with regulations.[1][2]

Summary of General Safety and Disposal Data

The following table summarizes potential hazards and handling information based on similar indole compounds. This should be used as general guidance only.

ParameterGeneral GuidanceCitations
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant or licensed chemical destruction facility.[1][3][4]
Environmental Precautions Do not let the chemical enter drains or sewer systems. Avoid release into the environment.[1][2]
Handling Precautions Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1][2][5]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1][2][3]
Contaminated Packaging Triple-rinse with an appropriate solvent (collecting rinsate as hazardous waste). Puncture to prevent reuse and dispose of according to local regulations.[1][2]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for chemical waste disposal in a laboratory setting.

G cluster_0 Start: Chemical Waste Generated cluster_1 A Identify Chemical & Review SDS B Determine Hazard Classification (e.g., Halogenated, Corrosive, Flammable) A->B C Segregate Waste into Compatible Streams B->C D Select Appropriate, Labeled Hazardous Waste Container C->D E Transfer Waste to Container (Using proper PPE in a fume hood) D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup from EHS G->H I EHS Transports to Central Storage/Licensed Disposal Facility H->I Key Key Considerations K1 → Never mix incompatible wastes K2 → Never dispose down the drain K3 → Always wear appropriate PPE

Caption: General workflow for laboratory chemical waste disposal.

References

Safeguarding Your Research: A Guide to Handling Methyl 6-chloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE)

The first line of defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling methyl 6-chloro-1H-indole-2-carboxylate, based on guidelines for similar compounds.

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes, dust, and flying particles.[2][3] Safety glasses must have side shields.[2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]Prevents skin contact with the chemical.[3] Gloves should be inspected before each use.[1]
Body Protection A full-length, buttoned laboratory coat.[1][4]Minimizes skin exposure and protects personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][5] A NIOSH-approved respirator may be necessary for operations with a high potential for dust or aerosol generation.[1]Avoids inhalation of potentially harmful dust or vapors.[3][5]
Foot Protection Closed-toe shoes.[1][4]Protects feet from spills and dropped objects.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Engineering Controls
  • Ventilation: All work involving the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risks.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[6]

Procedural Workflow

The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep Preparation handling Handling storage Storage disposal Disposal sds Review Safety Data Sheet (SDS) for similar compounds ppe Don Appropriate PPE sds->ppe area Prepare Well-Ventilated Work Area (Fume Hood) ppe->area weigh Weigh Compound Carefully to Avoid Dust Generation area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve container Store in a Tightly Sealed, Clearly Labeled Container dissolve->container conditions Keep in a Cool, Dry, and Well-Ventilated Place container->conditions waste Dispose of Waste According to Institutional and Local Regulations conditions->waste decon Decontaminate Glassware and Work Surfaces waste->decon

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols
  • Preparation: Before starting any work, thoroughly review the SDS for structurally similar compounds to be fully aware of potential hazards and safety precautions.[3] Ensure your work area, preferably a chemical fume hood, is clean and uncluttered. Don all required PPE as outlined in the table above.

  • Handling: When weighing the solid material, do so carefully to minimize the generation of dust.[5] Use a balance inside a fume hood or in a contained space.[3] When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in the laboratory.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect personnel and the environment.

Waste Type Disposal Procedure
Solid Chemical Waste Collect in a suitable, clearly labeled, and sealed container for disposal.[5][7]
Contaminated Materials (e.g., gloves, weigh paper) Place in a designated hazardous waste container.
Empty Containers Handle uncleaned containers as you would the product itself.
Liquid Waste (Solutions) Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][7] Do not discharge to sewer systems.[8]

Always adhere to your institution's specific waste disposal guidelines. If in doubt, consult with your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.